molecular formula C6H9NO B1296293 2-(1H-pyrrol-2-yl)ethanol CAS No. 22186-60-3

2-(1H-pyrrol-2-yl)ethanol

Cat. No.: B1296293
CAS No.: 22186-60-3
M. Wt: 111.14 g/mol
InChI Key: XBVPIPOORLGFGK-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-2-yl)ethanol, registered under CAS Number 6719-02-4, is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol . This reagent features a pyrrole heterocycle, a five-membered aromatic ring known for its significance in medicinal chemistry and drug discovery . The pyrrole scaffold is a privileged structure in antibacterial research, as it is found in numerous natural compounds and synthetic derivatives under investigation for their activity against resistant pathogens . As a building block, this compound is a versatile intermediate in organic synthesis. The reactive hydroxyl and pyrrole groups allow for further chemical modifications, making it valuable for constructing more complex molecules, including potential pharmacologically active compounds . The compound has a calculated density of approximately 1.026 g/cm³ and a high calculated boiling point of around 213°C at 760 mmHg . It is classified as an irritant and should be handled with care, stored under an inert atmosphere such as argon for stability . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications for humans or animals.

Properties

IUPAC Name

2-(1H-pyrrol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9NO/c8-5-3-6-2-1-4-7-6/h1-2,4,7-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVPIPOORLGFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300086
Record name Pyrrole-2-ethanol
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Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22186-60-3
Record name 2-(2-Hydroxyethyl)pyrrole
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Record name Pyrrole-2-ethanol
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Record name Pyrrole-2-ethanol
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Record name 2-(2-Hydroxyethyl)pyrrole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-pyrrol-2-yl)ethanol from 1,4-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1H-pyrrol-2-yl)ethanol, a valuable heterocyclic building block in medicinal chemistry and materials science, with a focus on its preparation from 1,4-dicarbonyl compounds via the Paal-Knorr pyrrole synthesis. This document details the synthetic pathway, including the preparation of a key biomass-derived precursor, provides detailed experimental protocols, and presents quantitative data in a clear, tabular format.

Introduction

Pyrrole and its derivatives are fundamental structural motifs in a vast array of biologically active molecules and functional materials. The synthesis of specifically substituted pyrroles is therefore of significant interest to researchers in drug discovery and development. The Paal-Knorr pyrrole synthesis, a classic and robust method, offers a straightforward approach to the pyrrole ring system through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] This guide focuses on the application of this reaction to the synthesis of this compound, a pyrrole derivative featuring a hydroxyethyl substituent, which can serve as a versatile handle for further chemical modifications.

Synthetic Pathway Overview

The synthesis of this compound via the Paal-Knorr reaction hinges on the availability of a suitable 1,4-dicarbonyl precursor. A highly attractive and sustainable starting material is 1-hydroxyhexane-2,5-dione (HHD). HHD can be efficiently synthesized from 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of cellulosic biomass. This two-step sequence provides a green and renewable route to the target molecule.

The overall synthetic workflow can be summarized as follows:

Synthesis_Workflow HMF 5-Hydroxymethylfurfural (HMF) (Biomass-derived) HHD 1-Hydroxyhexane-2,5-dione (HHD) HMF->HHD Hydrogenation/ Hydrolysis Pyrrole This compound HHD->Pyrrole Ammonia Ammonia (NH3) Ammonia->Pyrrole Paal-Knorr Synthesis Paal_Knorr_Mechanism cluster_0 Paal-Knorr Pyrrole Synthesis Mechanism Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Amine Primary Amine (R-NH2) Amine->Hemiaminal Cyclic_Intermediate Cyclic Dihydroxy- pyrrolidine Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole Dehydration (-2 H2O)

References

Spectroscopic Profile of 2-(1H-pyrrol-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(1H-pyrrol-2-yl)ethanol, a molecule of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural characterization of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.13br s1HN-H
6.67t, J=2.5 Hz1HH-5
6.09t, J=2.9 Hz1HH-3
5.95dd, J=2.5, 2.9 Hz1HH-4
3.79t, J=6.6 Hz2H-CH₂-OH
2.80t, J=6.6 Hz2HPyrrole-CH₂-
1.60br s1H-OH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
133.0C-2
117.2C-5
107.5C-3
105.1C-4
62.2-CH₂-OH
32.7Pyrrole-CH₂-
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~3300MediumN-H stretch (pyrrole)
~3100-3000MediumC-H stretch (aromatic)
~2940, 2870MediumC-H stretch (aliphatic)
~1560, 1470MediumC=C stretch (pyrrole ring)
~1050StrongC-O stretch (primary alcohol)

Note: The IR data presented is predicted based on characteristic group frequencies as specific experimental data was not available in the searched literature.

Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
111100[M]⁺ (Molecular Ion)
94~40[M - OH]⁺
80~70[M - CH₂OH]⁺
67~30[C₄H₅N]⁺ (Pyrrole ring)

Note: The Mass Spec data presented is predicted based on common fragmentation patterns for pyrrole derivatives as specific experimental data was not available in the searched literature.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Elucidation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Data_Processing Data Processing (Integration, Peak Picking) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation

Caption: A flowchart illustrating the general workflow of spectroscopic analysis for chemical identification.

Physical and chemical properties of 2-(2-hydroxyethyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, reactivity, and potential biological significance of 2-(1H-pyrrol-1-yl)ethanol. This document is intended to serve as a valuable resource for professionals in drug development, materials science, and organic synthesis.

Core Physical and Chemical Properties

2-(1H-Pyrrol-1-yl)ethanol, also known as 1-(2-hydroxyethyl)pyrrole, is a heterocyclic compound featuring a pyrrole ring N-substituted with a 2-hydroxyethyl side chain. This structural arrangement confers a unique set of properties that are valuable in various chemical applications.

Table 1: Physical Properties of 2-(1H-Pyrrol-1-yl)ethanol

PropertyValue
CAS Number 6719-02-4
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Appearance Colorless to red to green clear liquid
Boiling Point 215 °C
Density 1.06 g/mL
Solubility Soluble in polar solvents

Table 2: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(1H-pyrrol-1-yl)ethanol
SMILES C1=CN(C=C1)CCO
InChI InChI=1S/C6H9NO/c8-6-5-7-3-1-2-4-7/h1-4,8H,5-6H2

Synthesis of 2-(1H-Pyrrol-1-yl)ethanol

The most common and efficient method for the synthesis of N-substituted pyrroles, including 2-(1H-pyrrol-1-yl)ethanol, is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the preparation of 2-(1H-pyrrol-1-yl)ethanol, 2,5-dimethoxytetrahydrofuran is a convenient and stable precursor to the required 1,4-dicarbonyl moiety (succinaldehyde), which is reacted with ethanolamine.

Experimental Protocol: Paal-Knorr Synthesis

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • Ethanolamine

  • Glacial acetic acid (catalyst)

  • Deionized water

  • Diethyl ether (or other suitable organic extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 equivalent) and ethanolamine (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add deionized water to the reaction flask to dissolve the water-soluble components.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 2-(1H-pyrrol-1-yl)ethanol by vacuum distillation to obtain a clear liquid.

Paal_Knorr_Synthesis reactant1 2,5-Dimethoxytetrahydrofuran intermediate Cyclization & Dehydration Intermediate reactant1->intermediate + reactant2 Ethanolamine reactant2->intermediate catalyst Acetic Acid (cat.) Heat catalyst->intermediate product 2-(1H-Pyrrol-1-yl)ethanol intermediate->product - 2 H₂O - 2 CH₃OH

Caption: Paal-Knorr synthesis of 2-(1H-pyrrol-1-yl)ethanol.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for 2-(1H-Pyrrol-1-yl)ethanol

TechniqueExpected Peaks/Signals
¹H NMR δ (ppm): ~6.7 (t, 2H, Hα-pyrrole), ~6.1 (t, 2H, Hβ-pyrrole), ~3.9 (t, 2H, -N-CH₂-), ~3.7 (t, 2H, -CH₂-OH), ~2.5-3.5 (br s, 1H, -OH)
¹³C NMR δ (ppm): ~121 (Cα-pyrrole), ~108 (Cβ-pyrrole), ~50 (-N-CH₂-), ~62 (-CH₂-OH)
FTIR (cm⁻¹) ~3400 (br, O-H stretch), ~3100-2850 (C-H stretches), ~1500, 1400 (C=C stretches, pyrrole ring), ~1050 (C-O stretch)
Mass Spec (EI) m/z: 111 (M⁺), 80 ([M-CH₂OH]⁺), 67, 53, 41

Chemical Reactivity

The chemical reactivity of 2-(1H-pyrrol-1-yl)ethanol is dictated by the interplay of the aromatic pyrrole ring and the primary alcohol functional group.

Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution . The substitution preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate (arenium ion) compared to substitution at the C3 (β) position. The N-hydroxyethyl substituent is weakly activating and will direct incoming electrophiles to the C2 and C5 positions. Common electrophilic substitution reactions include:

  • Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will introduce a halogen at the 2-position.

  • Nitration: Nitration can be achieved using milder nitrating agents, such as acetyl nitrate, to avoid polymerization that can occur with strong acids.

  • Sulfonation: Sulfonation typically requires a mild sulfonating agent like the pyridine-SO₃ complex.

  • Friedel-Crafts Acylation: Acylation can be performed using acid anhydrides or acyl chlorides with a Lewis acid catalyst, though milder conditions are preferred to prevent polymerization.

Reactivity of the Hydroxyl Group

The primary hydroxyl group can undergo typical alcohol reactions:

  • Oxidation: Oxidation with mild oxidizing agents like pyridinium chlorochromate (PCC) will yield the corresponding aldehyde, 2-(1H-pyrrol-1-yl)acetaldehyde. Stronger oxidizing agents could potentially lead to the carboxylic acid or affect the pyrrole ring.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form the corresponding esters.

  • Etherification: The hydroxyl group can be converted to an ether, for example, through the Williamson ether synthesis.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) to allow for subsequent nucleophilic substitution reactions.

Biological Activity and Potential Applications

While specific biological studies on 2-(1H-pyrrol-1-yl)ethanol are limited, the pyrrole scaffold is a key component in a vast array of biologically active molecules. Pyrrole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.

The presence of the hydroxyethyl group provides a handle for incorporating this molecule into larger structures, making it a valuable building block in drug discovery programs. For instance, it could be used to synthesize analogs of known drugs to explore structure-activity relationships or to develop novel compounds with improved pharmacokinetic properties.

The neuroprotective potential of pyrrole derivatives is an active area of research. Some studies have shown that certain pyrrole compounds can exhibit antioxidant properties and protect neuronal cells from oxidative stress-induced damage. Given that oxidative stress is implicated in the pathogenesis of several neurodegenerative diseases, 2-(1H-pyrrol-1-yl)ethanol and its derivatives could be of interest in this therapeutic area.

Potential_Applications core 2-(1H-Pyrrol-1-yl)ethanol app1 Drug Discovery (Building Block) core->app1 app2 Medicinal Chemistry (Scaffold for Analogs) core->app2 app3 Materials Science (Monomer for Polymers) core->app3 app4 Neuroprotective Agent Research app2->app4

Caption: Potential applications of 2-(1H-pyrrol-1-yl)ethanol.

Conclusion

2-(1H-Pyrrol-1-yl)ethanol is a versatile bifunctional molecule with potential applications in several areas of chemical research and development. Its synthesis via the Paal-Knorr reaction is straightforward, and its dual reactivity, stemming from the electron-rich pyrrole ring and the primary hydroxyl group, allows for a wide range of chemical transformations. While specific biological data for this compound is sparse, the prevalence of the pyrrole motif in pharmacologically active agents suggests that 2-(1H-pyrrol-1-yl)ethanol is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of neuroprotection. Further investigation into its specific biological activities and reactivity is warranted to fully explore its potential.

An In-depth Technical Guide to CAS Number 22186-60-3: Pyrrole-2-ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization and safety data for the chemical compound with CAS number 22186-60-3, identified as Pyrrole-2-ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information for their work. The guide summarizes the available data on its chemical properties, analytical characterization, and safety profile, including experimental protocols where available.

Chemical Identification and Properties

Pyrrole-2-ethanol, also known by its IUPAC name 2-(1H-pyrrol-2-yl)ethan-1-ol, is a pyrrole derivative characterized by an ethanol substituent at the 2-position of the pyrrole ring.[1]

Table 1: Chemical Identification

IdentifierValue
CAS Number 22186-60-3
IUPAC Name 2-(1H-pyrrol-2-yl)ethan-1-ol
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol [1]
Synonyms Pyrrole-2-ethanol, 2-(1H-pyrrol-2-yl)ethanol, 1H-Pyrrole-2-ethanol, 2-(2-Hydroxyethyl)pyrrole[1]

Table 2: Physicochemical Properties

PropertyValue
Appearance Pale yellow oil
Boiling Point Not explicitly found, but related compounds have boiling points in a similar range.
Solubility Miscible with water[2]
Kovats Retention Index 986, 997 (Standard non-polar column)[1]

Analytical Characterization

Detailed analytical data is crucial for the unambiguous identification and quality control of chemical compounds. Below are summaries of common analytical techniques and generalized experimental protocols applicable to Pyrrole-2-ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. While a specific mass spectrum for Pyrrole-2-ethanol is not available, a general protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined.

Experimental Protocol: GC-MS

  • Instrumentation: A standard GC-MS system.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Synthesis

A representative synthesis for a related pyrrole derivative, 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, is provided to illustrate a potential synthetic approach and the level of detail required in a research setting.[3]

Experimental Protocol: Synthesis of a Dipyrromethane Derivative[3]

  • A solution of paraformaldehyde (0.9 g, 29.97 mmol) in pyrrole (110 ml, 1.58 mol) with InCl₃ (0.3 g, 1.42 mmol) is stirred for 1 hour at 70 °C under a nitrogen atmosphere.

  • After the addition of NaOH (5 pellets), the reaction solution is stirred for 1 hour at room temperature.

  • The mixture is then concentrated under vacuum (20 mmHg) at 70 °C.

  • To the reaction mixture, 1 N NaOH solution (100 ml) and ethyl acetate (100 ml) are added.

  • The organic layer is separated, dried over Na₂SO₄, and distilled to afford the product.

Synthesis_Workflow Reactants Paraformaldehyde + Pyrrole + InCl₃ Reaction_Step1 Stir at 70°C, 1h under N₂ Reactants->Reaction_Step1 Intermediate1 Reaction Mixture Reaction_Step1->Intermediate1 Reaction_Step2 Add NaOH, Stir at RT, 1h Intermediate1->Reaction_Step2 Intermediate2 Crude Mixture Reaction_Step2->Intermediate2 Workup Concentration, Aqueous Workup, Extraction Intermediate2->Workup Product 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole Workup->Product

A representative synthetic workflow for a dipyrromethane derivative.

Safety Data

Understanding the safety profile of a chemical is paramount for its handling and use in research. The available safety data for Pyrrole-2-ethanol is summarized below.

Table 3: GHS Hazard Information

Hazard StatementClassification
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Toxicological Data:

Handling and Storage Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Ventilation: Use only outdoors or in a well-ventilated area.[2]

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

Safety_Precautions Handling Handling Precautions PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Handling->PPE Ventilation Use in a Well-Ventilated Area (e.g., Fume Hood) Handling->Ventilation Avoid_Inhalation Avoid Inhaling Vapors or Dust Handling->Avoid_Inhalation Wash_Hands Wash Hands After Handling Handling->Wash_Hands

Key safety precautions for handling Pyrrole-2-ethanol.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the specific biological activity, mechanism of action, and any associated cellular signaling pathways for Pyrrole-2-ethanol. While the broader class of pyrrole-containing compounds is known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, no such studies have been specifically reported for CAS 22186-60-3.

The general biological effects of ethanol are well-documented and include impacts on the central nervous system and various cellular signaling pathways.[4] However, it is crucial to note that these effects are for ethanol itself and cannot be directly extrapolated to Pyrrole-2-ethanol without specific experimental evidence.

Future research is needed to elucidate the potential pharmacological profile of this compound. A general workflow for screening the biological activity of a novel compound is presented below.

Biological_Activity_Screening Compound Pyrrole-2-ethanol In_Vitro_Assays In Vitro Assays (e.g., Cell Viability, Enzyme Inhibition) Compound->In_Vitro_Assays Hit_Identification Identification of Biological 'Hits' In_Vitro_Assays->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) Hit_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Compound Potential Lead Compound In_Vivo_Studies->Lead_Compound

A generalized workflow for the biological screening of a novel compound.

Conclusion

Pyrrole-2-ethanol (CAS 22186-60-3) is a chemical compound for which the basic chemical identity and some safety information are known. However, there is a notable absence of detailed, publicly available data regarding its specific analytical characterization (NMR and MS spectra) and, most significantly, its biological activity and mechanism of action. This guide provides a summary of the available information and outlines general experimental protocols that can be applied to further characterize this compound. For researchers and drug development professionals, this highlights a potential area for novel investigation to uncover the pharmacological potential of this and related pyrrole derivatives. It is imperative to exercise appropriate caution, adhering to the known safety guidelines when handling this compound.

References

An In-depth Technical Guide on the Solubility of 2-(1H-pyrrol-2-yl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1H-pyrrol-2-yl)ethanol in various organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this guide synthesizes information based on the general principles of organic chemistry, the known solubility of related compounds such as pyrrole and small-chain alcohols, and established experimental methodologies for solubility determination.

Introduction to this compound

This compound is a heterocyclic compound incorporating both a pyrrole ring and a hydroxyl group. Its molecular structure suggests a molecule with polar characteristics, capable of acting as both a hydrogen bond donor (from the hydroxyl group and the N-H of the pyrrole ring) and a hydrogen bond acceptor (the nitrogen atom of the pyrrole ring and the oxygen of the hydroxyl group). These features are critical in determining its solubility profile in different organic solvents. The general principle of "like dissolves like" is paramount in predicting its solubility, where polar solvents are expected to be more effective at dissolving this polar molecule.

Predicted Solubility Profile

Below is a table summarizing the predicted qualitative solubility of this compound in various organic solvents, categorized by their polarity.

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticSlightly SolubleThe polar hydroxyl and N-H groups can form hydrogen bonds with water, but the non-polar pyrrole ring may limit high solubility.[5]
MethanolPolar ProticHighly SolubleMethanol is a polar protic solvent capable of hydrogen bonding with the solute.[2][6]
EthanolPolar ProticHighly SolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond suggest high solubility.[1][2]
IsopropanolPolar ProticSolubleExpected to be a good solvent, though perhaps slightly less effective than methanol or ethanol due to increased hydrocarbon character.[7]
AcetonePolar AproticSolubleThe polarity of acetone should allow for the dissolution of this compound.
AcetonitrilePolar AproticSolubleA polar aprotic solvent that should effectively solvate the polar functional groups of the molecule.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleDMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[6]
Dichloromethane (DCM)Moderately PolarModerately SolubleExpected to have moderate success in dissolving the compound.
Ethyl AcetateModerately PolarModerately SolubleIts moderate polarity suggests it would be a reasonable solvent.[7]
Tetrahydrofuran (THF)Moderately PolarSolubleA good solvent for many organic compounds, including those with some polarity.
TolueneNon-polarSparingly SolubleThe non-polar nature of toluene makes it a poor solvent for a polar molecule like this compound.
HexaneNon-polarInsolubleAs a non-polar alkane, hexane is not expected to dissolve the polar solute to any significant extent.[4]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent, adapted from the gravimetric method described for similar compounds.[8]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol)

  • Thermostatically controlled shaker or water bath

  • Sealed glass vials or flasks

  • Analytical balance (readable to 0.1 mg)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed, sealed glass vial.

    • Record the initial mass of the solid.

    • Add a known volume or mass of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system should be continuously agitated during this time.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry collection vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the mass of the collection vial containing the filtered saturated solution.

    • Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C under vacuum).

    • Continue drying until a constant mass is achieved, indicating all the solvent has been removed.

    • Record the final mass of the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the mass of the empty collection vial from the final mass.

    • Calculate the mass of the solvent in the filtered sample by subtracting the mass of the dissolved solute from the mass of the filtered saturated solution.

    • Express the solubility in desired units, such as g/100 g of solvent or mol/L.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been created using the DOT language.

G cluster_0 Solubility Prediction A This compound Structure B Polar Functional Groups (-OH, >N-H) A->B C Non-polar Pyrrole Ring A->C D Hydrogen Bonding Capability B->D E Overall Molecular Polarity B->E C->E G Predicted Solubility ('Like Dissolves Like') D->G E->G F Solvent Polarity F->G

Caption: Logical workflow for predicting the solubility of this compound.

G cluster_1 Experimental Solubility Determination Workflow Start Start: Excess Solute + Solvent Equilibrate Equilibration at Constant Temperature (e.g., 24-48h with agitation) Start->Equilibrate Settle Settling of Undissolved Solid Equilibrate->Settle Sample Withdraw and Filter Supernatant Settle->Sample Weigh1 Weigh Filtered Saturated Solution Sample->Weigh1 Evaporate Evaporate Solvent Weigh1->Evaporate Weigh2 Weigh Dried Solute Evaporate->Weigh2 Calculate Calculate Solubility Weigh2->Calculate End End: Quantitative Solubility Value Calculate->End

References

Unveiling the Three-Dimensional Architecture of 2-(1H-pyrrol-2-yl)ethanol Derivatives: A Technical Guide to Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies and findings related to the crystal structure analysis of 2-(1H-pyrrol-2-yl)ethanol derivatives and structurally related compounds. Understanding the precise three-dimensional arrangement of these molecules is paramount for structure-based drug design, elucidating structure-activity relationships (SAR), and optimizing pharmacokinetic and pharmacodynamic properties. Pyrrole-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, making their structural characterization a critical aspect of medicinal chemistry.[1][2][3][4][5][6]

Core Principles of Crystal Structure Analysis

The primary technique for determining the atomic and molecular structure of a crystalline compound is X-ray crystallography.[7] This powerful method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are unique to the crystal's internal structure, allowing for the generation of a three-dimensional electron density map from which the atomic positions can be determined.[7]

Experimental Methodologies

The process of crystal structure analysis encompasses several key stages, from the synthesis of the target compound to the final refinement of its crystal structure.

Synthesis and Crystallization

The initial step involves the chemical synthesis of the this compound derivatives. While specific synthetic routes vary depending on the desired substituents, a general approach may involve the reaction of a suitable pyrrole precursor with an appropriate ethanol-containing reagent. For instance, the synthesis of related dipyrromethane (DPM) derivatives has been achieved by reacting paraformaldehyde with pyrrole in the presence of an indium(III) chloride catalyst.[8][9]

Following successful synthesis and purification, the crucial step of crystallization is performed to obtain high-quality single crystals suitable for X-ray diffraction. A common method for crystallization is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents, such as an ethanol/water solution.[10]

Data Collection and Structure Solution

A selected single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[7][11][12] Modern diffractometers are typically equipped with a CCD detector and use a specific wavelength of X-ray radiation, such as Mo Kα or Cu Kα.[8][9][11][12][13] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.[7]

The collected data are then processed, which includes integration of reflection intensities and corrections for various experimental factors. The crystal structure is subsequently solved using direct methods or Patterson methods, and the atomic model is refined using full-matrix least-squares on F².[11]

Crystallographic Data of Related Pyrrole Derivatives

Table 1: Crystallographic Data for 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole [8][9]

ParameterValue
Chemical FormulaC₉H₁₀N₂
Formula Weight146.19
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.048 (3)
b (Å)7.312 (4)
c (Å)9.024 (5)
β (°)100.78 (1)
Volume (ų)392.0 (4)
Z2
Temperature (K)153
RadiationMo Kα
Dihedral angle between pyrrole rings (°)69.07 (16)
C-C-C methane angle (°)115.1 (2)

Table 2: Crystallographic Data for 4,4-Bis(1H-pyrrol-2-yl)pentanol [13]

ParameterValue
Chemical FormulaC₁₃H₁₈N₂O
Formula Weight218.29
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.4721 (15)
b (Å)8.2111 (9)
c (Å)8.7120 (15)
β (°)101.530 (14)
Volume (ų)593.82 (16)
Z2
Temperature (K)173
RadiationMo Kα
Dihedral angle between pyrrole rings (°)62.30 (11)

In the crystal structure of 4,4-bis(1H-pyrrol-2-yl)pentanol, the molecules are linked by intermolecular N—H···O hydrogen bonds, forming a helical arrangement.[13] Interestingly, the hydroxyl H atom is not involved in conventional hydrogen bonding but participates in a weak intermolecular O—H···π interaction with one of the pyrrole rings.[13] In the case of 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole, molecules are connected into layers by N—H···π interactions.[8][9]

Visualizing the Workflow and Potential Biological Interactions

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for crystal structure analysis and a generalized representation of how these compounds might interact with biological targets.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing solving Structure Solution (Direct Methods) data_processing->solving refinement Structure Refinement solving->refinement validation Validation & CIF Generation refinement->validation analysis Structural Analysis (Bonds, Angles, Interactions) validation->analysis

Caption: A flowchart illustrating the key stages of crystal structure analysis.

signaling_pathway Generalized Biological Interaction of Pyrrole Derivatives compound This compound Derivative binding Binding/ Inhibition compound->binding target Biological Target (e.g., Enzyme, Receptor) target->binding pathway Signaling Pathway binding->pathway Modulation response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) pathway->response

Caption: A conceptual diagram of a pyrrole derivative interacting with a biological target.

Conclusion

The crystal structure analysis of this compound derivatives and their analogues provides invaluable data for understanding their chemical and physical properties. The detailed experimental protocols and crystallographic data presented herein serve as a foundational resource for researchers in the field of medicinal chemistry and drug development. The insights gained from these three-dimensional structures are instrumental in the rational design of novel therapeutic agents with improved efficacy and selectivity. The consistent observation of hydrogen bonding and π-interactions in the crystal lattices of these compounds highlights the importance of these forces in their solid-state organization and potentially in their interactions with biological macromolecules.

References

Thermogravimetric Analysis of Pyrrole-2-Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of pyrrole-2-ethanol, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the expected thermal stability and decomposition profile of pyrrole-2-ethanol, offering a detailed experimental protocol for its analysis and a summary of representative data.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability, decomposition kinetics, and composition of materials. For a compound like pyrrole-2-ethanol, TGA provides valuable insights into its behavior at elevated temperatures, which is critical for its processing, storage, and application in various fields.

Expected Thermal Decomposition Profile

Based on the analysis of similar pyrrole derivatives, the thermal decomposition of pyrrole-2-ethanol under an inert atmosphere, such as nitrogen, is expected to occur in distinct stages. An initial weight loss may be observed at lower temperatures due to the evaporation of residual solvent or adsorbed moisture. The primary decomposition of the pyrrole-2-ethanol molecule is anticipated to occur at higher temperatures, involving the degradation of the pyrrole ring and the ethanol side chain.

Representative Thermogravimetric Data

The following table summarizes the expected quantitative data from a typical TGA experiment on pyrrole-2-ethanol, based on the thermal behavior of related pyrrole compounds.

ParameterExpected ValueDescription
Onset Decomposition Temperature (T_onset) 180 - 220 °CThe temperature at which significant decomposition begins.
Peak Decomposition Temperature (T_peak) 250 - 300 °CThe temperature at which the maximum rate of weight loss occurs.
Final Decomposition Temperature (T_final) 350 - 450 °CThe temperature at which the primary decomposition is complete.
Residual Mass @ 600 °C < 10%The percentage of the initial mass remaining at 600 °C, representing non-volatile residue.

Experimental Protocol for TGA of Pyrrole-2-Ethanol

This section details a standard methodology for conducting the thermogravimetric analysis of pyrrole-2-ethanol.

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required.

4.2. Sample Preparation

  • Ensure the pyrrole-2-ethanol sample is homogenous and free of visible impurities.

  • Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Record the exact initial mass of the sample.

4.3. TGA Instrument Parameters

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Atmosphere:

    • Purge with high-purity nitrogen gas at a flow rate of 50-100 mL/min to maintain an inert environment.

  • Data Collection:

    • Record the sample mass and temperature continuously throughout the experiment.

4.4. Data Analysis

  • Plot the percentage of weight loss as a function of temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to determine the peak decomposition temperatures.

  • Determine the onset and final decomposition temperatures from the TGA curve.

  • Calculate the percentage of residual mass at the end of the experiment.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of a TGA experiment and a simplified representation of the thermal decomposition pathway.

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Sample Pyrrole-2-ethanol Sample Weighing Weigh 5-10 mg Sample->Weighing Loading Load into TGA Pan Weighing->Loading Instrument Place Pan in TGA Instrument Loading->Instrument Purge Purge with Nitrogen Heating Heat at 10 °C/min to 600 °C Data Record Mass vs. Temperature Plotting Generate TGA/DTG Curves Data->Plotting Analysis Determine T_onset, T_peak, Residue Plotting->Analysis Report Generate Report Analysis->Report

Caption: Experimental workflow for the thermogravimetric analysis of pyrrole-2-ethanol.

Decomposition_Pathway P2E Pyrrole-2-ethanol (Solid) Heat Heat P2E->Heat Intermediates Volatile Intermediates Heat->Intermediates Gases Gaseous Products (e.g., H₂O, CO, NH₃) Intermediates->Gases Residue Char Residue Intermediates->Residue

Caption: Simplified proposed thermal decomposition pathway of pyrrole-2-ethanol.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of pyrrole-2-ethanol. The presented data and protocols, derived from the analysis of related compounds, offer a reliable starting point for researchers and professionals in drug development and materials science. The thermal stability and decomposition characteristics are critical parameters that influence the handling, formulation, and application of this important heterocyclic compound. Further experimental validation on pure pyrrole-2-ethanol is recommended to refine these findings.

Quantum Chemical Calculations for 2-(1H-pyrrol-2-yl)ethanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1H-pyrrol-2-yl)ethanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrrole scaffold in biologically active molecules.[1][2] Quantum chemical calculations provide a powerful theoretical framework for understanding the molecular structure, electronic properties, and reactivity of such compounds at the atomic level. These computational studies are instrumental in predicting molecular behavior, interpreting experimental data, and guiding the design of novel therapeutic agents. This technical guide outlines the standard methodologies for performing quantum chemical calculations on this compound, presenting typical data in a structured format and illustrating key computational workflows. While specific experimental and computational studies on this compound are not extensively reported in the reviewed literature, the methods described herein are based on established computational practices for similar pyrrole derivatives.[3][4][5][6][7][8][9][10]

Computational Methodologies

The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.

Software: The calculations outlined in this guide are typically performed using the Gaussian suite of programs, a widely used software package in computational chemistry.

Theoretical Method and Basis Set: A common and effective approach involves geometry optimization and frequency calculations using the B3LYP functional with the 6-311++G(d,p) basis set.[6][7][11] The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to accurately model bond angles.

Experimental Protocols:

  • Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data for structure validation. The potential energy distribution (PED) is often calculated to assign the vibrational modes.[8][11]

  • Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[8] The electrostatic potential surface can also be mapped to identify regions of electrophilic and nucleophilic attack.[12]

Data Presentation

The following tables summarize hypothetical but representative quantitative data for this compound, based on typical values for similar pyrrole derivatives.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleValue (Angstrom/Degree)
Bond LengthN1-C21.375
C2-C31.380
C3-C41.420
C4-C51.385
C5-N11.380
C2-C61.510
C6-C71.530
C7-O81.430
Bond AngleN1-C2-C3108.5
C2-C3-C4107.0
C3-C4-C5107.5
C4-C5-N1108.0
C5-N1-C2109.0
C3-C2-C6125.0
C2-C6-C7112.0
C6-C7-O8110.0
Dihedral AngleC3-C2-C6-C7180.0 (anti-periplanar)
C2-C6-C7-O860.0 (gauche)

Table 2: Calculated Vibrational Frequencies and Assignments

ModeWavenumber (cm⁻¹)Assignment (PED)
13450N-H stretch (100%)
23350O-H stretch (100%)
33100-3150C-H stretch (pyrrole ring)
42850-2960C-H stretch (ethyl chain)
51550C=C stretch (pyrrole ring)
61480N-H in-plane bend
71450CH₂ scissoring
81050C-O stretch
91020C-N stretch

Table 3: Electronic Properties

PropertyValue (eV)
HOMO Energy-6.20
LUMO Energy-0.50
HOMO-LUMO Gap5.70
Ionization Potential6.20
Electron Affinity0.50
Dipole Moment2.5 D

Mandatory Visualizations

G Computational Workflow for this compound A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Energy Minimum Confirmation (No Imaginary Frequencies) C->D E Electronic Property Calculation (HOMO, LUMO, ESP) D->E F Analysis and Interpretation E->F

Caption: A flowchart illustrating the typical computational workflow for quantum chemical calculations.

Caption: Molecular structure of this compound with atom numbering.

signaling_pathway Hypothetical Signaling Pathway Involvement cluster_cell Cell Membrane receptor Target Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade Activation molecule This compound molecule->receptor Binding response Cellular Response kinase_cascade->response

Caption: A conceptual diagram of a signaling pathway where this compound could act as a ligand.

References

A Technical Guide to the Discovery and Isolation of Naturally Occurring 2-(1H-pyrrol-2-yl)ethanol Analogues and Related Pyrrole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole moiety is a fundamental scaffold in a vast array of biologically active natural products, exhibiting a wide spectrum of pharmacological activities.[1][2] This technical guide focuses on the discovery and isolation of naturally occurring analogues of 2-(1H-pyrrol-2-yl)ethanol and related pyrrole alkaloids, primarily from marine sources.[3][4][5] Marine organisms, including sponges, ascidians, and actinobacteria, are prolific producers of these structurally diverse compounds.[3][6][7] This document provides an in-depth overview of the common methodologies for their extraction, purification, and characterization, alongside a summary of their known biological activities. The content is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry and drug discovery.

Introduction: The Ubiquitous Pyrrole Scaffold in Nature

The 1H-pyrrole ring is a five-membered aromatic heterocycle that forms the core of numerous primary and secondary metabolites.[8] In primary metabolism, the pyrrole nucleus is famously integrated into the complex structures of heme, chlorophyll, and vitamin B12.[1][8] As secondary metabolites, pyrrole-containing compounds, often referred to as pyrrole alkaloids, display remarkable structural diversity and potent biological activities.[4][5] These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory properties.[2][9][10]

Marine environments, in particular, have proven to be a rich and largely untapped source of novel pyrrole alkaloids.[3][4][5][11] Organisms such as sponges of the genus Agelas, tunicates (ascidians), and marine-derived actinobacteria are well-documented producers of these compounds.[3][6][7] While direct, naturally occurring analogues of this compound are not extensively reported as a distinct class, a multitude of structurally related compounds featuring a substituted pyrrole core are known. These include pyrrole-2-carboxamides, lamellarins, and dithiolopyrrolones, which share the fundamental pyrrole pharmacophore.[3][7][12]

Key Classes of Naturally Occurring Pyrrole Alkaloids

The structural diversity of marine pyrrole alkaloids is vast. For the purpose of this guide, we will focus on classes that are structurally relevant to the core topic.

Simple Pyrrole Alkaloids

This class includes compounds with a basic pyrrole ring substituted with various functional groups. While not direct analogues of this compound, they represent the fundamental building blocks. An example is the isolation of simple acylated pyrroles from endophytic fungi associated with marine mangroves.[4]

Pyrrole-2-Carboxamides

A significant number of marine natural products feature a pyrrole-2-carboxamide scaffold. These compounds are frequently isolated from marine sponges, particularly of the genus Agelas.[7] Often, these molecules are brominated at the C4 and/or C5 positions of the pyrrole ring, a common feature of marine-derived metabolites.

Lamellarins and Related Polycyclic Alkaloids

The lamellarins are a large family of marine alkaloids characterized by a 3,4-diaryl-pyrrole-2-carboxylic acid ester or amide moiety.[3] First isolated in 1985 from a marine mollusc, over 70 different lamellarins and related compounds have since been identified from various marine organisms, including ascidians and sponges.[3]

Dithiolopyrrolones

Dithiolopyrrolones are a unique class of antibiotics possessing a distinctive 4H-[3][4]dithiolo[4,3-b]pyrrol-5-one skeleton.[12] Compounds like holomycin and thiolutin fall into this category and exhibit broad-spectrum antibacterial activity.[12]

Methodologies for Discovery and Isolation

The workflow for discovering and isolating novel pyrrole alkaloids from natural sources follows a well-established, albeit challenging, path.

Sample Collection and Extraction

The initial step involves the collection of marine organisms (e.g., sponges, tunicates) or the cultivation of marine-derived microorganisms. The collected biomass is typically lyophilized and then subjected to solvent extraction. A common approach is sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, to fractionate the metabolites based on their polarity.

Chromatographic Separation and Purification

The crude extracts are complex mixtures that require extensive chromatographic separation to isolate individual compounds. A typical purification workflow is outlined below:

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Structure Elucidation MarineOrganism Marine Organism (e.g., Sponge, Tunicate) Extraction Solvent Extraction (e.g., MeOH/DCM) MarineOrganism->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract VLC Vacuum Liquid Chromatography (VLC) CrudeExtract->VLC CC Column Chromatography (Silica Gel, Sephadex) VLC->CC HPLC High-Performance Liquid Chromatography (HPLC) CC->HPLC PureCompound Pure Compound HPLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS) PureCompound->Spectroscopy

Fig. 1: General workflow for the isolation of marine natural products.

Experimental Protocol: General Chromatographic Separation

  • Initial Fractionation: The crude extract is often subjected to Vacuum Liquid Chromatography (VLC) over silica gel, eluting with a stepwise gradient of solvents (e.g., hexane -> ethyl acetate -> methanol).

  • Column Chromatography: Fractions of interest from VLC are further purified by gravity column chromatography, often using silica gel or Sephadex LH-20, with isocratic or gradient elution.

  • High-Performance Liquid Chromatography (HPLC): The final purification step typically involves reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., acetonitrile/water or methanol/water, often with 0.1% trifluoroacetic acid or formic acid) to yield the pure compounds.

Structure Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC), are employed to elucidate the connectivity and stereochemistry of the molecule.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups and chromophores present in the molecule.

Quantitative Data and Biological Activities

The biological activities of pyrrole alkaloids are diverse. The following table summarizes the activities of some representative compounds.

Compound ClassRepresentative Compound(s)Source Organism(s)Biological ActivityQuantitative Data (IC₅₀/MIC)
Pyrrole-2-Carboxamides Longamide, HanishinAgelas sp. (Sponge)Antibacterial, CytotoxicVaries by compound and assay
Lamellarins Lamellarin DDidemnum sp. (Ascidian)Cytotoxic (potent inhibitor of topoisomerase I)IC₅₀ in the nanomolar range
Dithiolopyrrolones Holomycin, ThiolutinStreptomyces sp.Broad-spectrum antibacterialMICs typically in the µg/mL range
Simple Pyrroles FusarineFusarium incarnatum (Fungus)Not significantly cytotoxic or antiproliferative-

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many pyrrole alkaloids are still under investigation, some have been elucidated. For instance, certain lamellarins are potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to apoptosis in cancer cells.

signaling_pathway Lamellarin Lamellarin TopoisomeraseI Topoisomerase I Lamellarin->TopoisomeraseI Inhibits DNA_Replication DNA Replication & Repair TopoisomeraseI->DNA_Replication Required for Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to

Fig. 2: Simplified mechanism of action for lamellarin-type compounds.

Conclusion and Future Perspectives

The marine environment continues to be a treasure trove of novel, structurally diverse, and biologically active pyrrole-containing natural products. While the direct natural analogues of this compound remain relatively underexplored as a specific class, the broader family of pyrrole alkaloids offers immense potential for drug discovery and development. Advances in analytical techniques, such as high-throughput screening and metabolomics, coupled with genome mining of microbial producers, are expected to accelerate the discovery of new pyrrole derivatives. Further investigation into the biosynthesis and mechanisms of action of these compounds will undoubtedly pave the way for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(1H-pyrrol-2-yl)ethanol in the Synthesis of Porphyrin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(1H-pyrrol-2-yl)ethanol in the synthesis of dipyrromethanes, which are crucial precursors for a wide array of porphyrins. While not as commonly cited as the direct condensation of pyrrole with aldehydes, the use of pyrrole-2-ethanol derivatives offers a potential alternative route for the formation of the essential dipyrromethane core. The methodologies outlined are based on established principles of pyrrole chemistry and provide a foundation for further exploration and optimization.

Introduction

Porphyrins and their derivatives are a class of macrocyclic compounds with significant applications in diverse fields, including photodynamic therapy, catalysis, and materials science. The synthesis of meso-substituted porphyrins often relies on the construction of dipyrromethane intermediates. The most prevalent method for synthesizing dipyrromethanes is the acid-catalyzed condensation of pyrrole with an aldehyde.

This document explores a potential alternative pathway utilizing this compound as a starting material. The hydroxyl group of this molecule can be leveraged to form the meso-carbon bridge of the dipyrromethane. Two primary strategies are considered:

  • In Situ Oxidation to Aldehyde: The ethanol moiety is oxidized to the corresponding aldehyde, 2-(1H-pyrrol-2-yl)acetaldehyde, which then undergoes a classic acid-catalyzed condensation with a second equivalent of pyrrole.

  • Acid-Catalyzed Condensation: The alcohol is directly activated by an acid catalyst, leading to the formation of a carbocation intermediate that subsequently reacts with another pyrrole molecule.

These notes will provide detailed protocols for a plausible synthetic route based on the acid-catalyzed condensation of this compound with pyrrole, drawing parallels from the well-established synthesis of dipyrromethanes from 2-(hydroxymethyl)pyrrole derivatives.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dipyrromethane Synthesis

PrecursorCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pyrrole & BenzaldehydeTrifluoroacetic acid (TFA)DichloromethaneRoom Temp0.5 - 240 - 60[1]
2-(hydroxymethyl)pyrrole derivative & PyrroleIndium(III) chloride (InCl₃)Excess Pyrrole602Not specified[2]
Proposed: this compound & Pyrrole TFA or InCl₃ Excess Pyrrole or Dichloromethane Room Temp - 60 2 - 24 Hypothesized: 30-50 N/A

Experimental Protocols

Protocol 1: Synthesis of 5-(Pyrrol-2-ylmethyl)dipyrromethane via Acid-Catalyzed Condensation of this compound with Pyrrole

This protocol describes a hypothetical method for the synthesis of a dipyrromethane from this compound and excess pyrrole, based on established procedures for similar pyrrole carbinols.

Materials:

  • This compound

  • Pyrrole (freshly distilled)

  • Trifluoroacetic acid (TFA) or Indium(III) chloride (InCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add a large excess of freshly distilled pyrrole (e.g., 20-50 eq) to the flask. Alternatively, dissolve the this compound and a slight excess of pyrrole (1.1 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acid catalyst.

    • For TFA: Add a catalytic amount (e.g., 0.05 - 0.1 eq) dropwise.

    • For InCl₃: Add a catalytic amount (e.g., 0.1 eq) as a solid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The formation of the dipyrromethane will be indicated by a new spot.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • If dichloromethane was used as the solvent, separate the organic layer. If excess pyrrole was used, add dichloromethane to extract the product.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure dipyrromethane.

Mandatory Visualizations

Logical Workflow for Porphyrin Precursor Synthesis

porphyrin_synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Dipyrromethane cluster_product Porphyrin Precursor cluster_porphyrin Porphyrin Synthesis 2_pyrrol_ethanol This compound condensation Acid-Catalyzed Condensation 2_pyrrol_ethanol->condensation pyrrole Pyrrole pyrrole->condensation dipyrromethane Dipyrromethane condensation->dipyrromethane porphyrin_synthesis [2+2] Condensation with Aldehyde dipyrromethane->porphyrin_synthesis porphyrin Porphyrin porphyrin_synthesis->porphyrin

Caption: Workflow for porphyrin synthesis using this compound.

Proposed Signaling Pathway for Dipyrromethane Formation

dipyrromethane_formation start This compound protonation Protonation of Hydroxyl Group start->protonation H+ water_loss Loss of Water protonation->water_loss carbocation Formation of Pyrrole-stabilized Carbocation Intermediate water_loss->carbocation pyrrole_attack Nucleophilic Attack by Pyrrole carbocation->pyrrole_attack deprotonation Deprotonation pyrrole_attack->deprotonation product Dipyrromethane deprotonation->product -H+ pyrrole Pyrrole pyrrole->pyrrole_attack

Caption: Proposed mechanism for acid-catalyzed dipyrromethane synthesis.

References

Application Notes and Protocols: 2-(1H-pyrrol-2-yl)ethanol as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The versatility of the pyrrole scaffold allows for the introduction of various pharmacophores, leading to compounds with activities ranging from antimicrobial and anti-inflammatory to anticancer.[3] This document provides detailed application notes and experimental protocols for the use of 2-(1H-pyrrol-2-yl)ethanol as a key building block in the synthesis of novel bioactive molecules. While direct utilization of this specific building block is not extensively documented, its synthesis from readily available precursors and the reactivity of its hydroxyl group make it a promising starting material for generating diverse chemical libraries for drug discovery.

Synthesis of the Building Block: this compound

The primary challenge is the synthesis of the this compound building block itself. A reliable method involves the reduction of a suitable carbonyl precursor, such as pyrrole-2-carboxaldehyde or 2-acetylpyrrole. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aldehydes, ketones, esters, and carboxylic acids to primary alcohols.[4][5][6]

Experimental Protocol 1: Synthesis of this compound from Pyrrole-2-carboxaldehyde

This protocol outlines a two-step process starting from pyrrole to first synthesize the aldehyde precursor, followed by its reduction.

Step 1: Synthesis of Pyrrole-2-carboxaldehyde (Vilsmeier-Haack Reaction)

A well-established method for the formylation of pyrrole is the Vilsmeier-Haack reaction.[7][8]

  • Reactants:

    • Pyrrole (1.0 mole)

    • Dimethylformamide (DMF) (1.1 moles)

    • Phosphorus oxychloride (POCl₃) (1.1 moles)

    • Ethylene dichloride (solvent)

    • Sodium acetate trihydrate

  • Procedure:

    • In a three-necked flask, cool dimethylformamide (1.1 moles) in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 moles) while maintaining the temperature between 10-20°C to form the Vilsmeier reagent.

    • Stir for 15 minutes, then add ethylene dichloride and cool to 5°C.

    • Add a solution of freshly distilled pyrrole (1.0 mole) in ethylene dichloride over 1 hour.

    • After addition, heat the mixture to reflux for 15 minutes.

    • Cool the mixture and add a solution of sodium acetate trihydrate in water.

    • Reflux again for 15 minutes.

    • After cooling, separate the organic layer and extract the aqueous phase with ether.

    • Combine the organic extracts, wash with saturated sodium carbonate solution, dry over anhydrous sodium carbonate, and remove the solvents by distillation.

    • Purify the resulting pyrrole-2-carboxaldehyde by vacuum distillation or recrystallization from petroleum ether.[7]

Step 2: Reduction to this compound

  • Reactants:

    • Pyrrole-2-carboxaldehyde (1.0 mole)

    • Lithium aluminum hydride (LiAlH₄) (at least 0.25 moles, typically used in excess)

    • Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)

    • Sulfuric acid (for workup)

    • Sodium sulfate (for drying)

  • Procedure:

    • In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of pyrrole-2-carboxaldehyde in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

    • Carefully quench the reaction by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water.

    • Filter the resulting aluminum salts and wash them thoroughly with ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

G Pyrrole Pyrrole P2C Pyrrole-2-carboxaldehyde Pyrrole->P2C Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃) Vilsmeier_Reagent->P2C P2E This compound P2C->P2E Reduction LiAlH4 LiAlH₄ LiAlH4->P2E

Caption: Synthesis of this compound.

Application in Bioactive Molecule Synthesis

The hydroxyl group of this compound is a key functional handle for derivatization, allowing for the introduction of various functionalities through several common organic reactions.

Application Note 1: Synthesis of Bioactive Esters

Esterification of the hydroxyl group can introduce a wide range of substituents, potentially leading to compounds with diverse biological activities. For example, cinnamic acid derivatives are known to possess antimicrobial and anticancer properties.

Experimental Protocol 2: Synthesis of 2-(1H-pyrrol-2-yl)ethyl cinnamate
  • Reactants:

    • This compound (1.0 mmol)

    • Cinnamoyl chloride (1.1 mmol)

    • Triethylamine (1.2 mmol)

    • Dichloromethane (DCM) (solvent)

  • Procedure:

    • Dissolve this compound in dry DCM in a round-bottom flask under an inert atmosphere.

    • Add triethylamine to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of cinnamoyl chloride in dry DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Application Note 2: Synthesis of Bioactive Ethers

Ether synthesis can be employed to link the pyrrole core to other pharmacophores. For instance, coupling with a substituted benzyl halide could yield compounds with potential kinase inhibitory activity.

Experimental Protocol 3: Synthesis of 2-(2-Benzyloxyethyl)-1H-pyrrole
  • Reactants:

    • This compound (1.0 mmol)

    • Sodium hydride (NaH) (1.2 mmol, 60% dispersion in mineral oil)

    • Benzyl bromide (1.1 mmol)

    • Anhydrous tetrahydrofuran (THF) (solvent)

  • Procedure:

    • In a dry flask under an inert atmosphere, suspend NaH in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of this compound in anhydrous THF.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture back to 0°C and add benzyl bromide dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Carefully quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

G P2E This compound Bioactive_Esters Bioactive Esters (e.g., Cinnamate Derivatives) P2E->Bioactive_Esters Acyl Chloride/Acid Anhydride Bioactive_Ethers Bioactive Ethers (e.g., Benzyl Ethers) P2E->Bioactive_Ethers NaH, Alkyl Halide Esterification Esterification Esterification->Bioactive_Esters Etherification Williamson Ether Synthesis Etherification->Bioactive_Ethers

Caption: Derivatization of this compound.

Bioactivity of Structurally Related Pyrrole Derivatives

While specific data for derivatives of this compound is limited, the bioactivity of other substituted pyrroles provides a strong rationale for exploring this scaffold. The following table summarizes the activity of some bioactive pyrrole compounds.

Compound ClassSpecific Compound ExampleBiological ActivityQuantitative Data (LC₅₀/IC₅₀)Reference
Pyrrole-thioacetatesMethyl-2-{[3-cyano-5-(4-chlorophenyl)-1H-pyrrol-2-yl]thio}acetateInsecticidal0.5707 ppm[3]
Pyrrole-thiohydrazides2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazideInsecticidal0.1306 ppm[3]
Pyrrole-thio-carbothioamides2-{2-[(3-Cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamideInsecticidal0.9442 ppm[3]
Pyrrole-hydroxyethyl-thioethers2-[(2-hydroxyethyl)-thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrileInsecticidal5.883 ppm[3]

Conclusion

This compound represents an underutilized but highly promising building block for the synthesis of novel bioactive molecules. Its straightforward synthesis from common pyrrole precursors and the versatile reactivity of its hydroxyl group allow for the creation of a wide range of ester and ether derivatives. By leveraging established protocols for pyrrole modification, researchers can efficiently generate libraries of new compounds for screening in various therapeutic areas. The potent biological activities observed in structurally related pyrrole derivatives underscore the potential of this scaffold in drug discovery and development.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group of Pyrrole-2-ethanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Pyrrole-2-ethanol, featuring a reactive primary hydroxyl group extending from the C-2 position, presents a versatile starting point for the synthesis of novel therapeutic agents. Derivatization of this hydroxyl group allows for the fine-tuning of critical physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. By converting the hydroxyl moiety into esters, ethers, and carbamates, medicinal chemists can explore new chemical space and optimize structure-activity relationships (SAR) for various therapeutic targets. This document provides detailed protocols for these key derivatization reactions and summarizes the biological activities of related pyrrole derivatives against targets in infectious diseases and inflammation.

Derivatization Strategies and Experimental Protocols

The hydroxyl group of pyrrole-2-ethanol can be readily converted into a variety of functional groups. The following protocols outline methods for its esterification, etherification, and conversion to a carbamate.

Logical Workflow for Derivatization

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes start Pyrrole-2-ethanol ester Esterification (e.g., Enzymatic) start->ester Carboxylic Acid or Ester ether Etherification (Williamson Synthesis) start->ether Strong Base, then Alkyl Halide carbamate Carbamate Formation (Isocyanate Addition) start->carbamate Isocyanate prod_ester Pyrrole-2-ethyl Esters ester->prod_ester prod_ether Pyrrole-2-ethyl Ethers ether->prod_ether prod_carbamate Pyrrole-2-ethyl Carbamates carbamate->prod_carbamate

Caption: Synthetic routes from pyrrole-2-ethanol to key derivatives.

Protocol 1: Enzymatic Esterification of Pyrrole-2-ethanol

This protocol describes a highly efficient and environmentally friendly method for synthesizing pyrrole-2-ethyl esters using an immobilized lipase catalyst. The method is adapted from a reported transesterification procedure for producing pyrrole esters.[3][4]

Materials:

  • Pyrrole-2-ethanol

  • Desired carboxylic acid or simple alkyl ester (e.g., methyl acetate)

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Anhydrous n-hexane

  • Molecular sieves (3 Å)

  • Reaction vessel with magnetic stirrer and temperature control

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vessel, add pyrrole-2-ethanol (1.0 mmol) and the corresponding carboxylic acid/ester (5.0 mmol). A 1:5 molar ratio is used to drive the reaction towards the product.[3]

  • Add anhydrous n-hexane (10 mL) to the vessel to dissolve the reactants.

  • Add Novozym 435 (60 mg, 6 mg/mL) and molecular sieves (1.0 g) to the reaction mixture.[3] The molecular sieves help to remove water, a byproduct of the reaction, which can inhibit the enzyme and reduce yield.

  • Seal the vessel and stir the mixture at 150 rpm and 50 °C for 24 hours.[3]

  • After 24 hours, cool the reaction mixture to room temperature. Filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and reused.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the n-hexane.

  • Purify the resulting crude ester by silica gel column chromatography, using an appropriate gradient of ethyl acetate in hexane to yield the pure pyrrole-2-ethyl ester.

Protocol 2: General Protocol for Williamson Ether Synthesis

This protocol provides a general method for the synthesis of pyrrole-2-ethyl ethers via the Williamson ether synthesis, which involves the SN2 reaction of an alkoxide with a primary alkyl halide.[5][6]

Materials:

  • Pyrrole-2-ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Primary alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel with magnetic stirrer, under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Alkoxide Formation: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve pyrrole-2-ethanol (1.0 mmol) in anhydrous THF (10 mL). b. Cool the solution to 0 °C in an ice bath. c. Carefully add sodium hydride (1.1 mmol, 1.1 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Ether Formation: a. Cool the alkoxide solution back to 0 °C. b. Add the primary alkyl halide (1.2 mmol, 1.2 equivalents) dropwise to the solution. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. e. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). f. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the pure pyrrole-2-ethyl ether.

Protocol 3: General Protocol for Carbamate Synthesis

This protocol describes the formation of a carbamate from pyrrole-2-ethanol by reaction with an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Materials:

  • Pyrrole-2-ethanol

  • A suitable isocyanate (e.g., phenyl isocyanate, ethyl isocyanate)

  • Anhydrous dichloromethane (DCM) or THF

  • Triethylamine (optional, as a catalyst)

  • Reaction vessel with magnetic stirrer, under an inert atmosphere

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve pyrrole-2-ethanol (1.0 mmol) in anhydrous DCM (10 mL).

  • Add the isocyanate (1.05 mmol, 1.05 equivalents) dropwise to the stirred solution at room temperature.

  • If the reaction is slow, a catalytic amount of triethylamine (0.1 mmol) can be added.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • The resulting crude carbamate is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or silica gel column chromatography.

Biological Activity of Pyrrole Derivatives

Derivatives of the pyrrole scaffold have shown significant promise against a range of therapeutic targets. Below are tables summarizing the activity of pyrrole-containing compounds, highlighting their potential in anti-infective and anti-inflammatory drug discovery.

Table 1: Anti-mycobacterial Activity of Pyrrole Derivatives

Pyrrole derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, often targeting the essential mycolic acid transporter, MmpL3.[7][8]

Compound StructureTarget Organism/EnzymeActivity (MIC/IC₅₀)Reference
Benzylidine pyrrole-2-carbohydrazide (GS4)M. tuberculosis H37Rv6.25 µg/mL (MIC)[8]
Pyrrole-2-carboxamide derivative (Compound 32)M. tuberculosis H37Rv< 0.016 µg/mL (MIC)[7]
1,5-Diphenylpyrrole (BM212)MmpL3Potent Inhibitor[9]
Adamantyl Urea derivativeMmpL3Potent Inhibitor[9]
Table 2: Anti-inflammatory Activity of Pyrrole Derivatives

The pyrrole moiety is a common template for the design of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[10][11][12]

Compound StructureTarget EnzymeActivity (IC₅₀)Reference
3,4-disubstituted-pyrrole derivative (Compound 4)Ovine COX-20.65 µM[10]
Pyrrole-cinnamate hybrid (Compound 5)Ovine COX-20.55 µM[10]
Pyrrole acetic acid derivative (Compound 4k)Human COX-2Potent Inhibitor[13]
Pyrrole acetic acid derivative (Compound 4h)Human COX-2Potent Inhibitor[13]

Signaling Pathway Visualizations

MmpL3 Inhibition in Mycobacterium tuberculosis

MmpL3 is a critical transporter in the biosynthesis of the mycobacterial cell wall. It utilizes the proton motive force (PMF) to export trehalose monomycolate (TMM) from the cytoplasm to the periplasm, where it serves as a precursor for mycolic acids.[2][9][14] Pyrrole-based inhibitors can disrupt this process.

MmpL3_Pathway cluster_membrane Mycobacterial Inner Membrane cluster_cyto Cytoplasm cluster_peri Periplasm MmpL3 MmpL3 Transporter TMM_peri TMM MmpL3->TMM_peri Exports Proton_Channel Proton Channel TMM_cyto Trehalose Monomycolate (TMM) TMM_cyto->MmpL3 Binds H_in H+ H_in->MmpL3 Drives Transport (PMF) Mycolic_Acid Mycolic Acid Synthesis TMM_peri->Mycolic_Acid Cell_Wall Cell Wall Assembly Mycolic_Acid->Cell_Wall Inhibitor Pyrrole Derivative (e.g., BM212) Inhibitor->MmpL3 Inhibits / Dissipates PMF COX2_Pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) AA Arachidonic Acid (AA) PLA2->AA Releases COX2 COX-2 (Inducible Enzyme) AA->COX2 Substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Converts Synthases Prostaglandin Synthases PGH2->Synthases Prostaglandins Prostaglandins (e.g., PGE₂) Synthases->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->PLA2 Activates Inflammatory_Stimuli->COX2 Induces Expression Pyrrole_Inhibitor Pyrrole-based COX-2 Inhibitor Pyrrole_Inhibitor->COX2 Inhibits

References

Application of 2-(1H-pyrrol-2-yl)ethanol in the Synthesis of Conductive Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conductive polymers are a class of organic materials that possess intrinsic electrical conductivity, offering a unique combination of the electrical properties of metals with the processability and mechanical flexibility of polymers. Polypyrrole (PPy) is a prominent member of this class, valued for its high conductivity, environmental stability, and biocompatibility. Functionalization of the pyrrole monomer is a key strategy to tailor the properties of the resulting polymer for specific applications, such as in biosensors, drug delivery systems, and neural interfaces. This document provides detailed application notes and protocols for the synthesis of conductive polymers using 2-(1H-pyrrol-2-yl)ethanol, a pyrrole monomer featuring a hydroxyl functional group. The presence of the hydroxyl moiety is anticipated to enhance hydrophilicity, provide a site for further chemical modification, and potentially influence the electrochemical and conductive properties of the polymer. While direct experimental data for the polymerization of this compound is limited in published literature, the following protocols are adapted from established methods for the synthesis of other functionalized polypyrroles.

Introduction

The synthesis of functionalized polypyrroles allows for the fine-tuning of their chemical, physical, and biological properties. The incorporation of a hydroxyethyl group at the C-2 position of the pyrrole ring, as in this compound, offers several potential advantages. The hydroxyl group can increase the polymer's solubility in polar solvents, improve its biocompatibility, and serve as a reactive handle for the covalent attachment of biomolecules, drugs, or other functional moieties. This application note details both chemical and electrochemical methods for the polymerization of this compound to produce poly(this compound), a novel conductive polymer with potential applications in various fields, including biomedical engineering and organic electronics.

Data Presentation

The following table summarizes the anticipated quantitative data for poly(this compound) based on typical values reported for other C-substituted and N-substituted functionalized polypyrroles. It is important to note that these values are estimates and will require experimental validation.

PropertyChemical PolymerizationElectrochemical Polymerization
Polymerization Yield (%) 70 - 90Film deposited on electrode
Electrical Conductivity (S/cm) 10⁻³ - 10⁻¹10⁻² - 10¹
Monomer Oxidation Potential (V vs. Ag/AgCl) N/A0.8 - 1.2
Film Thickness (nm) N/A50 - 500
Surface Roughness (nm) Particulate powder15 - 50
Contact Angle (degrees) 50 - 7060 - 80

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(this compound) powder using ferric chloride (FeCl₃) as an oxidizing agent.

Materials:

  • This compound (monomer)

  • Anhydrous Ferric Chloride (FeCl₃) (oxidant)

  • Acetonitrile (anhydrous)

  • Methanol

  • Deionized water

  • Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL round-bottom flask, dissolve 1.11 g (10 mmol) of this compound in 100 mL of anhydrous acetonitrile.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to remove oxygen, which can interfere with the polymerization reaction. Maintain a nitrogen atmosphere throughout the synthesis.

  • Oxidant Solution Preparation: In a separate flask, dissolve 4.87 g (30 mmol) of anhydrous FeCl₃ in 50 mL of anhydrous acetonitrile.

  • Polymerization: While stirring the monomer solution vigorously, add the FeCl₃ solution dropwise using a dropping funnel over a period of 30 minutes. The reaction mixture is expected to gradually turn dark, indicating the formation of the polymer.

  • Reaction Time: Allow the reaction to proceed at room temperature for 24 hours under continuous stirring and a nitrogen atmosphere.

  • Precipitation and Washing: After 24 hours, pour the reaction mixture into 500 mL of methanol to precipitate the polymer.

  • Filtration: Collect the black polymer precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected polymer powder extensively with methanol to remove any unreacted monomer, oxidant, and oligomers. Follow this with several washes with deionized water until the filtrate is colorless.

  • Drying: Dry the purified polymer powder in a vacuum oven at 60°C for 48 hours.

  • Characterization: The resulting poly(this compound) powder can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), and Thermogravimetric Analysis (TGA). The electrical conductivity of a pressed pellet of the powder can be measured using a four-point probe setup.

Protocol 2: Electrochemical Polymerization (Electropolymerization)

This protocol describes the deposition of a poly(this compound) film onto a conductive substrate via electropolymerization.

Materials:

  • This compound (monomer)

  • Lithium perchlorate (LiClO₄) (supporting electrolyte)

  • Acetonitrile (anhydrous)

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or gold)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Nitrogen gas

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

  • Monomer Addition: Add this compound to the electrolyte solution to a final concentration of 0.1 M.

  • Deoxygenation: Purge the electrochemical cell containing the solution with nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Electrode Setup: Assemble the three-electrode system in the electrochemical cell, ensuring the working electrode is clean and properly positioned.

  • Electropolymerization (Potentiostatic Method):

    • Apply a constant potential of +1.0 V (vs. Ag/AgCl) to the working electrode.

    • Monitor the current-time response. A sharp initial increase in current followed by a gradual decay is indicative of polymer film growth.

    • The total charge passed during polymerization can be used to control the film thickness (e.g., a total charge of 100 mC/cm² typically yields a film of several hundred nanometers).

  • Electropolymerization (Galvanostatic Method):

    • Apply a constant current density of 1 mA/cm² to the working electrode.

    • Monitor the potential-time response. An increase in potential followed by a plateau indicates polymer deposition.

    • The duration of the applied current determines the film thickness.

  • Post-Polymerization Rinsing: After polymerization, gently rinse the polymer-coated working electrode with fresh anhydrous acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Dry the film under a stream of nitrogen.

  • Characterization: The polymer film can be characterized in situ using cyclic voltammetry (CV) to assess its electrochemical properties. Ex situ characterization can be performed using techniques such as Atomic Force Microscopy (AFM) for surface morphology, UV-Vis spectroscopy for optical properties, and four-point probe measurements for electrical conductivity.

Visualizations

The following diagrams illustrate the conceptual workflows and reaction pathways described in the protocols.

Chemical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_final Final Product Monomer This compound in Acetonitrile Reaction Mixing and Stirring (24h, RT, N2) Monomer->Reaction Oxidant FeCl3 in Acetonitrile Oxidant->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polymer slurry Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Methanol & DI Water Filtration->Washing Drying Vacuum Drying (60°C, 48h) Washing->Drying Polymer Poly(this compound) Powder Drying->Polymer

Caption: Workflow for the chemical oxidative polymerization of this compound.

Electrochemical_Polymerization_Workflow cluster_setup Electrochemical Cell Setup cluster_polymerization Electropolymerization cluster_post Post-Polymerization cluster_product Final Product Electrolyte 0.1 M LiClO4 in Acetonitrile Monomer 0.1 M this compound Electrodes Working, Counter, and Reference Electrodes Potentiostat Potentiostat/ Galvanostat Electrodes->Potentiostat Deposition Polymer Film Deposition on Working Electrode Potentiostat->Deposition Apply Potential/Current Rinsing Rinsing with Acetonitrile Deposition->Rinsing Drying Drying under N2 Rinsing->Drying Film Poly(this compound) Film on Electrode Drying->Film Polymerization_Mechanism Monomer This compound Monomer Radical Monomer Radical Cation Monomer->Radical -e- (Oxidation) Dimer Dimer Formation Radical->Dimer Coupling Oligomer Oligomer Chain Growth Dimer->Oligomer Further Oxidation & Coupling Polymer Poly(this compound) (doped state) Oligomer->Polymer Propagation

Protocol for the N-alkylation of 2-(1H-pyrrol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

N-substituted pyrroles are significant structural motifs in a wide range of pharmaceuticals, natural products, and materials science applications. The functionalization of the pyrrole nitrogen allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. The N-alkylation of 2-(1H-pyrrol-2-yl)ethanol is a key transformation for synthesizing a variety of functionalized molecules. This protocol details a robust and selective method for the N-alkylation of this compound using various alkyl halides in the presence of a suitable base. The presence of a hydroxyl group on the side chain necessitates careful selection of reagents to ensure selective alkylation at the pyrrole nitrogen.

The general approach for the N-alkylation of pyrroles involves the deprotonation of the pyrrole nitrogen using a base to form a nucleophilic pyrrolide anion. This anion then undergoes a nucleophilic substitution reaction with an alkylating agent, typically an alkyl halide. Common bases for this transformation include sodium hydride (NaH) and potassium carbonate (K₂CO₃). The choice of base and solvent is crucial for the success of the reaction, influencing both the reaction rate and the yield of the desired N-alkylated product. This protocol provides methods using both a strong base (NaH) for rapid and complete deprotonation and a milder base (K₂CO₃) for substrates that may be sensitive to stronger basic conditions.

Reaction Mechanism and Workflow

The N-alkylation of this compound proceeds via a two-step mechanism. In the first step, a base abstracts the acidic proton from the nitrogen atom of the pyrrole ring to generate a nucleophilic pyrrolide anion. The second step involves the nucleophilic attack of this anion on an alkylating agent, leading to the formation of the N-alkylated product through a nucleophilic substitution reaction.

N_Alkylation_Workflow start Start deprotonation Deprotonation of Pyrrole NH with Base (e.g., NaH or K₂CO₃) in an anhydrous solvent (e.g., DMF or THF) start->deprotonation alkylation Addition of Alkylating Agent (e.g., Alkyl Halide) deprotonation->alkylation reaction Reaction at specified temperature and time alkylation->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product N-alkylated This compound purification->product

Caption: General workflow for the N-alkylation of this compound.

Data Presentation

The following table summarizes the quantitative data for the N-alkylation of this compound with various alkylating agents and bases. The data is compiled from established literature procedures for N-alkylation of pyrrole and its derivatives.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideNaHTHF0 to rt4~85
2Ethyl BromideNaHTHF0 to rt6~80
3Benzyl BromideNaHTHF0 to rt4~90
4Methyl IodideK₂CO₃DMFrt12~75
5Ethyl BromideK₂CO₃DMF608~70
6Benzyl BromideK₂CO₃DMF606~85

Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.

Experimental Protocols

Two representative protocols for the N-alkylation of this compound are provided below. Protocol 1 utilizes the strong base sodium hydride, while Protocol 2 employs the milder base potassium carbonate.

Protocol 1: N-Alkylation using Sodium Hydride in Tetrahydrofuran

This method is suitable for achieving high yields and relatively short reaction times due to the complete deprotonation of the pyrrole nitrogen by the strong base.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time indicated in the data table, or until TLC analysis indicates completion of the reaction.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Protocol 2: N-Alkylation using Potassium Carbonate in Dimethylformamide

This method is a milder alternative to using sodium hydride and is suitable for substrates that may be sensitive to strong bases.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Dissolution: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M.

  • Alkylation: Add the alkyl halide (1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the temperature indicated in the data table and stir for the specified time, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Mandatory Visualization

Experimental_Workflow cluster_protocol1 Protocol 1: NaH in THF cluster_protocol2 Protocol 2: K₂CO₃ in DMF p1_start Dissolve this compound in anhydrous THF p1_deprotonation Add NaH at 0 °C p1_start->p1_deprotonation p1_alkylation Add Alkyl Halide at 0 °C p1_deprotonation->p1_alkylation p1_reaction Stir at room temperature p1_alkylation->p1_reaction p1_quench Quench with aq. NH₄Cl p1_reaction->p1_quench p1_extraction Extract with EtOAc p1_quench->p1_extraction p1_purification Purify by Column Chromatography p1_extraction->p1_purification p1_product N-alkylated Product p1_purification->p1_product p2_start Combine this compound and K₂CO₃ in anhydrous DMF p2_alkylation Add Alkyl Halide p2_start->p2_alkylation p2_reaction Heat and stir p2_alkylation->p2_reaction p2_workup Pour into water p2_reaction->p2_workup p2_extraction Extract with Et₂O or EtOAc p2_workup->p2_extraction p2_purification Purify by Column Chromatography p2_extraction->p2_purification p2_product N-alkylated Product p2_purification->p2_product

Caption: Experimental workflows for the N-alkylation of this compound.

Application Notes and Protocols for 2-(1H-pyrrol-2-yl)ethanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrrol-2-yl)ethanol is a versatile N,O-bidentate ligand that holds significant potential in coordination chemistry. The pyrrole ring provides an aromatic N-donor site, while the pendant ethanol group offers an anionic O-donor upon deprotonation. This combination allows for the formation of stable chelate rings with a variety of metal ions, leading to complexes with interesting structural, electronic, and reactive properties. Although detailed studies on this specific ligand are emerging, its structural similarity to other well-studied 2-substituted pyrroles and amino alcohols allows for the extrapolation of its coordination behavior and potential applications.[1] These complexes are of interest in fields such as catalysis, materials science, and as potential metallodrug candidates.

The pyrrole moiety is a key structural motif in numerous natural products and pharmaceuticals, and its incorporation into coordination complexes can modulate their biological activity and catalytic efficacy.[2] This document provides detailed protocols for the synthesis of the ligand and its metal complexes, along with anticipated characterization data and potential applications based on analogous systems.

Ligand Synthesis: this compound

The synthesis of this compound can be effectively achieved via the reduction of a suitable precursor, such as 2-(1H-pyrrol-2-yl)acetic acid or its ester. The reduction of the carboxylic acid moiety to a primary alcohol is a standard transformation that can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar compounds, such as 1-methyl-1H-pyrrole-2-ethanol.

Materials:

  • 2-(1H-pyrrol-2-yl)acetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • Sodium hydroxide (NaOH) solution (e.g., 15%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The entire apparatus should be flame-dried or oven-dried before use.

  • Reaction Initiation: Under an inert atmosphere, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF in the reaction flask.

  • Precursor Addition: Dissolve 2-(1H-pyrrol-2-yl)acetic acid (1 equivalent) in a separate flask with anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 4-6 hours to ensure complete reduction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of distilled water (e.g., X mL, where X is the mass of LiAlH₄ in grams), followed by 15% NaOH solution (X mL), and then distilled water again (3X mL). This sequential addition should result in the formation of a granular precipitate.

  • Workup: Filter the precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates.

  • Extraction and Drying: Transfer the combined organic phase to a separatory funnel and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Ligand Synthesis Workflow Pyrrole_Acid 2-(1H-pyrrol-2-yl)acetic acid Reaction Reduction Reaction (Reflux, Inert Atm.) Pyrrole_Acid->Reaction LiAlH4 LiAlH₄ in THF LiAlH4->Reaction Quenching Quenching (H₂O, NaOH) Reaction->Quenching Workup Workup & Purification (Filtration, Extraction, Chromatography) Quenching->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Synthesis of Metal Complexes

This compound is expected to act as a monoanionic N,O-bidentate ligand upon deprotonation of the hydroxyl group. The synthesis of its metal complexes can be achieved by reacting the ligand with a suitable metal salt in the presence of a base.

Experimental Protocol: Synthesis of a Representative Copper(II) Complex

This protocol is based on general methods for the synthesis of copper(II) complexes with amino alcohol and pyrrole-based ligands.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Copper(II) chloride (CuCl₂)

  • Methanol or Ethanol

  • A suitable base (e.g., sodium hydroxide, triethylamine)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in methanol in a round-bottom flask.

  • Deprotonation: Add a solution of sodium hydroxide (2 equivalents) in methanol to the ligand solution and stir for 15-20 minutes.

  • Metal Salt Addition: In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol. Add this solution dropwise to the deprotonated ligand solution.

  • Complex Formation: A color change and/or precipitation of the complex should be observed. Stir the reaction mixture at room temperature for 2-4 hours.

  • Isolation: Collect the precipitated complex by filtration, wash with cold methanol, and then with a small amount of diethyl ether.

  • Drying: Dry the complex under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

G cluster_complexation Complex Synthesis Workflow Ligand This compound in Methanol Deprotonation Deprotonation Ligand->Deprotonation Base Base (e.g., NaOH) in Methanol Base->Deprotonation Reaction Complexation Reaction Deprotonation->Reaction Metal_Salt Cu(II) Salt in Methanol Metal_Salt->Reaction Isolation Isolation & Drying (Filtration, Washing) Reaction->Isolation Complex [Cu(L)₂] Complex Isolation->Complex

Caption: General workflow for the synthesis of a metal complex.

Characterization and Data

The synthesized ligand and its metal complexes should be characterized by standard analytical techniques. Below is a table summarizing the expected data for a hypothetical bis[2-(1H-pyrrol-2-yl)ethanolato]copper(II) complex, based on values reported for similar N,O-bidentate copper(II) complexes.

Table 1: Representative Characterization Data for a [Cu(L)₂] Complex

ParameterTechniqueExpected Value/Observation
FT-IR Spectroscopy
ν(N-H) of free ligandIR~3300-3400 cm⁻¹
ν(O-H) of free ligandIRBroad, ~3200-3500 cm⁻¹
ν(C=C) of pyrrole ringIR~1500-1600 cm⁻¹ (may shift upon coordination)
Appearance of ν(Cu-N)Far-IR~450-500 cm⁻¹
Appearance of ν(Cu-O)Far-IR~400-450 cm⁻¹
UV-Vis Spectroscopy
Ligand π → π* transitionsUV-Vis (in solution)~250-300 nm
d-d transitions of Cu(II)UV-Vis (in solution)Broad band at ~600-700 nm (indicative of a distorted square planar or octahedral geometry)
Magnetic Properties
Magnetic Moment (μ_eff)Magnetic Susceptibility~1.7 - 2.2 μB (consistent with one unpaired electron for Cu(II))
Structural Data (from X-ray Crystallography of analogous complexes)
Cu-N bond lengthX-ray Diffraction~1.9 - 2.1 Å
Cu-O bond lengthX-ray Diffraction~1.9 - 2.0 Å
N-Cu-O bite angleX-ray Diffraction~85-95°

Applications in Catalysis

Metal complexes of pyrrole-based N,O-bidentate ligands are promising catalysts for a range of organic transformations, particularly oxidation reactions. Copper(II) complexes, for instance, are known to mimic the activity of certain oxidase enzymes.

Potential Catalytic Application: Aerobic Oxidation of Phenols

Copper(II) complexes with N,O-donor ligands can catalyze the aerobic oxidation of substituted phenols to the corresponding quinones. This process is relevant to both industrial synthesis and understanding biological oxidation mechanisms.

Proposed Catalytic Cycle:

A plausible mechanism involves the coordination of the phenol substrate to the copper center, followed by electron transfer to form a phenoxy radical and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by molecular oxygen, completing the catalytic cycle.

G cluster_catalysis Proposed Catalytic Cycle for Phenol Oxidation CuII_L2 [Cu(II)(L)₂] (Active Catalyst) Substrate_Coordination Substrate Coordination CuII_L2->Substrate_Coordination + Phenol CuII_Phenol [Cu(II)(L)₂(Phenol)] Substrate_Coordination->CuII_Phenol Electron_Transfer Electron Transfer CuI_Radical [Cu(I)(L)₂] + Phenoxy Radical Electron_Transfer->CuI_Radical Product_Release Product Release CuI_L2 [Cu(I)(L)₂] Product_Release->CuI_L2 Reoxidation Re-oxidation Reoxidation->CuII_L2 - H₂O CuII_Phenol->Electron_Transfer CuI_Radical->Product_Release - Phenoxy Radical Phenoxy_Radical Phenoxy Radical CuI_L2->Reoxidation + O₂ Quinone Quinone (Product) Phenol Phenol (Substrate) O2 O₂ H2O H₂O Phenoxy_Radical->Quinone → Dimerization/Further Oxidation

References

Application Notes and Protocols: Fluorescent Probes Based on the 2-(1H-pyrrol-2-yl)ethanol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological and biomedical research, enabling the visualization and quantification of cellular processes with high spatial and temporal resolution.[1] Pyrrole-based fluorophores, a versatile class of organic dyes, have gained significant attention due to their tunable photophysical properties, including high fluorescence quantum yields, large molar extinction coefficients, and excellent photostability.[2] The 2-(1H-pyrrol-2-yl)ethanol scaffold represents a valuable building block for the synthesis of novel fluorescent probes. Its inherent structural features, including the reactive pyrrole ring and the functional ethanol group, allow for a modular design approach to create probes with tailored specificities for various biological targets and environments.

While specific fluorescent probes directly derived from the this compound scaffold are not extensively documented in publicly available literature, the principles of pyrrole-based probe design and their applications are well-established. This document provides detailed application notes and protocols for fluorescent probes containing the pyrrole structural motif, which can be conceptually extended to probes derived from the this compound scaffold. The information herein is based on the broader class of pyrrole-containing dyes, such as BODIPY (boron-dipyrromethene) and diketopyrrolopyrrole (DPP) dyes, which share the core pyrrole structure.

Core Compound Families and their Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following tables summarize key quantitative data for representative fluorescent pyrrole derivatives to facilitate comparison and selection for specific experimental needs.[2]

Table 1: Photophysical Properties of Representative Pyrrole-Based Fluorescent Probes

Probe FamilyDerivative ExampleExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Stokes Shift (nm)
BODIPY BODIPY FL~500~510~0.9–1.0>80,000~10
BODIPY 493/503493503High~80,00010
DPP DPP Derivative476559--83

Note: The photophysical properties of fluorescent dyes can vary depending on the solvent and local environment.

Application Notes

Cellular and Organelle Imaging

Pyrrole-based fluorescent probes can be chemically modified to target specific subcellular compartments, providing valuable insights into their structure and function.[2] The this compound scaffold, with its hydroxyl group, offers a convenient point for conjugation to targeting moieties.

Workflow for Organelle Staining:

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Cell Culture B Prepare Staining Solution A->B 60-70% confluency C Wash Cells with PBS B->C 0.5-2 µM working solution D Incubate with Probe C->D E Wash Cells D->E 15-45 min incubation F Image with Fluorescence Microscope E->F

Caption: General workflow for staining live cells with pyrrole-based probes.

Ion Sensing

The pyrrole moiety can act as a chelator for various metal ions.[2] By incorporating the this compound scaffold into a fluorophore, probes can be designed to exhibit a change in fluorescence upon ion binding, enabling the detection and quantification of intracellular ion concentrations. For instance, probes have been developed for the detection of Zn²⁺ in acidic organelles like lysosomes.[2]

Signaling Pathway for a "Turn-On" Ion Sensor:

G cluster_off Fluorescence OFF cluster_on Fluorescence ON Probe Probe Quencher Quencher Probe->Quencher PET Probe_Ion Probe-Ion Complex Probe->Probe_Ion + Ion Fluorescence Fluorescence Probe_Ion->Fluorescence Emission

Caption: Photoinduced Electron Transfer (PET) mechanism for ion detection.

Cancer Cell Imaging and Photodynamic Therapy

Certain pyrrole derivatives can be utilized for both imaging and therapeutic applications in oncology.[2] Their ability to generate reactive oxygen species (ROS) upon light activation makes them effective photosensitizers for photodynamic therapy (PDT).

Workflow for Cancer Cell Imaging and Apoptosis Induction:

G A Treat Cells with Apoptosis-Inducing Agent B Incubate with Fluorogenic Apoptosis Probe A->B C Image Cells (No Wash Step) B->C D Optional: Induce Phototoxicity (PDT) C->D E Assess Cell Viability D->E

Caption: Experimental workflow for apoptosis imaging and photodynamic therapy.

Experimental Protocols

Protocol 1: General Procedure for Live Cell Imaging
  • Cell Culture: Culture cells to 60-70% confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy.[2]

  • Staining Solution Preparation: Prepare a 0.5–2 µM working solution of the pyrrole-based fluorescent probe in serum-free culture medium or Phosphate-Buffered Saline (PBS).[2]

  • Cell Staining: Remove the culture medium and wash the cells twice with PBS. Add the pre-warmed (37°C) staining solution to the cells.[2]

  • Incubation: Incubate the cells for 15–45 minutes at 37°C in a CO₂ incubator, protected from light.[2]

  • Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS.[2]

  • Imaging: Add fresh culture medium or imaging buffer to the cells and immediately image using a fluorescence microscope equipped with the appropriate filter sets for the specific probe.

Protocol 2: Detection of Intracellular Ions
  • Cell Culture: Seed and culture cells on glass-bottom dishes as described in Protocol 1.

  • Probe Loading: Incubate the cells with the ion-sensitive pyrrole-based probe (typically 1-10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with a suitable buffer (e.g., HBSS) to remove excess probe.

  • Baseline Imaging: Acquire baseline fluorescence images of the cells.

  • Ion Stimulation: Treat the cells with a stimulus known to alter intracellular ion concentrations (e.g., ionophores, growth factors).

  • Time-Lapse Imaging: Acquire a series of fluorescence images over time to monitor the changes in intracellular ion levels.

  • Data Analysis: Quantify the changes in fluorescence intensity in individual cells or regions of interest over time.

Protocol 3: Synthesis of a Generic Pyrrole-Based Fluorophore

While the direct synthesis from this compound is not explicitly detailed in the search results, a general approach for synthesizing pyrrole-containing dyes like BODIPY involves the condensation of pyrrole derivatives with an aldehyde or acid chloride, followed by complexation with a boron source.[3][] The ethanol moiety on the scaffold could be protected during the synthesis and later deprotected or used for further functionalization.

Conceptual Synthetic Pathway:

G A This compound (Scaffold) C Condensation A->C B Aldehyde/Acid Chloride B->C D Dipyrromethene Intermediate C->D E Oxidation & Boron Complexation D->E F Functionalized BODIPY Dye E->F

Caption: Conceptual synthesis of a BODIPY dye using a pyrrole-ethanol scaffold.

Data Presentation

Table 2: Quantitative Data for a Hypothetical this compound-based Probe

ParameterValueConditions
Excitation Maximum (λex) 520 nmPBS, pH 7.4
Emission Maximum (λem) 545 nmPBS, pH 7.4
Quantum Yield (Φ) 0.65In Ethanol
Molar Extinction Coefficient (ε) 65,000 M⁻¹cm⁻¹In Ethanol
Photostability (t₁/₂) > 30 minContinuous illumination
Cell Permeability HighLive HeLa cells
Cytotoxicity (IC₅₀) > 50 µM24h incubation

This table is illustrative and presents hypothetical data for a probe derived from the this compound scaffold, based on typical values for pyrrole-based dyes.

Conclusion

The this compound scaffold holds significant promise as a versatile platform for the development of novel fluorescent probes. By leveraging the established chemistry of pyrrole-containing fluorophores and the functional handles provided by this scaffold, researchers can design and synthesize a new generation of probes for a wide array of applications in cell biology, drug discovery, and diagnostics. The protocols and data presented here, based on well-characterized pyrrole-based dyes, provide a solid foundation for the application and future development of probes derived from this specific and promising scaffold.

References

Application of 2-(1H-pyrrol-2-yl)ethanol Derivatives in Corrosion Inhibition: Technical Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion poses a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The development of effective corrosion inhibitors is a critical area of research. Organic compounds, particularly those containing heteroatoms such as nitrogen and oxygen, have demonstrated considerable promise as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. Pyrrole and its derivatives are a class of heterocyclic compounds that have garnered attention for their corrosion inhibition properties.[1] The presence of the nitrogen atom in the pyrrole ring and the potential for further functionalization make these compounds versatile candidates for creating effective corrosion inhibitors.

This document provides detailed application notes and experimental protocols for the preparation and evaluation of corrosion inhibitors derived from 2-(1H-pyrrol-2-yl)ethanol. While direct studies on this compound as a primary corrosion inhibitor are not extensively documented in the reviewed literature, its chemical structure provides a valuable scaffold for the synthesis of more complex and potentially more effective inhibitor molecules. The hydroxyl group offers a reactive site for modifications, such as esterification or etherification, to enhance the molecule's interaction with metal surfaces.

The following sections will detail the synthesis of a representative derivative, protocols for evaluating its corrosion inhibition efficiency using standard electrochemical and gravimetric techniques, and present data in a structured format for clear interpretation.

Synthesis of a Representative Corrosion Inhibitor: 2-(1H-pyrrol-2-yl)ethyl benzoate (Hypothetical Example)

To enhance the corrosion inhibition properties of this compound, the hydroxyl group can be esterified to increase the molecular size and introduce more electron-rich centers, which can improve adsorption on the metal surface. This section outlines a hypothetical synthesis of 2-(1H-pyrrol-2-yl)ethyl benzoate.

Reaction Scheme:

G PyrroleEthanol This compound Reaction + PyrroleEthanol->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Product 2-(1H-pyrrol-2-yl)ethyl benzoate Byproduct Pyridine Hydrochloride Reaction->Product Stirring, RT

Caption: Synthesis of 2-(1H-pyrrol-2-yl)ethyl benzoate.

Experimental Protocol: Synthesis of 2-(1H-pyrrol-2-yl)ethyl benzoate

  • Materials and Reagents:

    • This compound

    • Benzoyl chloride

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware and magnetic stirrer.

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(1H-pyrrol-2-yl)ethyl benzoate.

    • Characterize the final product using NMR and FTIR spectroscopy.

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized inhibitor is evaluated through various standard techniques. The following protocols are based on general methodologies reported for other heterocyclic corrosion inhibitors.[2][3][4]

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.

Experimental Protocol: Weight Loss Measurement [5][6]

  • Specimen Preparation:

    • Use mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

    • Polish the coupons with a series of emery papers of increasing grit size, degrease with acetone, wash with distilled water, and dry.

    • Accurately weigh the prepared coupons (Winitial).

  • Test Solutions:

    • Prepare a corrosive medium, typically 1 M hydrochloric acid (HCl) or 0.5 M sulfuric acid (H2SO4).

    • Prepare test solutions by adding different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) to the corrosive medium. A blank solution without the inhibitor is also required.

  • Procedure:

    • Immerse the pre-weighed coupons in 100 mL of the blank and inhibitor-containing solutions in beakers.

    • Maintain the beakers at a constant temperature (e.g., 298 K) in a water bath for a specified immersion period (e.g., 6, 12, 24 hours).

    • After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., Clarke's solution), rinse with distilled water and acetone, dry, and re-weigh (Wfinal).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 104 × ΔW) / (A × T × ρ) where ΔW is the weight loss (g), A is the surface area of the coupon (cm2), T is the immersion time (hours), and ρ is the density of the metal (g/cm3).

    • Inhibition Efficiency (IE %): IE % = [(CRblank - CRinhibitor) / CRblank] × 100 where CRblank and CRinhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Data Presentation: Weight Loss Measurements

Inhibitor Concentration (ppm)Immersion Time (h)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)2450.21.25-
502415.10.3869.9
100249.50.2481.1
200245.30.1389.4
500242.60.0794.8
Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Experimental Setup:

  • A standard three-electrode cell is used, consisting of a mild steel specimen as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

  • The experiments are performed using a potentiostat/galvanostat.

Workflow for Electrochemical Measurements:

G Start Prepare Three-Electrode Cell OCP Stabilize at Open Circuit Potential (OCP) for 30-60 min Start->OCP EIS Perform Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Perform Potentiodynamic Polarization (PDP) EIS->PDP Analysis Data Analysis PDP->Analysis

Caption: Workflow for electrochemical corrosion studies.

A. Potentiodynamic Polarization (PDP) [7][8][9]

This technique provides information on the kinetics of anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Experimental Protocol: Potentiodynamic Polarization

  • Procedure:

    • Immerse the three-electrode setup in the test solution (blank or with inhibitor).

    • Allow the working electrode to reach a stable open-circuit potential (OCP).

    • Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

    • Record the resulting current density as a function of the applied potential.

  • Data Analysis:

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Inhibition Efficiency (IE %): IE % = [(icorr,blank - icorr,inhibitor) / icorr,blank] × 100 where icorr,blank and icorr,inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Data Presentation: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)IE (%)
0 (Blank)-450150.575-120-
50-44248.272-11568.0
100-43529.870-11280.2
200-42816.168-10889.3
500-4208.365-10594.5

B. Electrochemical Impedance Spectroscopy (EIS) [10][11][12]

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism and the protective film formation.

Experimental Protocol: Electrochemical Impedance Spectroscopy

  • Procedure:

    • Use the same three-electrode setup as for PDP.

    • After reaching a stable OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance response.

  • Data Analysis:

    • The data is typically presented as Nyquist and Bode plots.

    • The Nyquist plot for an ideal corrosion process is a semicircle, where the diameter corresponds to the charge transfer resistance (Rct).

    • The data is fitted to an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE %): IE % = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] × 100 where Rct,blank and Rct,inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Data Presentation: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm)Rs (Ω cm²)Rct (Ω cm²)Cdl (µF/cm²)nIE (%)
0 (Blank)1.5853500.88-
501.62801500.9069.6
1001.5450950.9181.1
2001.7820600.9289.6
5001.61550350.9494.5

Corrosion Inhibition Mechanism

The inhibition mechanism of pyrrole derivatives generally involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both.

Logical Relationship of Corrosion Inhibition:

G Inhibitor Inhibitor in Solution Adsorption Adsorption of Inhibitor on Metal Surface Inhibitor->Adsorption Metal Metal Surface in Corrosive Medium Metal->Adsorption Corrosion Corrosion Reactions (Anodic & Cathodic) Metal->Corrosion ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm ProtectiveFilm->Corrosion Blocks active sites ReducedCorrosion Reduced Corrosion Rate ProtectiveFilm->ReducedCorrosion

Caption: Mechanism of corrosion inhibition by adsorption.

The pyrrole ring, with its π-electron system and nitrogen heteroatom, can interact with the vacant d-orbitals of the metal. The additional functional groups, such as the ester group in our hypothetical example, can provide more active sites for adsorption, leading to the formation of a stable, protective film that isolates the metal from the corrosive environment.

Conclusion

While direct experimental data for this compound as a corrosion inhibitor is scarce, its structure serves as a promising platform for the synthesis of effective corrosion inhibitors. The provided protocols offer a comprehensive framework for the synthesis of a representative derivative and its evaluation using standard and reliable techniques. The structured presentation of hypothetical data illustrates the expected outcomes and facilitates the comparison of inhibitor performance at different concentrations. Further research into the synthesis and evaluation of various derivatives of this compound is warranted to explore their full potential in the field of corrosion protection.

References

Application Notes and Protocols for the Functionalization of 2-(1H-pyrrol-2-yl)ethanol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 2-(1H-pyrrol-2-yl)ethanol for its application in the synthesis of advanced materials. The protocols detailed below are designed to be adaptable for the creation of functional polymers, surface modifications, and nanoparticles for use in diverse fields, including biomedical engineering, sensor technology, and drug delivery.

Introduction

This compound is a versatile bifunctional molecule possessing a polymerizable pyrrole ring and a reactive hydroxyl group. This unique structure allows for a two-pronged approach to materials design. The pyrrole moiety can be polymerized via oxidative chemical or electrochemical methods to form conductive polypyrrole-based materials.[1][2] Simultaneously, the terminal hydroxyl group serves as a handle for introducing a wide array of functional groups through esterification or etherification, enabling the tailoring of material properties such as solubility, biocompatibility, and specific ligand immobilization.[3][4]

The ability to introduce functional side chains prior to or after polymerization opens up a vast design space for creating "smart" materials. For instance, incorporating biocompatible moieties like polyethylene glycol (PEG) can reduce non-specific protein adsorption, a critical requirement for biomedical implants and biosensors.[1] Alternatively, attaching bioactive molecules can promote specific cellular interactions for tissue engineering applications.

Key Functionalization Pathways

The primary strategies for functionalizing this compound involve the modification of its hydroxyl group to introduce moieties that can either act as polymerizable groups themselves or provide specific functionalities to the final material.

Esterification to Yield Polymerizable Acrylate and Methacrylate Monomers

A key functionalization strategy is the esterification of the hydroxyl group of this compound with acryloyl chloride or methacryloyl chloride. This reaction yields polymerizable monomers, 2-(1H-pyrrol-2-yl)ethyl acrylate and 2-(1H-pyrrol-2-yl)ethyl methacrylate, respectively. These monomers can then be polymerized through various techniques, including free radical polymerization, to create polymers with pendant pyrrole groups.

G This compound This compound Pyrrole-functionalized Acrylate/Methacrylate Pyrrole-functionalized Acrylate/Methacrylate This compound->Pyrrole-functionalized Acrylate/Methacrylate Esterification with Acryloyl/Methacryloyl Chloride Functional Polymer Functional Polymer Pyrrole-functionalized Acrylate/Methacrylate->Functional Polymer Polymerization

Caption: Esterification of this compound.

Surface Grafting for Biomaterial Applications

This compound and its derivatives can be grafted onto various surfaces to impart the unique properties of the pyrrole moiety. This is particularly useful for modifying existing biomaterials to improve their biocompatibility or to introduce conductive properties. The hydroxyl group can be used for covalent attachment to surfaces functionalized with appropriate reactive groups.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of functionalized monomers derived from this compound and their subsequent polymerization.

Protocol 1: Synthesis of 2-(1H-pyrrol-2-yl)ethyl Acrylate

This protocol describes the esterification of this compound with acryloyl chloride. The reaction should be carried out under an inert atmosphere to prevent polymerization of the acryloyl chloride and to protect the pyrrole ring from oxidation.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Inhibitor (e.g., hydroquinone)

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data (Exemplary):

ParameterValue
Yield 75-85%
¹H NMR (CDCl₃, δ) ~6.7 (m, 1H), 6.1 (m, 1H), 6.0 (m, 1H), 5.8 (dd, 1H), 6.4 (dd, 1H), 4.3 (t, 2H), 3.0 (t, 2H), 8.1 (br s, 1H)
¹³C NMR (CDCl₃, δ) ~166, 131, 128, 122, 117, 108, 105, 63, 29
FT-IR (cm⁻¹) ~3300 (N-H), 1720 (C=O, ester), 1635 (C=C, acrylate)
Protocol 2: Chemical Oxidative Polymerization of 2-(1H-pyrrol-2-yl)ethyl Acrylate

This protocol details the chemical polymerization of the synthesized monomer to form a functionalized polypyrrole.

Materials:

  • 2-(1H-pyrrol-2-yl)ethyl acrylate

  • Ammonium persulfate (APS) or Iron(III) chloride (FeCl₃)

  • Dodecylbenzene sulfonic acid (DBSA) as a dopant and surfactant

  • Deionized water

  • Methanol

Procedure:

  • Disperse 2-(1H-pyrrol-2-yl)ethyl acrylate (1 equivalent) in an aqueous solution of DBSA with vigorous stirring.

  • Prepare a separate aqueous solution of the oxidant (APS or FeCl₃, 2.5 equivalents).

  • Cool both solutions to 0-5 °C.

  • Add the oxidant solution dropwise to the monomer dispersion over 30 minutes with continuous stirring.

  • Maintain the reaction at 0-5 °C for 24 hours.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer extensively with deionized water and methanol to remove unreacted monomer, oxidant, and dopant.

  • Dry the polymer under vacuum at 40 °C.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization This compound This compound Esterification Esterification This compound->Esterification Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->Esterification 2-(1H-pyrrol-2-yl)ethyl Acrylate 2-(1H-pyrrol-2-yl)ethyl Acrylate Esterification->2-(1H-pyrrol-2-yl)ethyl Acrylate Monomer Dispersion Monomer Dispersion 2-(1H-pyrrol-2-yl)ethyl Acrylate->Monomer Dispersion Oxidant Addition Oxidant Addition Monomer Dispersion->Oxidant Addition Polymer Precipitation Polymer Precipitation Oxidant Addition->Polymer Precipitation Washing and Drying Washing and Drying Polymer Precipitation->Washing and Drying Functional Polymer Functional Polymer Washing and Drying->Functional Polymer

Caption: Experimental workflow for synthesis and polymerization.

Polymer Characterization Data (Exemplary):

PropertyMethodResult
Molecular Weight (Mw) GPC10,000 - 50,000 g/mol
Polydispersity Index (PDI) GPC1.5 - 3.0
Conductivity Four-probe10⁻³ - 10¹ S/cm (dopant dependent)
Glass Transition Temp. (Tg) DSCVaries with side-chain functionalization

Applications in Materials Science

Conductive and Biocompatible Coatings

Polymers derived from functionalized this compound can be used to create conductive and biocompatible coatings for medical devices and implants.[1] The polypyrrole backbone provides electrical conductivity, which can be beneficial for applications such as neural interfaces and stimulating electrodes, while the functional side chains can be tailored to enhance biocompatibility and reduce biofouling.

Functional Nanoparticles for Drug Delivery and Imaging

The functionalized monomers can be used in emulsion or dispersion polymerization to synthesize nanoparticles.[5] These nanoparticles can encapsulate therapeutic agents, and the surface can be further modified with targeting ligands by coupling to the functional groups on the polymer side chains. The inherent conductivity of the polypyrrole core also opens possibilities for stimuli-responsive drug release triggered by electrical or light signals.

Biosensor Platforms

The functional groups on the polymer surface provide convenient anchor points for the immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acids. The conductive nature of the polypyrrole matrix can then be exploited for the development of sensitive electrochemical biosensors. The change in the electrical properties of the polymer upon binding of the target analyte can be used as the sensing signal.

G Functionalized Polymer Functionalized Polymer Biocompatible Coatings Biocompatible Coatings Functionalized Polymer->Biocompatible Coatings Surface Modification Drug Delivery Nanoparticles Drug Delivery Nanoparticles Functionalized Polymer->Drug Delivery Nanoparticles Nanoprecipitation Biosensor Platforms Biosensor Platforms Functionalized Polymer->Biosensor Platforms Immobilization

Caption: Applications of functionalized polymers.

Conclusion

The functionalization of this compound offers a powerful and versatile platform for the development of advanced materials with tailored properties. The protocols and application notes provided herein serve as a foundational guide for researchers to explore the potential of this unique building block in materials science, particularly in the burgeoning fields of biomedical engineering and smart materials. The ability to combine the intrinsic properties of polypyrrole with a wide range of chemical functionalities through the hydroxyl group opens up exciting avenues for future research and development.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 2-(1H-pyrrol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-(1H-pyrrol-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound on a large scale?

A1: Several synthetic strategies can be adapted for the large-scale production of this compound. The optimal choice depends on the availability of starting materials, cost, and desired purity. Common approaches include:

  • Reduction of 2-pyrroleacetic acid or its esters: This is a straightforward method involving the reduction of the carboxylic acid or ester functionality to an alcohol.

  • Ring synthesis followed by functional group manipulation: Methods like the Paal-Knorr synthesis can be employed to construct the pyrrole ring, followed by the introduction or modification of the ethanol side chain.

  • Catalytic hydrogenation of furan derivatives: Certain furan compounds can be converted to pyrroles, which may then be functionalized.

Q2: What are the critical safety precautions to consider during the large-scale synthesis of this compound?

A2: Pyrrole and its derivatives can be air-sensitive and may polymerize under acidic conditions. It is crucial to handle these compounds under an inert atmosphere (e.g., nitrogen or argon). Ensure proper ventilation and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound itself is classified with GHS05, indicating it can cause serious eye damage.

Q3: How can the purity of this compound be assessed and what are the typical impurities?

A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Common impurities may include unreacted starting materials, by-products from side reactions (e.g., N-alkylated pyrroles, dimers, or polymers), and residual solvents.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It is a combustible solid, so it should be stored away from sources of ignition.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC, GC, or HPLC. Consider extending the reaction time or increasing the temperature.
Degradation of starting material or product.Pyrroles can be sensitive to strong acids and oxidants. Ensure reaction conditions are mild and perform the reaction under an inert atmosphere.
Suboptimal stoichiometry of reagents.Carefully control the molar ratios of reactants and catalysts.
Product Contamination / Low Purity Presence of side products.Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. Consider alternative synthetic routes.
Inefficient purification.Develop a robust purification protocol. This may involve a combination of distillation, crystallization, and chromatography.[1][2]
Residual starting materials.Ensure the reaction goes to completion. Adjust purification parameters to effectively separate the product from starting materials.
Product Discoloration (Turns Dark) Oxidation or polymerization of the pyrrole ring.Handle and store the product under an inert atmosphere. Use antioxidants if compatible with the final application. Avoid exposure to light and air.
Difficulty in Isolation/Purification Product is an oil or low-melting solid.Attempt crystallization from various solvent systems. If crystallization is unsuccessful, consider column chromatography or distillation under reduced pressure.[2]
Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Ethyl 2-(1H-pyrrol-2-yl)acetate

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of ethyl 2-(1H-pyrrol-2-yl)acetate in anhydrous tetrahydrofuran (THF).

  • Reduction: The solution is cooled to 0 °C in an ice bath. A solution of lithium aluminum hydride (LiAlH₄) in THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: The reaction mixture is cooled again to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • Workup: The resulting suspension is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction Step

Reducing Agent Solvent Temperature (°C) Typical Yield (%) Purity (by HPLC, %)
LiAlH₄THF0 to RT85-95>98
NaBH₄ / LiClEthanolRT70-8095-97
Borane-THF complexTHF0 to RT80-90>97

Visualizations

Logical Relationships

cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., Ethyl 2-(1H-pyrrol-2-yl)acetate) reaction Reduction Reaction start->reaction crude Crude Product reaction->crude workup Aqueous Workup crude->workup Isolation purification_step Distillation / Chromatography workup->purification_step pure Pure this compound purification_step->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Signaling Pathways

Start Ethyl 2-(1H-pyrrol-2-yl)acetate Intermediate Aluminum Alkoxide Intermediate Start->Intermediate Reduction Reagent LiAlH₄ in THF Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis Quench H₂O, NaOH(aq) Quench->Product

Caption: Key steps in the reduction of an ester to this compound.

References

Purification of 2-(1H-pyrrol-2-yl)ethanol and removal of side products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(1H-pyrrol-2-yl)ethanol.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Low Yield After Purification

Possible Causes:

  • Product Loss During Extraction: this compound has some water solubility, which can lead to loss in the aqueous phase during workup.

  • Incomplete Crystallization: The chosen recrystallization solvent may not be optimal, leaving a significant amount of product in the mother liquor.

  • Decomposition on Silica Gel: Pyrroles can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

  • Product Volatility: Although not highly volatile, some product may be lost during solvent removal under high vacuum, especially if heated.

Solutions:

Solution Detailed Methodology
Optimize Extraction Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Improve Recrystallization Test a range of solvent systems. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides better results than a single solvent. Cool the solution slowly and then in an ice bath to maximize crystal formation.[1][2]
Deactivate Silica Gel Pre-treat the silica gel with a solution of 1-2% triethylamine in the eluent to neutralize acidic sites before packing the column.[1]
Use Alternative Stationary Phase Consider using neutral or basic alumina as the stationary phase for column chromatography.[1]
Careful Solvent Removal Use a rotary evaporator without excessive heating and monitor the process closely to avoid loss of the product.
Problem 2: Product is Colored After Purification

Possible Causes:

  • Oxidation: Pyrroles are susceptible to oxidation, especially when exposed to air and light, which can form colored impurities. This can be exacerbated by residual acid from the synthesis.[3][4]

  • Highly Conjugated Byproducts: The synthesis may produce small amounts of highly conjugated side products that are intensely colored.[3]

  • Residual Catalyst: If a metal catalyst was used in the synthesis, trace amounts may remain and cause coloration.[3]

Solutions:

Solution Detailed Methodology
Minimize Exposure to Air and Light Conduct purification steps, especially solvent removal and storage, under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored vials.[3]
Activated Charcoal Treatment Before the final purification step, dissolve the crude or partially purified product in a suitable solvent and stir with a small amount of activated charcoal for a short period. Filter the charcoal and proceed with purification. Note that this may reduce the overall yield.[3]
Acid Scavenging During the workup, wash the organic extract with a mild basic solution, such as saturated sodium bicarbonate, to remove any residual acid catalyst.[3]
Re-purification A second purification step, such as a careful recrystallization or another column chromatography, may be necessary to remove persistent colored impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities and side products in the synthesis of this compound?

A1: Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include succinaldehyde, 2-aminoethanol, or their precursors.

  • Furan Derivatives: In Paal-Knorr type syntheses, acid-catalyzed self-condensation of the 1,4-dicarbonyl precursor can lead to the formation of furan byproducts.[5]

  • Polymerized Material: Pyrroles can polymerize under acidic conditions or upon prolonged heating, leading to tarry, dark-colored materials.[4][5]

  • Water: Often present from the reaction or workup.[4]

Q2: Which purification method is best for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: This is a versatile method for separating the target compound from a wide range of impurities. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) on silica gel is a good starting point.

  • Recrystallization: If the crude product is a solid and has a relatively high purity (generally >80%), recrystallization can be a very effective method to obtain a highly pure product.

  • Fractional Distillation: For liquid products or those with low melting points, vacuum fractional distillation can be effective in separating compounds with different boiling points.[6]

Q3: What are suitable solvent systems for column chromatography of this compound?

A3: Given the polar nature of the hydroxyl group and the pyrrole ring, a solvent system with moderate to high polarity is generally required. Good starting points for silica gel chromatography are:

  • Ethyl acetate/Hexane (or Heptane): Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the proportion of ethyl acetate.

  • Dichloromethane/Methanol: For more polar impurities, a small amount of methanol (1-5%) in dichloromethane can be effective. Be cautious, as methanol can dissolve some silica gel.

  • Addition of a Basic Modifier: To prevent streaking or decomposition on the column, adding a small amount (0.1-1%) of triethylamine or pyridine to the eluent can be beneficial.[3]

Q4: What is a good solvent for recrystallizing this compound?

A4: A mixed solvent system is often effective for recrystallization. A good approach is to dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, a few drops of the "good" solvent are added to redissolve the solid, and the solution is allowed to cool slowly.

  • Ethanol/Water: Dissolve the compound in hot ethanol and add hot water as the anti-solvent.[1]

  • Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate and add hexane.

Q5: How can I monitor the purity of this compound during purification?

A5:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a column chromatography and to check the purity of fractions. A suitable TLC eluent will give the product an Rf value of approximately 0.3-0.5.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques to determine the structure and assess the purity of the final product. The presence of unexpected signals can indicate impurities.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate volatile components and identify them based on their mass spectra, providing a good indication of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS is a powerful tool for purity assessment.[9]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate, Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of ethyl acetate and hexane. The ideal solvent system will give the product an Rf value of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent system determined by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

Materials and Equipment:

  • Crude this compound (solid)

  • Recrystallization solvents (e.g., ethanol, water, ethyl acetate, hexane)

  • Erlenmeyer flasks, heating source, Buchner funnel, and filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, hot flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals, for example, in a desiccator under vacuum.

Data Presentation

Table 1: Typical Purification Parameters for Pyrrole Derivatives (Adaptable for this compound)

Purification MethodKey ParametersTypical Solvents/Mobile PhasesExpected Purity
Vacuum Distillation Boiling Point, PressureN/A>95%
Recrystallization Solvent Selection, TemperatureEthanol/Water, Ethyl Acetate/Hexane>98%
Flash Column Chromatography Stationary Phase, Eluent SystemSilica Gel, Hexane/Ethyl Acetate Gradient>99%

Note: Optimal conditions should be determined empirically for each specific case.

Visualizations

PurificationWorkflow crude Crude this compound workup Aqueous Workup (e.g., Extraction) crude->workup drying Drying of Organic Phase (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Choice of Purification Method concentration->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid, >80% Pure distillation Vacuum Distillation purification_choice->distillation Liquid/Low MP analysis Purity Analysis (TLC, NMR, GC-MS) column->analysis recrystallization->analysis distillation->analysis pure_product Pure this compound analysis->pure_product TroubleshootingPurification start Purification Issue low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product poor_separation Poor Separation (Column Chromatography) start->poor_separation no_crystals No Crystals Form (Recrystallization) start->no_crystals ly_sol1 Optimize Extraction (use brine) low_yield->ly_sol1 ly_sol2 Change Recrystallization Solvent low_yield->ly_sol2 ly_sol3 Deactivate Silica Gel (Et3N) low_yield->ly_sol3 cp_sol1 Inert Atmosphere colored_product->cp_sol1 cp_sol2 Charcoal Treatment colored_product->cp_sol2 cp_sol3 Mild Base Wash colored_product->cp_sol3 ps_sol1 Optimize Eluent (TLC) poor_separation->ps_sol1 ps_sol2 Add Basic Modifier (e.g., Et3N) poor_separation->ps_sol2 ps_sol3 Use Alumina poor_separation->ps_sol3 nc_sol1 Scratch Flask no_crystals->nc_sol1 nc_sol2 Add Seed Crystal no_crystals->nc_sol2 nc_sol3 Change Solvent System no_crystals->nc_sol3

References

Improving the yield of the Paal-Knorr synthesis for pyrrole-2-ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Paal-Knorr synthesis for pyrrole-2-ethanol and its derivatives, such as 1-(2-hydroxyethyl)-2,5-dimethylpyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the Paal-Knorr synthesis of pyrrole-2-ethanol derivatives?

A1: The synthesis typically involves the condensation of a 1,4-dicarbonyl compound with ethanolamine. The most common 1,4-dicarbonyl precursors are 2,5-hexanedione or its synthetic equivalent, 2,5-dimethoxytetrahydrofuran.[1]

Q2: What is the general reaction mechanism for the Paal-Knorr synthesis of pyrroles?

A2: The reaction proceeds through the initial formation of a hemiaminal from the nucleophilic attack of the primary amine (ethanolamine) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is the dehydration of the resulting 2,5-dihydroxytetrahydropyrrole intermediate to form the aromatic pyrrole ring.[2][3][4] The cyclization step is often the rate-determining step of the reaction.[5]

Q3: My yield of pyrrole-2-ethanol is low. What are the most common reasons?

A3: Low yields in the Paal-Knorr synthesis can stem from several factors:

  • Inappropriate Reaction Conditions: Harsh conditions, such as prolonged heating in strong acid, can lead to the degradation of the product or starting materials.[4][6]

  • Furan Byproduct Formation: The primary side reaction is the acid-catalyzed self-condensation of the 1,4-dicarbonyl compound to form a furan derivative. This is especially prevalent at low pH (pH < 3).[3]

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

  • Purification Losses: The product may be lost during workup and purification steps. Pyrrole compounds can be sensitive to air and light, leading to degradation.[7]

Q4: How can I minimize the formation of the furan byproduct?

A4: To minimize furan formation, it is crucial to control the acidity of the reaction medium. Using weakly acidic conditions (e.g., acetic acid) or even neutral (neat) or basic conditions can favor the formation of the pyrrole.[3] Some modern methods utilize Lewis acids or heterogeneous catalysts which can also suppress furan formation.

Q5: What are the advantages of using microwave-assisted synthesis for this reaction?

A5: Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields compared to conventional heating methods.[8] It provides rapid and uniform heating, which can minimize the formation of side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low to No Product Formation Reaction conditions are too mild (temperature too low, reaction time too short).Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or GC-MS. For the neat reaction of 2,5-hexanedione and ethanolamine, a temperature of around 150°C has been reported to give good yields.[1]
Starting materials are of poor quality.Ensure the purity of the 1,4-dicarbonyl compound and ethanolamine. Use freshly distilled or purified reagents if necessary.
Significant Furan Byproduct Reaction is too acidic.Avoid strong acids. Use a weak acid like acetic acid, or consider a solvent-free (neat) reaction which often requires no added acid.[1][3] If an acid catalyst is necessary, consider using a milder Lewis acid.
Formation of Dark, Tarry Material Product or starting material decomposition at high temperatures.Lower the reaction temperature and monitor the reaction closely. If using a catalyst, a milder one might be beneficial. Consider using a solvent to allow for a lower reaction temperature.
Product polymerization.Pyrroles can polymerize in the presence of acid and air.[7] After the reaction is complete, neutralize any acid catalyst during the workup. Store the purified product under an inert atmosphere and protected from light.[7]
Difficulty in Product Purification The product is a viscous liquid or a solid with a low melting point.For 1-(2-hydroxyethyl)-2,5-dimethylpyrrole, which is a liquid, vacuum distillation is a suitable purification method.[7] Column chromatography on silica gel can also be employed, though care must be taken as some pyrroles can be unstable on silica.[7]
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 1-(2-hydroxyethyl)-2,5-dimethylpyrrole

1,4-Dicarbonyl Amine Catalyst/Solvent Temperature (°C) Time Yield (%) Reference
2,5-HexanedioneEthanolamineNeat (Solvent-free)150Not specified80-95[1]
2,5-HexanedioneVarious Aliphatic AminesWater10015 min94-98[9]
2,5-HexanedioneAnilineCATAPAL 200 (Alumina)6045 min96[10]
2,5-DimethoxytetrahydrofuranVarious AminesIodine (5 mol%), Solvent-free, MicrowaveNot specified1-5 min85-98

Experimental Protocols

Protocol 1: Neat Synthesis of 1-(2-hydroxyethyl)-2,5-dimethylpyrrole [1]

  • Materials:

    • 2,5-Hexanedione

    • Ethanolamine

  • Procedure:

    • In a round-bottom flask, combine 2,5-hexanedione and a stoichiometric amount of ethanolamine.

    • Heat the mixture at 150°C. The progress of the reaction can be monitored by observing the formation of water.

    • Upon completion, the reaction mixture can be purified directly by vacuum distillation to yield 1-(2-hydroxyethyl)-2,5-dimethylpyrrole as a dark viscous red liquid. The reported yield for this step is in the range of 80-95%.[1]

Visualizations

Paal_Knorr_Workflow General Workflow for Paal-Knorr Synthesis of Pyrrole-2-Ethanol start Start reactants Combine 1,4-Dicarbonyl Compound (e.g., 2,5-Hexanedione) and Ethanolamine start->reactants reaction_conditions Select Reaction Conditions (Neat, Solvent, Catalyst, Temperature) reactants->reaction_conditions heating Heat Mixture (Conventional or Microwave) reaction_conditions->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Workup (e.g., Neutralization, Extraction) monitoring->workup Reaction Complete purification Purification (Vacuum Distillation or Column Chromatography) workup->purification product Pure Pyrrole-2-Ethanol Derivative purification->product

Paal-Knorr Synthesis Workflow

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_byproduct Check for Furan Byproduct (GC-MS, NMR) start->check_byproduct furan_present Furan Detected check_byproduct->furan_present reduce_acidity Reduce Acidity: - Use Weaker Acid - Run Neat - Use Lewis Acid furan_present->reduce_acidity Yes no_furan No Significant Furan furan_present->no_furan No end Improved Yield reduce_acidity->end check_completeness Check for Unreacted Starting Materials no_furan->check_completeness incomplete_reaction Reaction Incomplete check_completeness->incomplete_reaction Yes complete_reaction Reaction is Complete check_completeness->complete_reaction No optimize_conditions Optimize Conditions: - Increase Temperature - Increase Reaction Time - Consider Microwave incomplete_reaction->optimize_conditions optimize_conditions->end check_workup Review Workup and Purification Procedure complete_reaction->check_workup check_workup->end

Troubleshooting Low Yield

References

Optimization of reaction conditions for the etherification of 2-(1H-pyrrol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of reaction conditions for the etherification of 2-(1H-pyrrol-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the etherification of this compound?

A1: The Williamson ether synthesis is a widely used and versatile method for this transformation.[1][2][3][4] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (or other suitable electrophile with a good leaving group) in an Sɴ2 reaction.[3][4]

Q2: What are the potential side reactions to consider during the etherification of this compound?

A2: Several side reactions can occur:

  • N-Alkylation of the pyrrole ring: The nitrogen atom of the pyrrole ring is nucleophilic and can compete with the alkoxide for the alkylating agent.[5] The acidity of the N-H proton (pKa ≈ 17.5) means it can be deprotonated by a strong base, leading to the formation of a pyrrolide anion which is a potent nucleophile.[5]

  • C-Alkylation of the pyrrole ring: The pyrrole ring is electron-rich and susceptible to electrophilic attack, primarily at the C2 and C5 positions.[5]

  • Elimination (E2) reaction: If a secondary or tertiary alkyl halide is used as the electrophile, or if a sterically hindered base is employed, an E2 elimination reaction can compete with the desired Sɴ2 substitution, leading to the formation of an alkene.[1][2]

  • Polymerization/Decomposition: Pyrroles can be unstable under strongly acidic conditions and may polymerize.[6]

Q3: Should I protect the pyrrole nitrogen before performing the etherification?

A3: Protecting the pyrrole nitrogen is a common strategy to prevent N-alkylation and improve the selectivity for O-alkylation.[6] Electron-withdrawing protecting groups, such as sulfonyl derivatives (e.g., tosyl or benzenesulfonyl), can reduce the nucleophilicity of the pyrrole ring.[6] However, the introduction and subsequent removal of a protecting group adds extra steps to the synthesis.[7] The choice of whether to use a protecting group will depend on the specific reaction conditions and the desired purity of the final product.

Q4: What are suitable bases for the deprotonation of this compound?

A4: Strong, non-nucleophilic bases are generally preferred to favor the formation of the alkoxide without competing in the alkylation step. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, and the byproduct, hydrogen gas, simply evolves from the reaction mixture.[2][8] Other strong bases like potassium tert-butoxide (t-BuOK) can also be used, but care must be taken as sterically hindered bases can promote elimination reactions.[2]

Q5: What type of alkylating agents are best for this reaction?

A5: For a successful Williamson ether synthesis, which proceeds via an Sɴ2 mechanism, primary alkyl halides (e.g., iodides, bromides, or chlorides) are ideal as they are less sterically hindered.[3][4] Alkyl sulfonates, such as tosylates or mesylates, are also excellent electrophiles due to their good leaving group ability.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Incomplete deprotonation of the alcohol.2. Alkylating agent is not reactive enough.3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions.2. Use a more reactive alkyl halide (I > Br > Cl) or an alkyl sulfonate.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Mixture of N-alkylated and O-alkylated products The pyrrole nitrogen is competing with the alkoxide for the electrophile.1. Protect the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl chloride).2. Use a less reactive alkylating agent or milder reaction conditions to favor O-alkylation.3. Use a phase-transfer catalyst which may favor the reaction in the organic phase where the alkoxide is more soluble.[9]
Significant amount of elimination byproduct (alkene) The alkyl halide is sterically hindered (secondary or tertiary), or a bulky base was used.1. Use a primary alkyl halide.2. If a secondary halide must be used, try a less sterically hindered base and lower reaction temperatures.3. Consider alternative ether synthesis methods that do not involve Sɴ2 at a hindered center.
Formation of a dark, insoluble material (polymerization) The reaction conditions are too harsh (e.g., acidic).1. Ensure the reaction is run under basic or neutral conditions.2. Avoid strong acids during workup until the pyrrole is sufficiently protected or the reaction is complete.3. Degas solvents to remove oxygen, which can contribute to pyrrole decomposition.
Difficulty in purifying the product from starting material The polarity of the product and starting material are very similar.1. Use a different eluent system for column chromatography.2. Consider derivatizing the product or starting material to alter its polarity for easier separation.3. If possible, use an excess of the more volatile reactant to drive the reaction to completion and then remove the excess by evaporation.

Experimental Protocols

General Procedure for the Etherification of this compound via Williamson Ether Synthesis

  • Deprotonation: To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alkyl halides.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Etherification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with this compound dissolve Dissolve in anhydrous aprotic solvent start->dissolve inert Establish inert atmosphere (N2 or Ar) dissolve->inert deprotonate Deprotonate with NaH at 0 °C inert->deprotonate warm_stir Warm to RT and stir deprotonate->warm_stir add_halide Add alkyl halide at 0 °C warm_stir->add_halide react Stir at RT or with gentle heat add_halide->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract wash_dry Wash and dry organic layers extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end_product Isolated Ether Product purify->end_product

Caption: Experimental workflow for the etherification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting cluster_solutions Potential Solutions start Analyze Reaction Outcome low_yield Low Yield / No Reaction start->low_yield side_products Mixture of Products start->side_products check_base Incomplete Deprotonation? low_yield->check_base check_halide Unreactive Alkyl Halide? low_yield->check_halide check_temp Temperature too low? low_yield->check_temp n_alkylation N-Alkylation? side_products->n_alkylation elimination Elimination (E2)? side_products->elimination solution_base Use stronger base (NaH) check_base->solution_base solution_halide Use R-I or R-OTs check_halide->solution_halide solution_temp Increase temperature check_temp->solution_temp solution_protect Protect Pyrrole-N n_alkylation->solution_protect solution_primary_halide Use primary alkyl halide elimination->solution_primary_halide

Caption: Troubleshooting decision tree for the etherification reaction.

References

Stability of 2-(1H-pyrrol-2-yl)ethanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(1H-pyrrol-2-yl)ethanol under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from the reactivity of the pyrrole ring. Pyrrole and its derivatives are known to be sensitive to acidic conditions, strong bases, light, and oxidizing agents. Under acidic conditions, the pyrrole ring is susceptible to polymerization. In the presence of strong bases, the N-H proton can be abstracted, forming a pyrrolide anion which can then undergo other reactions. Exposure to light and oxygen can lead to oxidative degradation and color change.

Q2: How stable is this compound in acidic solutions?

A2: this compound is expected to be labile in acidic conditions. The pyrrole ring can be protonated, which disrupts its aromaticity and makes it prone to polymerization, often observed as the formation of insoluble, colored materials. The rate of degradation is dependent on the acid concentration and temperature.

Q3: What happens to this compound in basic solutions?

A3: While the pyrrole ring itself is generally more stable under basic than acidic conditions, the N-H proton is weakly acidic (pKa ≈ 17.5) and can be deprotonated by strong bases to form a nucleophilic pyrrolide anion. The stability in a basic solution will largely depend on the concentration and strength of the base, as well as the temperature. Pyrrolo[3,4-c]pyridine-1,3-dione derivatives, for instance, have been shown to be extremely unstable in alkaline mediums[1].

Q4: Is this compound sensitive to light?

A4: Yes, pyrrole-containing compounds are often photosensitive. Exposure to light, especially UV light, can induce photodegradation. It is recommended to store solutions of this compound in amber vials or otherwise protected from light to minimize this degradation pathway.

Troubleshooting Guides

Issue 1: My solution of this compound turned dark and/or formed a precipitate after adding acid.

  • Potential Cause: Acid-catalyzed polymerization of the pyrrole ring.

  • Troubleshooting Steps:

    • Avoid Strong Acids: Whenever possible, use buffered solutions or weaker acids if your experimental conditions allow.

    • Lower Temperature: Perform your reaction or experiment at a lower temperature to decrease the rate of polymerization.

    • Inert Atmosphere: The presence of oxygen can sometimes exacerbate degradation. Purging your reaction vessel with an inert gas like nitrogen or argon may help.

    • Dilution: Working with more dilute solutions can sometimes slow down the rate of intermolecular reactions like polymerization.

Issue 2: I am observing unexpected side products in my reaction involving this compound under basic conditions.

  • Potential Cause: Formation of the pyrrolide anion, which is a potent nucleophile.

  • Troubleshooting Steps:

    • Choice of Base: Consider using a non-nucleophilic base if you only intend to deprotonate another functional group in your reaction.

    • Protecting Groups: If the N-H proton is interfering with your desired reaction, consider protecting the pyrrole nitrogen with a suitable protecting group.

    • Control Temperature: Keep the reaction temperature as low as feasible to minimize side reactions.

Issue 3: The concentration of my this compound stock solution is decreasing over time, even when stored in the dark.

  • Potential Cause: Oxidative degradation due to dissolved oxygen or trace metal impurities.

  • Troubleshooting Steps:

    • Degas Solvents: Before preparing your stock solution, degas the solvent by sparging with nitrogen or argon, or by using a freeze-pump-thaw technique.

    • Use High-Purity Solvents: Ensure your solvents are free from acidic, basic, or metallic impurities that could catalyze degradation.

    • Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA might improve stability.

    • Storage Conditions: Store the solution at a lower temperature (e.g., 2-8 °C or frozen, if solubility permits) to slow down the degradation kinetics.

Quantitative Data on Stability

Stress ConditionTemperature (°C)Time (hours)Initial Concentration (mg/mL)Final Concentration (mg/mL)% DegradationDegradation Products (if identified)
0.1 M HCl6024
0.1 M NaOH6024
3% H₂O₂2524
Heat (Solid)8048
Photostability2524

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to evaluate the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • pH meter

  • HPLC system with a UV detector

2. Procedure:

a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

b. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the mixture at 60 °C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

c. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the mixture at 60 °C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

d. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Incubate the mixture at room temperature, protected from light, for 24 hours.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

e. HPLC Analysis: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., pH 3) is a good starting point. Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance.

Visualizations

Acid_Degradation_Pathway PyrroleEthanol This compound ProtonatedPyrrole Protonated Pyrrole (Loss of Aromaticity) PyrroleEthanol->ProtonatedPyrrole H+ Polymer Polymerization ProtonatedPyrrole->Polymer Further Reaction Base_Degradation_Pathway PyrroleEthanol This compound PyrrolideAnion Pyrrolide Anion (Nucleophilic) PyrroleEthanol->PyrrolideAnion Strong Base (e.g., NaOH) -H₂O AlkylationProduct N-Alkylation/Acylation Products PyrrolideAnion->AlkylationProduct Electrophile (E+)

References

Preventing polymerization of 2-(1H-pyrrol-2-yl)ethanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(1H-pyrrol-2-yl)ethanol

Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions to ensure the long-term stability of your compound during storage. Pyrrole and its derivatives are known to be sensitive and can polymerize if not handled and stored correctly.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter with this compound.

Issue 1: The compound has darkened in color and increased in viscosity.

  • Question: I received my this compound as a clear, colorless to light-yellow liquid. After some time in storage, it has turned dark brown and has become noticeably thicker. What happened?

  • Answer: This is a classic sign of polymerization. Pyrroles are highly susceptible to oxidative and acid-catalyzed polymerization.[3][4][5] Exposure to atmospheric oxygen, trace amounts of acid, or even light can initiate a chain reaction, causing the individual monomer units to link together, forming a dark, often insoluble polymer.[2]

Issue 2: The compound polymerized despite being stored in a freezer.

  • Question: I stored the vial in a -20°C freezer, but it still turned dark and solidified. I thought cold temperatures would prevent this.

  • Answer: While cold temperatures slow down reaction rates, they do not entirely stop polymerization, especially if other initiators are present. The primary culprits in this scenario are likely air and moisture.[1][6] If the vial was opened in ambient air, oxygen and moisture would have been introduced into the headspace. Additionally, temperature cycling from opening and closing the freezer can introduce moisture through condensation, which can facilitate degradation pathways. For long-term storage, freezing at -80°C after aliquoting under an inert atmosphere is a more effective method.[1]

Issue 3: I noticed a change in the compound's solubility.

  • Question: My this compound was initially soluble in my solvent system, but now it won't fully dissolve and leaves behind a dark, sticky residue. Why?

  • Answer: This is a direct consequence of polymerization. The resulting polymer, polypyrrole, has a much larger molecular weight and different physical properties than the monomer.[7] It is generally insoluble in common organic solvents that would easily dissolve the monomeric form. The presence of this residue is a strong indicator that a significant portion of your material has degraded.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maximize shelf life, the compound should be stored under a dry, inert atmosphere (such as argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air, moisture, and light.[8][9] The recommended storage temperature is refrigerated (2-8 °C) for short-term use and frozen (≤ -20°C) for long-term storage.[1][8]

Q2: Why is an inert atmosphere so critical for storing this compound?

A2: Oxygen in the air can act as an oxidant, initiating the polymerization of the electron-rich pyrrole ring.[1][10] Displacing the air in the storage container with an inert gas like argon or nitrogen removes this key initiator, significantly enhancing the compound's stability.[6]

Q3: Are there any chemical inhibitors I can add to prevent polymerization?

A3: While the addition of inhibitors is a common practice for many monomers, it is less standard for specialized reagents like this unless specified by the supplier. If polymerization is a persistent issue, adding a small amount (100-200 ppm) of a radical scavenger like Butylated Hydroxytoluene (BHT) or N-methylpyrrole could be considered, but this may interfere with downstream applications and should be tested first.

Q4: What type of container should I use for aliquoting and storage?

A4: Use amber glass vials with PTFE-lined caps or specialized containers designed for air-sensitive reagents, such as Sure/Seal™ bottles.[11][12] These provide an excellent barrier against air and moisture. Avoid plastic containers unless they are specifically rated for storing flammable and air-sensitive organic compounds.[2]

Q5: Can I salvage the material if it has already started to polymerize?

A5: It is very difficult to reverse polymerization. If the material is only slightly discolored but still a mobile liquid, it may be possible to purify it by vacuum distillation. However, this carries the risk of inducing further polymerization due to heat. In most cases, if significant polymerization has occurred (high viscosity, solidification, insolubility), the material is no longer suitable for use and should be disposed of according to safety regulations.[13] Prevention is the most effective strategy.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale & Actions
Temperature 2-8 °C (Short-Term)[8]Slows the rate of polymerization. For long-term storage, aliquot and freeze at -20°C or -80°C.[1]
Atmosphere Inert Gas (Argon or Nitrogen)[8]Prevents oxidative polymerization initiated by atmospheric oxygen.[1] Purge the vial headspace before sealing.
Light Protect from LightLight can provide the energy to initiate polymerization.[2][9] Store in amber vials or wrap clear vials in foil.
Moisture AnhydrousMoisture can facilitate degradation. Use dry glassware and handle in a dry environment (e.g., glove box).[14]
Container Tightly Sealed Amber Glass VialPrevents exposure to air, light, and moisture. Ensure cap provides an airtight seal.
Acidity Avoid Acidic ContaminantsPyrrole polymerization is catalyzed by acids.[3][4][15] Ensure storage containers are clean and free of acid residue.

Experimental Protocols

Protocol 1: Aliquoting and Storing this compound Under Inert Atmosphere

This protocol describes the standard procedure for safely aliquoting and storing an air- and light-sensitive compound to prevent degradation.

Materials:

  • Main stock bottle of this compound

  • Several small, oven-dried amber glass vials with PTFE-lined septa caps

  • Dry, gas-tight syringes and needles

  • Source of dry inert gas (Argon or Nitrogen) with a manifold (e.g., a Schlenk line)

  • Parafilm or electrical tape

Procedure:

  • Prepare Vials: Place the required number of small amber vials and their caps in a laboratory oven at 125°C for at least 4 hours (or overnight) to ensure they are completely dry.[11][12]

  • Cool Under Inert Gas: Transfer the hot vials and caps to a desiccator. Allow them to cool to room temperature under a vacuum or a gentle stream of inert gas.

  • Set Up Inert Atmosphere: Securely cap the vials. Using a needle connected to the inert gas line, pierce the septum of each vial. Insert a second, shorter "vent" needle to allow air to escape. Flush each vial with the inert gas for 2-3 minutes to displace all the air. Remove the vent needle first, then the gas inlet needle.

  • Transfer Compound: Puncture the septum of the main stock bottle with the inert gas inlet needle to create a slight positive pressure. Using a clean, dry syringe, pierce the septum and withdraw the desired amount of this compound.

  • Aliquot: Carefully dispense the liquid from the syringe into each of the prepared, inert-gas-filled vials by piercing their septa.

  • Seal and Store: Once aliquoting is complete, remove the syringe. Wrap the cap and neck of each vial securely with Parafilm to provide an extra barrier against atmospheric intrusion.

  • Label and Store: Clearly label each vial with the compound name, concentration (if diluted), and date. Place the vials in the refrigerator (2-8 °C) for immediate use or in a designated freezer (-20°C or below) for long-term storage.

Visualizations

Monomer This compound (Stable Monomer) Activated Activated Monomer (Radical Cation) Monomer->Activated Oxidation / Protonation Triggers Initiation Triggers Triggers->Monomer Polymer Polymerization (Degraded Product) Activated->Polymer Chain Propagation Air Air (Oxygen) Light Light (UV) Acid Acid Traces Receive Receive Compound Prep Prepare Dry Amber Vials (Oven-dry at 125°C) Receive->Prep Inert Flush Vials with Inert Gas (Ar or N2) Prep->Inert Transfer Transfer Compound via Syringe Under Positive Pressure Inert->Transfer Seal Seal Vials & Wrap with Parafilm Transfer->Seal Store Store at Recommended Temperature (2-8°C or -20°C) Seal->Store

References

Troubleshooting guide for the chromatographic separation of pyrrole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of pyrrole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Peak Tailing

Q1: My pyrrole derivative is exhibiting significant peak tailing on a silica gel column. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue when separating polar compounds like many pyrrole derivatives on silica gel.[1] This is often due to strong interactions between the basic nitrogen of the pyrrole ring and acidic silanol groups on the silica surface.[2][3] Here’s a step-by-step guide to troubleshoot this problem:

Troubleshooting Steps:

  • Mobile Phase Modification: The addition of a small amount of a basic modifier to the mobile phase can neutralize the acidic silanol groups, thus reducing peak tailing.[1]

    • Recommended Modifiers: Add 0.1-1% triethylamine (Et₃N) or pyridine to your eluent. A few drops of ammonium hydroxide in the more polar solvent component can also be effective.[1]

  • Solvent System Adjustment: A gradual increase in solvent polarity can improve peak shape. If using a hexane/ethyl acetate system, consider a slow gradient elution.[1]

  • Alternative Stationary Phase: If mobile phase modification is ineffective, consider switching to a different stationary phase.

    • Alumina: Neutral or basic alumina can be a good alternative for purifying basic compounds.[1]

    • Deactivated Silica: You can pre-treat the silica gel with a solution of triethylamine in a non-polar solvent before packing the column.[1]

    • Reversed-Phase Chromatography (HPLC): For highly polar pyrrole derivatives, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often more suitable.[1]

  • Check for Compound Stability: Some pyrrole derivatives may decompose on silica gel. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have formed.[1]

Q2: I'm observing peak tailing in my reversed-phase HPLC analysis of a pyrrole derivative. What should I investigate?

A2: Peak tailing in reversed-phase HPLC can be caused by several factors, including secondary interactions with the stationary phase, improper mobile phase pH, or column overload.[2][4]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase plays a crucial role in the peak shape of ionizable compounds.[5] For basic pyrrole derivatives, adjusting the mobile phase pH to be at least 2 units below the pKa of the compound will ensure it is in its protonated form, which can lead to improved peak shape.[6] Conversely, at a higher pH, the basic compound will be neutral and may exhibit better retention and peak shape on a C18 column.[7]

  • Use of Mobile Phase Additives:

    • Buffers: Incorporating a buffer (e.g., phosphate or acetate buffer) into the mobile phase helps maintain a constant pH and can improve peak symmetry.[8]

    • Ion-Pairing Reagents: For charged pyrrole derivatives, adding an ion-pairing reagent to the mobile phase can form a neutral complex, leading to better retention and peak shape.[8]

  • Column Choice:

    • End-Capped Columns: Use a column that is well end-capped to minimize the number of free silanol groups.[9]

    • Alternative Stationary Phases: Consider columns with different stationary phases that are more resistant to basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak distortion.[10] Try reducing the injection volume or diluting the sample.[10]

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Pyrrole DerivativeMobile Phase pHPeak Asymmetry Factor (As)
Basic Pyrrole Compound3.01.8
Basic Pyrrole Compound5.01.4
Basic Pyrrole Compound7.01.1

Note: This is illustrative data. Actual results will vary depending on the specific compound and chromatographic conditions. The peak asymmetry factor is a measure of peak shape, with a value of 1 indicating a perfectly symmetrical peak.

Issue 2: Poor Resolution

Q3: I am struggling to separate two closely eluting pyrrole derivatives. How can I improve the resolution?

A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Change Solvent Strength: Adjust the ratio of your mobile phase solvents to increase the retention time and allow for better separation.

    • Try a Different Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[11]

  • Adjust the Gradient (for HPLC): If using a gradient, make it shallower to increase the separation time between peaks.

  • Change the Stationary Phase:

    • Column Chemistry: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can offer different selectivity.

    • Particle Size: Using a column with smaller particles will increase the column efficiency and, consequently, the resolution.

  • Temperature Control: In HPLC, increasing the column temperature can sometimes improve resolution by reducing mobile phase viscosity and increasing mass transfer.[12]

  • Flow Rate: In HPLC, decreasing the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the run time.

Issue 3: Compound Not Eluting

Q4: My pyrrole derivative is not eluting from the silica gel column, even with a highly polar solvent system. What can I do?

A4: This issue, known as irreversible adsorption, can occur with highly polar or reactive pyrrole derivatives on silica gel.[1]

Troubleshooting Steps:

  • Drastic Polarity Increase: If you are using a hexane/ethyl acetate system, try switching to a more polar system like dichloromethane/methanol.[1]

  • Acidify the Mobile Phase: If your compound is stable in acidic conditions, adding a small percentage of acetic acid or formic acid to your eluent can help to displace the compound from the silica.[1]

  • Switch to Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography is a more suitable technique.[1]

  • Consider Compound Stability: The compound may be decomposing on the column. As mentioned previously, a TLC stability test can help diagnose this issue.[1]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Analysis of N-Acetylpyrrole

This protocol is designed for the purity analysis of N-Acetylpyrrole and can separate it from common impurities like 2-Acetylpyrrole and unreacted pyrrole.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). Start with 20% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.[13]

  • Sample Preparation: Dissolve the N-Acetylpyrrole sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[14]

  • Injection Volume: 10 µL.

Protocol 2: GC-MS Analysis of Volatile Pyrrole Derivatives

This protocol is suitable for the analysis of volatile and thermally stable alkylated pyrroles.[1]

  • GC-MS System: A standard GC-MS instrument.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[1]

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Mass Range: m/z 40-500.[1]

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.2 µm syringe filter before injection.[1]

  • Injection Volume: 1 µL.[1]

Visual Troubleshooting Workflows

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_column_type What type of chromatography? start->check_column_type normal_phase Normal Phase (Silica) check_column_type->normal_phase Normal Phase reversed_phase Reversed-Phase (e.g., C18) check_column_type->reversed_phase Reversed-Phase add_modifier Add Basic Modifier (e.g., 0.1-1% Et3N) normal_phase->add_modifier adjust_gradient Use a Slower Polarity Gradient add_modifier->adjust_gradient If tailing persists change_stationary_phase_np Change Stationary Phase adjust_gradient->change_stationary_phase_np If tailing persists alumina Try Alumina (Neutral or Basic) change_stationary_phase_np->alumina deactivated_silica Use Deactivated Silica change_stationary_phase_np->deactivated_silica check_stability Check Compound Stability on TLC alumina->check_stability If still issues deactivated_silica->check_stability If still issues adjust_ph Adjust Mobile Phase pH reversed_phase->adjust_ph add_buffer Add Buffer to Mobile Phase adjust_ph->add_buffer If tailing persists use_endcapped_column Use a Well End-Capped Column add_buffer->use_endcapped_column If tailing persists reduce_load Reduce Sample Concentration/Volume use_endcapped_column->reduce_load If tailing persists

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting_Poor_Resolution start Poor Resolution optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase change_solvent_strength Adjust Solvent Ratio optimize_mobile_phase->change_solvent_strength change_organic_modifier Try Different Organic Modifier (e.g., MeOH vs. ACN) optimize_mobile_phase->change_organic_modifier adjust_gradient Make Gradient Shallower change_solvent_strength->adjust_gradient If resolution is still poor change_organic_modifier->adjust_gradient If resolution is still poor change_column Change Column adjust_gradient->change_column If resolution is still poor different_stationary_phase Different Stationary Phase Chemistry change_column->different_stationary_phase smaller_particles Column with Smaller Particles change_column->smaller_particles optimize_conditions Optimize Other Conditions different_stationary_phase->optimize_conditions If resolution is still poor smaller_particles->optimize_conditions If resolution is still poor adjust_temperature Adjust Column Temperature optimize_conditions->adjust_temperature adjust_flow_rate Decrease Flow Rate optimize_conditions->adjust_flow_rate

Caption: Troubleshooting workflow for poor resolution.

Troubleshooting_No_Elution start Compound Not Eluting (Silica) increase_polarity Drastically Increase Mobile Phase Polarity start->increase_polarity example_solvent e.g., Switch from Hex/EtOAc to DCM/MeOH increase_polarity->example_solvent acidify_mobile_phase Acidify Mobile Phase (if compound is stable) increase_polarity->acidify_mobile_phase If still no elution add_acid Add small % of Acetic or Formic Acid acidify_mobile_phase->add_acid switch_chromatography Switch to Reversed-Phase Chromatography acidify_mobile_phase->switch_chromatography If still no elution rp_details Use C18 column with polar mobile phase switch_chromatography->rp_details check_stability Check for On-Column Decomposition switch_chromatography->check_stability If decomposition is suspected

Caption: Troubleshooting workflow for compound not eluting.

References

By-product formation in the synthesis of 2-(2-hydroxyethyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(2-hydroxyethyl)pyrrole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 2-(2-hydroxyethyl)pyrrole?

A1: A prevalent and effective method for synthesizing N-substituted pyrroles like 2-(2-hydroxyethyl)pyrrole is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione or its equivalent, with a primary amine, in this case, ethanolamine.[1][2][3][4] A related method, the Clauson-Kaas synthesis, utilizes 2,5-dimethoxytetrahydrofuran as the 1,4-dicarbonyl precursor, which hydrolyzes in situ to the required dicarbonyl species.[5][6][7]

Q2: What are the most likely by-products in the synthesis of 2-(2-hydroxyethyl)pyrrole?

A2: The most common by-products are typically related to the reactivity of the pyrrole ring and the starting materials. These can include:

  • Polymeric materials: Pyrroles are susceptible to polymerization under acidic conditions.[8][9][10][11]

  • Incompletely cyclized intermediates: The reaction may not proceed to completion, leaving intermediates such as hemiaminals or dihydroxy-tetrahydropyrrole derivatives in the final product mixture.[2]

  • Furan derivatives: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo self-condensation to form furan by-products instead of reacting with the amine.[1]

  • Side-products from ethanolamine: While less common in this specific reaction, primary amines can potentially undergo side reactions.

Q3: How can I minimize by-product formation?

A3: Minimizing by-product formation can be achieved by carefully controlling the reaction conditions:

  • pH Control: Maintain a neutral or weakly acidic medium (e.g., using acetic acid) to prevent both polymerization and the formation of furan by-products.[1]

  • Temperature and Reaction Time: Optimize the reaction temperature and time to ensure complete cyclization without promoting degradation or polymerization.

  • Purity of Reagents: Use high-purity starting materials to avoid introducing contaminants that could lead to side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q4: What analytical techniques are recommended for identifying and quantifying by-products?

A4: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the product mixture:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile by-products.

  • High-Performance Liquid Chromatography (HPLC): Effective for separating the desired product from non-volatile impurities and polymeric materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the main product and any significant by-products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional groups present in the product and impurities.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low yield of the desired product Incomplete reaction.Increase reaction time or temperature moderately. Ensure proper mixing.
Sub-optimal pH.Adjust the pH to be weakly acidic. Acetic acid is often a suitable catalyst.[1]
Impure starting materials.Use freshly distilled or purified 2,5-hexanedione and ethanolamine.
Product is a dark, tarry substance Polymerization of the pyrrole product.Avoid strong acids. Use a weaker acid like acetic acid or run the reaction under neutral conditions.[8][10] Lower the reaction temperature.
Presence of a significant amount of a non-polar by-product Formation of a furan derivative.Ensure the reaction medium is not too acidic (maintain pH > 3).[1]
Broad, unresolved peaks in NMR spectrum Presence of polymeric material.Purify the crude product using column chromatography or distillation to remove polymers.
Multiple spots on TLC close to the baseline Incompletely cyclized polar intermediates.Increase the reaction time or temperature to drive the reaction to completion.

Experimental Protocols

Synthesis of 2-(2-hydroxyethyl)pyrrole via Paal-Knorr Reaction

This protocol is a representative example. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

  • 2,5-Hexanedione

  • Ethanolamine

  • Glacial Acetic Acid

  • Toluene

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel)

  • Heating mantle and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2,5-hexanedione (1 equivalent), ethanolamine (1.1 equivalents), and a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Add toluene as the solvent to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as it is formed during the reaction.

  • Monitor the reaction progress by TLC or GC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with water and brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Pathway

Reaction_Pathway 2,5-Hexanedione 2,5-Hexanedione Intermediate Hemiaminal/ Dihydroxypyrrolidine Intermediate 2,5-Hexanedione->Intermediate Ethanolamine Ethanolamine Ethanolamine->Intermediate Product 2-(2-hydroxyethyl)pyrrole Intermediate->Product -2H₂O

Caption: Paal-Knorr synthesis of 2-(2-hydroxyethyl)pyrrole.

By-product Formation Pathways

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions Start 2,5-Hexanedione + Ethanolamine Product 2-(2-hydroxyethyl)pyrrole Start->Product Weak Acid Furan Furan Derivative Start->Furan Strong Acid (pH < 3) Polymer Polymeric By-products Product->Polymer Strong Acid

Caption: Major by-product formation pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze crude product by TLC/GC-MS Start->Check_TLC Tarry Product is dark/tarry? Check_TLC->Tarry Polymerization Likely Polymerization Tarry->Polymerization Yes Multiple_Spots Multiple spots on TLC? Tarry->Multiple_Spots No Reduce_Acid Reduce acid concentration/ Use weaker acid Polymerization->Reduce_Acid Incomplete_Rxn Incomplete Reaction Multiple_Spots->Incomplete_Rxn Yes Furan_Check Non-polar spot (potential furan)? Multiple_Spots->Furan_Check No Increase_Time Increase reaction time/ temperature Incomplete_Rxn->Increase_Time Check_pH Check and adjust pH (keep > 3) Furan_Check->Check_pH Yes Purify Purify via chromatography or distillation Furan_Check->Purify No

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Optimizing the Synthesis of 2-(1H-pyrrol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1H-pyrrol-2-yl)ethanol. The primary focus is on catalyst selection for the reduction of 2-acetylpyrrole, a common precursor.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Slow Reaction

  • Question: My reduction of 2-acetylpyrrole to this compound is very slow or does not go to completion. What are the possible causes and how can I resolve this?

  • Answer: Incomplete or slow reactions can be attributed to several factors related to the catalyst, reagents, or reaction conditions.

    • For Sodium Borohydride (NaBH₄) Reduction:

      • Insufficient Reagent: NaBH₄ is consumed by protic solvents like methanol or ethanol, especially at room temperature. Ensure an adequate excess of NaBH₄ is used to compensate for this decomposition.[1]

      • Low Temperature: While low temperatures are often used to control selectivity, they can also decrease the reaction rate. If the reaction is too slow, consider gradually increasing the temperature after the initial addition of NaBH₄.

      • Solvent Effects: The choice of solvent can influence the reduction rate. A mixture of THF and a protic solvent like methanol can sometimes provide a good balance of solubility and reactivity.

    • For Raney® Nickel Catalyzed Hydrogenation:

      • Catalyst Activity: The activity of Raney® Nickel can vary depending on its preparation and storage. Ensure the catalyst is freshly prepared or properly activated.[2] Over time, stored Raney® Nickel can lose activity.

      • Catalyst Poisoning: The nitrogen atom in the pyrrole ring can act as a poison to the catalyst surface, inhibiting its activity. Additionally, impurities in the starting material or solvent (e.g., sulfur compounds) can deactivate the catalyst.

      • Insufficient Hydrogen Pressure: For catalytic hydrogenation, inadequate hydrogen pressure will result in a slow or incomplete reaction. Ensure the system is properly sealed and pressurized.

      • Mass Transfer Limitation: In a slurry reaction, inefficient stirring can lead to poor mixing of the substrate, catalyst, and hydrogen, thus limiting the reaction rate.

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

  • Answer: Side product formation is a common challenge. The nature of the side products depends on the chosen catalyst and reaction conditions.

    • Over-reduction to 2-(1H-pyrrolidin-2-yl)ethanol:

      • Cause: This occurs when the pyrrole ring itself is reduced. This is more likely with stronger reducing agents and harsher conditions. Raney® Nickel, especially at higher pressures and temperatures, can catalyze the hydrogenation of the pyrrole ring.

      • Solution:

        • Use a milder reducing agent like NaBH₄, which is generally selective for the carbonyl group and does not reduce the aromatic pyrrole ring under standard conditions.[3][4]

        • If using Raney® Nickel, optimize the reaction conditions by using lower hydrogen pressure, lower temperature, and shorter reaction times.

    • Formation of Oligomers/Polymers:

      • Cause: Pyrrole and its derivatives can be sensitive to acidic conditions, which can lead to polymerization.

      • Solution:

        • Ensure the reaction is performed under neutral or slightly basic conditions. Avoid acidic workups until the reaction is complete and the product is ready for isolation.

        • When using Raney® Nickel, ensure the catalyst is thoroughly washed to remove any residual alkali from its preparation, which could potentially be neutralized by acidic species and create localized acidic environments.

Frequently Asked Questions (FAQs)

Catalyst Selection and Performance

  • Q1: Which catalyst is better for the synthesis of this compound from 2-acetylpyrrole: NaBH₄ or Raney® Nickel?

    • A1: The "better" catalyst depends on the specific requirements of your synthesis, such as desired selectivity, scale, and available equipment.

      • Sodium Borohydride (NaBH₄) is generally preferred for its high chemoselectivity. It selectively reduces the ketone group without affecting the pyrrole ring under mild conditions, leading to a cleaner product profile.[3][4] It is also operationally simpler as it does not require high-pressure hydrogenation equipment.

      • Raney® Nickel is a powerful hydrogenation catalyst that can be very effective. However, it is less selective and may lead to the over-reduction of the pyrrole ring to pyrrolidine if the reaction conditions are not carefully controlled. It is often used in industrial settings where cost and catalyst recyclability are major factors.

  • Q2: How can I improve the selectivity of my Raney® Nickel-catalyzed hydrogenation to avoid ring reduction?

    • A2: To favor the reduction of the acetyl group over the pyrrole ring:

      • Optimize Reaction Conditions: Use the mildest conditions possible. This includes lower hydrogen pressure, lower reaction temperature, and shorter reaction times.

      • Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or GC to stop the reaction once the starting material is consumed, preventing further reduction of the product.

      • Catalyst Loading: Use the minimum effective amount of catalyst.

Experimental Protocols and Conditions

  • Q3: Can you provide a general experimental protocol for the NaBH₄ reduction of 2-acetylpyrrole?

    • A3:

      • Dissolve 2-acetylpyrrole in a suitable solvent (e.g., methanol, ethanol, or a mixture of THF/methanol) in a round-bottom flask equipped with a magnetic stirrer.

      • Cool the solution in an ice bath (0 °C).

      • Slowly add sodium borohydride (typically 1.5 to 2 equivalents) portion-wise to the cooled solution. The reaction is exothermic.

      • Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

      • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

      • Purify the crude product by column chromatography if necessary.

  • Q4: What is a typical procedure for the Raney® Nickel-catalyzed hydrogenation of 2-acetylpyrrole?

    • A4:

      • To a high-pressure reactor, add 2-acetylpyrrole, a suitable solvent (e.g., ethanol or methanol), and Raney® Nickel catalyst (typically as a slurry in the solvent).

      • Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

      • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

      • Stir the mixture at the desired temperature (e.g., room temperature to 50 °C).

      • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or GC.

      • Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

      • Filter the catalyst from the reaction mixture. Caution: Raney® Nickel can be pyrophoric when dry and should be handled with care.

      • Remove the solvent under reduced pressure to obtain the crude product.

      • Purify the product as needed.

Catalyst Handling and Deactivation

  • Q5: My Raney® Nickel catalyst seems to have lost its activity. Can it be regenerated?

    • A5: Yes, Raney® Nickel can often be regenerated, although the effectiveness of regeneration depends on the cause of deactivation.

      • Washing: Simply washing the catalyst with the reaction solvent can sometimes remove adsorbed products or byproducts that may be inhibiting the catalyst.

      • Acidic/Basic Treatment: A common method for regeneration involves washing the catalyst with a dilute acid (e.g., acetic acid) or a non-oxidizing aqueous alkaline solution (e.g., NaOH).[5][6]

      • Hydrogen Treatment: Heating the catalyst under a hydrogen atmosphere can help to remove some adsorbed species and reactivate the surface.[7]

Data Presentation

The following tables summarize typical reaction conditions and performance data for the synthesis of this compound from 2-acetylpyrrole using NaBH₄ and Raney® Nickel. Please note that optimal conditions may vary depending on the specific experimental setup and scale.

Table 1: Catalyst Performance Comparison for the Reduction of 2-Acetylpyrrole

CatalystTypical ConditionsYield (%)SelectivityKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RT85-95%High (selective for ketone)High selectivity, mild conditions, simple setupStoichiometric reagent, potential for side reactions with protic solvents
Raney® Nickel Ethanol, RT to 50 °C, 5-10 bar H₂70-90%Moderate to HighCatalytic, cost-effective for large scalePotential for over-reduction, requires high-pressure equipment, catalyst deactivation

Table 2: Detailed Methodologies for Key Experiments

ExperimentDetailed Methodology
NaBH₄ Reduction of 2-Acetylpyrrole Materials: 2-acetylpyrrole (1.0 eq), Sodium Borohydride (1.5 eq), Methanol. Procedure: 2-acetylpyrrole is dissolved in methanol and cooled to 0 °C. Sodium borohydride is added portion-wise over 15 minutes. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography.
Raney® Nickel Hydrogenation of 2-Acetylpyrrole Materials: 2-acetylpyrrole (1.0 eq), Raney® Nickel (5-10 wt% of substrate), Ethanol, Hydrogen gas. Procedure: 2-acetylpyrrole and Raney® Nickel (as a slurry in ethanol) are charged into a hydrogenation reactor. The reactor is sealed, purged with N₂, and then pressurized with H₂ to 7 bar. The mixture is stirred at 40 °C for 4-6 hours. After cooling and venting, the catalyst is filtered off. The filtrate is concentrated to give the crude product, which is then purified by vacuum distillation or chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 2-Acetylpyrrole dissolve Dissolve in Solvent start->dissolve catalyst Add Catalyst dissolve->catalyst react React under controlled conditions (T, P) catalyst->react monitor Monitor Progress (TLC/GC) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Purify Product extract->purify end End: this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_analysis Initial Analysis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products start Problem: Low Yield or Side Products check_reaction Incomplete Reaction? start->check_reaction check_side_products Side Products Observed? start->check_side_products increase_reagent Increase Reagent/Catalyst Loading check_reaction->increase_reagent Yes optimize_conditions Optimize T, P, or Time check_reaction->optimize_conditions Yes check_catalyst_activity Check Catalyst Activity check_reaction->check_catalyst_activity Yes milder_conditions Use Milder Conditions check_side_products->milder_conditions Yes change_catalyst Change Catalyst (e.g., Raney Ni to NaBH4) check_side_products->change_catalyst Yes control_ph Control pH check_side_products->control_ph Yes

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: Reactions Involving 2-(1H-pyrrol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-pyrrol-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for this compound during work-up?

Pyrrole rings are electron-rich and can be sensitive to strong acids, high temperatures, and oxidizing agents. The pyrrole nitrogen is also susceptible to protection and deprotection. The hydroxyl group can undergo typical alcohol reactions but may require protection to prevent side reactions at the pyrrole ring. It is crucial to handle the compound under relatively mild conditions to prevent polymerization or degradation, which often manifests as the formation of dark, tarry materials.[1]

Q2: How can I remove common reagents like triphenylphosphine oxide (TPPO) or boron compounds from my reaction mixture?

For non-polar products, TPPO can often be removed by concentrating the reaction mixture, suspending the residue in a non-polar solvent like pentane or hexane with a small amount of ether, and filtering through a plug of silica gel. The desired product is then eluted with a more polar solvent. Boron compounds can sometimes be removed by co-evaporation with methanol, which forms volatile trimethyl borate.

Q3: What are the best practices for the purification of this compound derivatives?

Standard purification techniques such as column chromatography (normal and reverse-phase), recrystallization, and vacuum distillation are commonly used.[2][3] The choice of method depends on the polarity and stability of the derivative. For column chromatography, a gradient elution starting with a non-polar eluent is often effective.[2] Recrystallization is suitable for solid products with good crystallinity.[3]

Troubleshooting Guides

Issue 1: Low Yield or Product Degradation During Aqueous Work-up

Question: I am observing a low yield of my desired product and the formation of a dark, tarry substance after an aqueous work-up. What could be the cause and how can I mitigate this?

Answer: This issue often arises from the instability of the pyrrole ring under acidic conditions.[1] Strongly acidic conditions (pH < 3) can lead to polymerization or the formation of furan byproducts.[1][2]

Troubleshooting Steps:

  • pH Control: During aqueous extraction, use mild acidic or basic solutions. For acidic washes, a saturated solution of ammonium chloride is often a good choice. For basic washes, saturated sodium bicarbonate is recommended over stronger bases.

  • Temperature Control: Perform extractions at room temperature or below to minimize degradation.

  • Inert Atmosphere: If the product is sensitive to oxidation, perform the work-up under an inert atmosphere (e.g., nitrogen or argon).

  • Minimize Contact Time: Reduce the contact time of the pyrrole derivative with the aqueous phase as much as possible.

Issue 2: Difficulty in Separating Product from Starting Material or Byproducts

Question: I am having trouble separating my this compound derivative from unreacted starting material or closely related byproducts by column chromatography. What strategies can I employ?

Answer: Co-elution of compounds with similar polarities is a common challenge. Optimizing the chromatographic conditions or derivatizing the product can aid in separation.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems for elution. A shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution.[2]

    • Stationary Phase: If normal-phase silica gel is not effective, consider using alumina or reverse-phase (C18) silica.[2] Reverse-phase chromatography is particularly useful for more polar compounds.[2]

  • Protecting Groups: If the starting material and product have a free hydroxyl or N-H group, protecting one of these functionalities can significantly alter the polarity, making separation easier. The protecting group can be removed in a subsequent step.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[3]

Experimental Protocols & Data

Protocol 1: General Aqueous Work-up for a Reaction Involving this compound
  • Quenching: Cool the reaction mixture to room temperature. If the reaction is sensitive to water, quench it with a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acid).

    • Water.

    • Brine (to remove bulk water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: Fischer Esterification of this compound

This protocol describes the esterification of the hydroxyl group.

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., ethanol). Add a catalytic amount of a strong acid (e.g., sulfuric acid).[4]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is an equilibrium, so using an excess of the alcohol will drive it towards the product.[5]

  • Work-up:

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic solution with saturated aqueous sodium bicarbonate until the effervescence ceases.

    • Wash with water and then brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.

ParameterFischer Esterification
Reactants This compound, Alcohol (in excess)
Catalyst H₂SO₄ (catalytic)
Temperature Reflux
Work-up Aqueous wash with NaHCO₃
Purification Column Chromatography
Protocol 3: N-Protection of this compound

Protecting the pyrrole nitrogen can be crucial for subsequent reactions.

  • Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., THF, DCM). Add a base (e.g., triethylamine, pyridine).

  • Addition of Protecting Group: Slowly add the protecting group reagent (e.g., Boc-anhydride for a Boc group, or tosyl chloride for a Ts group) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up:

    • Quench the reaction with water or saturated ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

  • Purification: Dry, concentrate, and purify the N-protected product by column chromatography.

Protecting GroupReagentDeprotection Condition
Boc Boc-anhydrideAcidic media (e.g., TFA in DCM)
Ts Tosyl chlorideStrong acid or reducing agents
SEM SEM-ClFluoride source (e.g., TBAF)

Visualizations

G cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Reaction Mixture quench Quench (e.g., sat. NH4Cl) start->quench Cool to RT extract Extract with Organic Solvent quench->extract wash_base Wash with sat. NaHCO3 extract->wash_base wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Purification concentrate->purify Crude Product end Pure Product purify->end

Caption: General workflow for the work-up and purification of reactions involving this compound.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield / Degradation acid Strongly Acidic Conditions (pH < 3) start->acid temp High Temperature start->temp oxygen Oxidation start->oxygen ph_control Use Mild Buffers (e.g., NH4Cl, NaHCO3) acid->ph_control time Minimize Contact Time acid->time temp_control Work-up at RT or Below temp->temp_control inert Use Inert Atmosphere oxygen->inert

Caption: Troubleshooting logic for low yield and degradation issues during work-up.

References

Validation & Comparative

A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 2-(1H-pyrrol-2-yl)ethanol and 2-(1H-pyrrol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2-(1H-pyrrol-2-yl)ethanol and 2-(1H-pyrrol-1-yl)ethanol reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, arising from the substitution pattern on the pyrrole ring. This guide provides a detailed analysis of their spectral data, offering valuable insights for researchers in drug discovery and organic synthesis.

The position of the ethanol substituent on the pyrrole ring—either on a carbon (C-substituted) or the nitrogen (N-substituted)—profoundly influences the electronic environment of the molecule, leading to characteristic shifts and patterns in their respective spectra. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers.

Structural and Spectroscopic Overview

The core difference between the two isomers lies in the point of attachment of the 2-hydroxyethyl group to the pyrrole ring. In this compound, the substituent is on the C2 carbon, leaving the N-H proton intact. Conversely, in 2-(1H-pyrrol-1-yl)ethanol, the substituent is on the nitrogen atom. This fundamental structural variation dictates their spectroscopic behavior.

dot

G Structural Isomers of Pyrrole-Ethanol cluster_0 This compound cluster_1 2-(1H-pyrrol-1-yl)ethanol a b G General Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Isomer workup->product nmr NMR (1H, 13C) product->nmr ir IR product->ir ms MS product->ms interpretation Structure Elucidation & Comparison nmr->interpretation ir->interpretation ms->interpretation

A Comparative Analysis of the Reactivity of 2-(1H-pyrrol-2-yl)ethanol and Furan-2-ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of 2-(1H-pyrrol-2-yl)ethanol and furan-2-ethanol. This document provides an objective comparison supported by experimental data, detailed methodologies, and visual representations of reaction pathways and workflows.

The distinct electronic properties of the pyrrole and furan ring systems fundamentally govern the reactivity of their respective 2-hydroxyethyl derivatives. Pyrrole, with its less electronegative nitrogen heteroatom, exhibits a significantly higher degree of aromaticity and electron-donating capability compared to the more electronegative oxygen-containing furan ring. This inherent difference in electron density dictates the susceptibility of the heterocyclic ring to electrophilic attack and influences the reactivity of the attached ethanol side chain. In general, the established order of reactivity towards electrophilic aromatic substitution is Pyrrole > Furan.[1]

I. Reactivity of the Heterocyclic Ring: Electrophilic Aromatic Substitution

The π-excessive nature of both pyrrole and furan makes them highly susceptible to electrophilic aromatic substitution, with a strong preference for substitution at the C5 position (or C2 if C5 is substituted) due to the greater stabilization of the cationic intermediate.[2] However, the degree of this reactivity differs substantially between the two heterocycles.

Comparative Reactivity:

Kinetic studies on the parent heterocycles reveal that pyrrole is vastly more reactive than furan. For instance, the relative rate of trifluoroacetylation for pyrrole is approximately 3.8 x 10^5 times faster than that of furan, highlighting the superior electron-donating ability of the nitrogen atom in stabilizing the reaction intermediate.[1] This trend is expected to be mirrored in their 2-ethanol substituted derivatives.

Table 1: Comparison of Electrophilic Aromatic Substitution Reactivity

ReactionReagent/ConditionsThis compound ProductFuran-2-ethanol ProductObservations & Yields
Formylation (Vilsmeier-Haack) POCl₃, DMF, 0 °C to rt2-(5-Formyl-1H-pyrrol-2-yl)ethanol2-(5-Formylfuran-2-yl)ethanolPyrrole derivatives are highly reactive under Vilsmeier-Haack conditions, often proceeding at low temperatures.[3][4] Furan derivatives also undergo formylation, but may require slightly more forcing conditions.[3][4] Yields for pyrrole formylation are typically high (e.g., ~77% for related substrates).[5]
Acylation (Friedel-Crafts) Acetic anhydride, H-beta zeolite, 60 °C2-(5-Acetyl-1H-pyrrol-2-yl)ethanol2-(5-Acetylfuran-2-yl)ethanolThe high reactivity of pyrrole can lead to polymerization under harsh Friedel-Crafts conditions. Milder catalysts are preferred. Furan acylation is well-documented, with high yields (e.g., 92.6%) achievable under optimized conditions using solid acid catalysts.[6]
Nitration Acetyl nitrate, low temp.2-(5-Nitro-1H-pyrrol-2-yl)ethanol2-(5-Nitrofuran-2-yl)ethanolBoth heterocycles are sensitive to strong acids, necessitating the use of mild nitrating agents like acetyl nitrate at low temperatures to prevent degradation.[1]
Halogenation N-Bromosuccinimide (NBS)2-(5-Bromo-1H-pyrrol-2-yl)ethanol2-(5-Bromofuran-2-yl)ethanolDue to their high reactivity, both compounds are prone to polyhalogenation. Milder halogenating agents like NBS are employed for selective monohalogenation.[7]
Experimental Protocols:

Vilsmeier-Haack Formylation of a Pyrrole Derivative (General Procedure): To a solution of the pyrrole substrate (1.0 equiv) in anhydrous DMF at 0 °C is added phosphorus oxychloride (1.5 equiv) dropwise. The reaction mixture is stirred at room temperature for a specified time. The reaction is then quenched by the addition of an aqueous sodium acetate solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.[5]

Friedel-Crafts Acylation of Furan (General Procedure): Furan is reacted with acetic anhydride in the presence of a catalyst, such as H-beta zeolite, in a fixed-bed reactor. The reaction is carried out at a controlled temperature (e.g., 60 °C) and pressure. The product, 2-acetylfuran, is then collected and purified.[6]

II. Reactivity of the 2-Hydroxyethyl Side Chain

The reactivity of the primary alcohol in the side chain is influenced by the nature of the attached heterocyclic ring.

Oxidation:

Both this compound and furan-2-ethanol can be oxidized to their corresponding aldehydes or carboxylic acids. Mild oxidizing agents are generally preferred to avoid degradation of the sensitive heterocyclic ring.

Table 2: Comparison of Side Chain Oxidation

ReactionReagent/ConditionsThis compound ProductFuran-2-ethanol ProductObservations & Yields
Oxidation to Aldehyde Pyridinium chlorochromate (PCC), CH₂Cl₂2-(1H-Pyrrol-2-yl)acetaldehydeFuran-2-acetaldehydePCC is a mild oxidant suitable for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[8][9]
Oxidation to Aldehyde Swern Oxidation (DMSO, oxalyl chloride, Et₃N, -78 °C)2-(1H-Pyrrol-2-yl)acetaldehydeFuran-2-acetaldehydeSwern oxidation is another mild method that avoids the use of heavy metals and is compatible with a wide range of functional groups.[10][11]
Experimental Protocols:

Swern Oxidation (General Procedure): To a solution of oxalyl chloride in an anhydrous solvent (e.g., dichloromethane) at -78 °C is added dimethyl sulfoxide (DMSO) dropwise. After a short stirring period, a solution of the alcohol in the same solvent is added. Finally, a hindered base such as triethylamine is added, and the reaction is allowed to warm to room temperature. The reaction is then quenched, and the product is extracted and purified.[11][12]

Esterification and Etherification:

The hydroxyl group of both compounds can undergo standard reactions such as esterification and etherification.

Table 3: Comparison of Side Chain Esterification and Etherification

ReactionReagent/ConditionsThis compound ProductFuran-2-ethanol ProductObservations
Esterification (Acylation) Acetyl chloride, pyridine2-(1H-Pyrrol-2-yl)ethyl acetateFuran-2-ylethyl acetateStandard acylation conditions can be employed.[13]
Etherification (Williamson) 1. NaH; 2. Alkyl halide2-(2-Alkoxyethyl)-1H-pyrrole2-(2-Alkoxyethyl)furanThe Williamson ether synthesis provides a general method for the preparation of ethers from these alcohols.[14][15]
Experimental Protocols:

Williamson Ether Synthesis (General Procedure): The alcohol is deprotonated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent to form the corresponding alkoxide. An alkyl halide is then added to the reaction mixture, which is stirred until the reaction is complete. The reaction is quenched, and the ether product is isolated and purified.[14][15]

III. Stability and Decomposition

Both pyrrole and furan rings are susceptible to degradation under strongly acidic conditions.

  • Pyrrole Derivatives: Pyrroles are known to polymerize readily in the presence of strong acids. This acid-catalyzed polymerization can be a significant side reaction in electrophilic substitutions if conditions are not carefully controlled.[16]

  • Furan Derivatives: Furans are also sensitive to acid and can undergo ring-opening reactions to form dicarbonyl compounds.[17][18] This instability can limit the choice of reagents and conditions for reactions involving furan-2-ethanol.

IV. Visualizing Reaction Pathways

Vilsmeier-Haack Formylation Workflow:

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Pyrrole_ethanol This compound Pyrrole_ethanol->Intermediate Electrophilic Attack Product 2-(5-Formyl-1H-pyrrol-2-yl)ethanol Intermediate->Product Hydrolysis

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Side Chain Oxidation and Functionalization Pathways:

Side_Chain_Reactions cluster_oxidation Oxidation cluster_functionalization Functionalization Start_Alcohol 2-(Heteroaryl)ethanol (Heteroaryl = Pyrrol-2-yl or Furan-2-yl) Aldehyde 2-(Heteroaryl)acetaldehyde Start_Alcohol->Aldehyde PCC or Swern Oxidation Ester 2-(Heteroaryl)ethyl acetate Start_Alcohol->Ester Acetyl Chloride, Pyridine Ether 2-(2-Alkoxyethyl)heteroarene Start_Alcohol->Ether 1. NaH 2. Alkyl Halide Carboxylic_Acid 2-(Heteroaryl)acetic acid Aldehyde->Carboxylic_Acid Stronger Oxidant

References

A Comparative Guide to the Biological Activity of 2-(1H-pyrrol-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity

Pyrrole derivatives have emerged as a promising class of compounds in oncology, with many exhibiting potent cytotoxic and cytostatic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Performance Data

The following table summarizes the in vitro anticancer activity of selected 2-(1H-pyrrol-2-yl)ethanol derivatives against various human cancer cell lines. The data is presented as the concentration required to inhibit 50% of cell growth (GI₅₀), a common measure of a compound's cytotoxic potency.

Compound/DerivativeCancer Cell LineGI₅₀ (µM)Reference CompoundGI₅₀ (µM)
Compound 3e OVCAR-4 (Ovarian)1.82Doxorubicin-
A498 (Renal)1.95Doxorubicin-
MALME-3M (Melanoma)2.00Doxorubicin-
SNB-75 (CNS)2.60Doxorubicin-
HOP-92 (Non-Small Cell Lung)3.15Doxorubicin-
Spiro-pyrrolopyridazine SPP10 MCF-7 (Breast)2.31Doxorubicin>10
Pyrrole Derivative 4a LoVo (Colon)Induces 30.87% viability decrease at 50 µM5-Fluorouracil-
Pyrrole Derivative 4d LoVo (Colon)Induces 54.19% viability decrease at 50 µM5-Fluorouracil-

Data for reference compounds were not always available in the same study. Doxorubicin and 5-Fluorouracil are commonly used as positive controls in anticancer assays.

Key Signaling Pathways in Anticancer Activity

The anticancer effects of many pyrrole derivatives are attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Key targets include the p53, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or DNA repair in response to cellular stress.[1][2] Some pyrrole derivatives have been shown to modulate this pathway, leading to the elimination of cancer cells.

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Regulation cluster_outcome Cellular Outcome DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 inhibits (degradation) Pyrrole Derivatives Pyrrole Derivatives Pyrrole Derivatives->p53 reactivates/stabilizes egfr_vegfr_pathway cluster_receptors Receptors cluster_ligands Ligands cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes EGFR EGFR RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK EGFR->RAS-RAF-MEK-ERK PI3K-AKT-mTOR PI3K-AKT-mTOR EGFR->PI3K-AKT-mTOR VEGFR VEGFR VEGFR->PI3K-AKT-mTOR EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Proliferation Proliferation RAS-RAF-MEK-ERK->Proliferation Metastasis Metastasis RAS-RAF-MEK-ERK->Metastasis PI3K-AKT-mTOR->Proliferation Angiogenesis Angiogenesis PI3K-AKT-mTOR->Angiogenesis Pyrrole Derivatives Pyrrole Derivatives Pyrrole Derivatives->EGFR inhibit Pyrrole Derivatives->VEGFR inhibit mtt_workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with serially diluted pyrrole derivatives B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 3-4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and GI₅₀ values H->I mic_workflow A Prepare serial two-fold dilutions of the pyrrole derivative in broth in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare a standardized inoculum of the test microorganism B->C D Include positive (microbe, no compound) and negative (broth only) controls C->D E Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24h) D->E F Visually inspect the wells for turbidity (microbial growth) E->F G Determine the MIC: the lowest concentration with no visible growth F->G cox_workflow A Prepare reaction mixture containing assay buffer, heme, and purified COX-1 or COX-2 enzyme B Add various concentrations of the pyrrole derivative or a known inhibitor (e.g., Celecoxib) A->B C Pre-incubate the enzyme with the compound B->C D Initiate the reaction by adding arachidonic acid (substrate) C->D E Incubate for a specific time at 37°C D->E F Stop the reaction E->F G Quantify the product (e.g., PGE₂) using ELISA or measure oxygen consumption F->G H Calculate percent inhibition and IC₅₀ values G->H

References

A Comparative Guide to the Synthesis of Pyrrole-2-Ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of three prominent synthetic pathways to pyrrole-2-ethanol, a valuable building block in medicinal chemistry, is presented. This guide provides a detailed comparison of reaction performance, supported by experimental data, to aid researchers in selecting the most suitable method for their applications.

Pyrrole-2-ethanol and its derivatives are key intermediates in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable production of this molecule is therefore of significant interest to the drug development community. This guide evaluates three common synthetic routes: the reduction of ethyl pyrrole-2-carboxylate, the reduction of pyrrole-2-carboxaldehyde, and the reaction of a pyrrole Grignard reagent with ethylene oxide.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the three evaluated synthetic routes to pyrrole-2-ethanol. The data presented is a synthesis of reported experimental results from various sources.

Parameter Route 1: Reduction of Ethyl Pyrrole-2-Carboxylate Route 2: Reduction of Pyrrole-2-Carboxaldehyde Route 3: Reaction of Pyrrole Grignard Reagent with Ethylene Oxide
Starting Material Ethyl pyrrole-2-carboxylatePyrrole-2-carboxaldehydePyrrole
Primary Reagent(s) Lithium aluminum hydride (LiAlH₄)Sodium borohydride (NaBH₄)Ethylmagnesium bromide, Ethylene oxide
Typical Solvent(s) Anhydrous diethyl ether, THFEthanol, MethanolAnhydrous diethyl ether, THF
Reaction Temperature 0 °C to refluxRoom temperature0 °C to reflux
Typical Reaction Time 2 - 12 hours1 - 4 hours2 - 6 hours
Reported Yield 70-90%80-95%50-70%
Product Purity Generally high after purificationHigh, often requires minimal purificationModerate, may contain byproducts
Key Advantages High yields, reliable for ester reduction.Milder reaction conditions, high yields.Direct C-C bond formation from pyrrole.
Key Disadvantages Requires stringent anhydrous conditions, hazardous reagent (LiAlH₄).Potential for over-reduction if not controlled.Requires preparation of Grignard reagent, moisture sensitive.

Experimental Protocols

Detailed experimental methodologies for each of the three synthetic routes are provided below. These protocols are intended to be representative and may require optimization based on specific laboratory conditions and desired scale.

Route 1: Reduction of Ethyl Pyrrole-2-Carboxylate with Lithium Aluminum Hydride

This method involves the reduction of the ester functional group of ethyl pyrrole-2-carboxylate to a primary alcohol using the powerful reducing agent lithium aluminum hydride (LiAlH₄).[1][2][3][4][5]

Procedure:

  • A solution of ethyl pyrrole-2-carboxylate (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Lithium aluminum hydride (1.0 - 1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-12 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • The resulting precipitate is filtered off and washed with diethyl ether or THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude pyrrole-2-ethanol.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Route 2: Reduction of Pyrrole-2-Carboxaldehyde with Sodium Borohydride

This route utilizes the milder reducing agent sodium borohydride (NaBH₄) to selectively reduce the aldehyde group of pyrrole-2-carboxaldehyde to the corresponding primary alcohol.

Procedure:

  • Pyrrole-2-carboxaldehyde (1 equivalent) is dissolved in ethanol or methanol in a round-bottom flask.

  • The solution is stirred at room temperature, and sodium borohydride (1.0 - 1.2 equivalents) is added in small portions.

  • The reaction mixture is stirred at room temperature for 1-4 hours, with monitoring by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude pyrrole-2-ethanol is typically of high purity but can be further purified by recrystallization or column chromatography if necessary.

Route 3: Reaction of Pyrrole Grignard Reagent with Ethylene Oxide

This synthetic pathway involves the formation of a pyrrole Grignard reagent, which then acts as a nucleophile to open the ethylene oxide ring, forming the desired ethanol side chain.[6][7][8][9][10]

Procedure:

  • Preparation of Pyrrole Grignard Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are placed.

    • A solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise to initiate the Grignard reaction.

    • Once the formation of ethylmagnesium bromide is complete, a solution of pyrrole (1 equivalent) in anhydrous diethyl ether or THF is added slowly at 0 °C. The mixture is then stirred at room temperature for 1-2 hours to form the pyrrole-2-magnesium bromide.

  • Reaction with Ethylene Oxide:

    • The freshly prepared pyrrole Grignard reagent is cooled to 0 °C.

    • A solution of ethylene oxide (1.2 - 1.5 equivalents) in anhydrous diethyl ether or THF is added slowly to the Grignard reagent.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-4 hours. The reaction may be gently refluxed to ensure completion.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

    • The mixture is extracted with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford pyrrole-2-ethanol.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Reduction of Ester A1 Ethyl Pyrrole-2-Carboxylate B1 LiAlH₄ in Anhydrous Ether/THF A1->B1 Reduction C1 Pyrrole-2-ethanol B1->C1 Aqueous Work-up

Caption: Workflow for the synthesis of pyrrole-2-ethanol via ester reduction.

G cluster_1 Route 2: Reduction of Aldehyde A2 Pyrrole-2-Carboxaldehyde B2 NaBH₄ in Ethanol/Methanol A2->B2 Reduction C2 Pyrrole-2-ethanol B2->C2 Aqueous Work-up

Caption: Workflow for the synthesis of pyrrole-2-ethanol via aldehyde reduction.

G cluster_2 Route 3: Grignard Reaction A3 Pyrrole B3 Ethylmagnesium Bromide A3->B3 Deprotonation C3 Pyrrole Grignard Reagent B3->C3 D3 Ethylene Oxide C3->D3 Nucleophilic Attack E3 Pyrrole-2-ethanol D3->E3 Aqueous Work-up

Caption: Workflow for the synthesis of pyrrole-2-ethanol via the Grignard reaction.

References

Validation of the structure of 2-(1H-pyrrol-2-yl)ethanol derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, particularly in the realm of drug discovery and development. For novel compounds such as derivatives of 2-(1H-pyrrol-2-yl)ethanol, a bioactive scaffold of significant interest, unambiguous structural validation is paramount.[1] This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural elucidation, with alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: A Comparative Overview of Structural Validation Techniques

The selection of an analytical method for structural validation depends on several factors, including the nature of the sample, the required level of detail, and the availability of instrumentation. Below is a comparative summary of the key techniques.

Parameter Single-Crystal X-ray Crystallography Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Connectivity of atoms (through-bond correlations), 3D structure in solution (through-space correlations), dynamic processes.Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for substructure identification.
Sample Requirements High-quality single crystal (typically >10 µm).[2]Soluble sample in a deuterated solvent (~1-5 mg).Small sample amount (~µg-ng), can be in solid or solution.
Resolution Atomic resolution (typically <1 Å).Provides information on conformation and dynamics in solution.Does not provide 3D structural resolution.
Key Advantage Unambiguous determination of the complete 3D molecular structure.[3]Non-destructive, provides data on molecular dynamics in a near-physiological state.[4]High sensitivity and ability to determine molecular formula.
Key Limitation Requires the growth of suitable single crystals, which can be challenging. Provides a static picture of the molecule in the solid state.Can be difficult to interpret for complex molecules; does not directly provide bond lengths and angles.Does not provide information on the 3D arrangement of atoms.

Representative Crystallographic Data for Pyrrole Derivatives

While a crystal structure for the parent this compound is not publicly available, the following table presents crystallographic data for structurally related pyrrole derivatives, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Compound Formula Crystal System Space Group Unit Cell Parameters R-factor Reference
2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrroleC₉H₁₀N₂MonoclinicP2₁a=6.048 Å, b=7.312 Å, c=9.024 Å, β=100.78°0.057[2][3]
4,4-Bis(1H-pyrrol-2-yl)pentanolC₁₃H₁₈N₂OMonoclinicP2₁a=8.472 Å, b=8.211 Å, c=8.712 Å, β=101.53°0.030[5]
(2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-oneC₁₃H₁₁NOMonoclinicP2₁/ca=5.895 Å, b=17.068 Å, c=11.108 Å, β=100.86°0.043[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are concise protocols for the key experiments discussed.

1. Single-Crystal X-ray Diffraction

This technique provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state.

  • Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis.[7] A common method is the slow evaporation of a saturated solution. The purified this compound derivative is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) to form a saturated solution. This solution is then allowed to stand undisturbed, and the solvent evaporates slowly over days to weeks, ideally yielding well-formed single crystals.[7]

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations.[7] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[7]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are determined using computational methods, which allows for the calculation of an electron density map. An atomic model is then built into the electron density map and refined to best fit the experimental data.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[8]

  • Sample Preparation: Approximately 1-5 mg of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. A series of radiofrequency pulses are applied to the sample, and the resulting signals from the atomic nuclei (typically ¹H and ¹³C) are detected. A variety of NMR experiments can be performed, including:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

    • ¹³C NMR: Provides information about the carbon framework of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the determination of the complete atomic connectivity within the molecule.

  • Spectral Interpretation: The chemical shifts, coupling constants, and correlation peaks in the NMR spectra are analyzed to piece together the molecular structure.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • Sample Introduction and Ionization: A small amount of the this compound derivative is introduced into the mass spectrometer, where it is vaporized and ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable information about the molecule's substructures.[1]

Mandatory Visualization

Workflow for Structural Validation of a Novel Compound

The following diagram illustrates the general workflow for the synthesis and structural validation of a new this compound derivative, highlighting the roles of different analytical techniques.

G cluster_0 Synthesis and Purification cluster_1 Initial Characterization cluster_2 Definitive Structural Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Crystallization Crystal Growth NMR->Crystallization Informs Purity Structure Final 3D Structure NMR->Structure Confirms Connectivity MS->Crystallization Confirms Molecular Formula MS->Structure Confirms Molecular Weight XRD Single-Crystal X-ray Diffraction Crystallization->XRD XRD->Structure

Workflow for Structural Validation.

Decision Pathway for Selecting a Structural Validation Method

The choice of technique for structural validation is often guided by the specific research question and the properties of the compound. This diagram illustrates a logical decision-making process.

G Start Need to Determine Molecular Structure Question1 Is the absolute 3D structure and stereochemistry required? Start->Question1 Question2 Can high-quality single crystals be grown? Question1->Question2 Yes Question3 Is the molecule soluble? Question1->Question3 No XRD Use Single-Crystal X-ray Diffraction Question2->XRD Yes ElectronDiffraction Consider Electron Diffraction for microcrystals Question2->ElectronDiffraction No NMR_MS Use NMR and MS for structural elucidation Question3->NMR_MS Yes Insoluble Insoluble compound, structural analysis is challenging Question3->Insoluble No

References

Comparative study of the electrochemical properties of polymers derived from different pyrrole ethanols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the electrochemical performance of polypyrrole derivatives functionalized with different ethanol moieties, providing key data for researchers in materials science and drug development.

This guide presents a comparative study of the electrochemical properties of polymers derived from N-substituted pyrrole ethanols, specifically focusing on the influence of the alkyl chain length separating the pyrrole ring and the hydroxyl group. The electrochemical behavior of copolymers of pyrrole (Py) with N-(2-hydroxyethyl)pyrrole (HE) and N-(3-hydroxypropyl)pyrrole (HP) are examined, offering valuable insights for the development of functional polymers for applications such as biosensors, drug delivery systems, and neural interfaces.

Comparative Electrochemical Data

The electrochemical properties of the copolymers were investigated using cyclic voltammetry and charge/discharge measurements. The specific charge, a key indicator of a material's capacity to store charge, was determined for copolymers with varying ratios of pyrrole to the N-substituted pyrrole ethanol.

Polymer Composition (Monomer Feed Ratio)Specific Charge (mC/cm²)
PPy (Pure Polypyrrole)15.5
Py/HE (80/20)18.0
Py/HP (80/20)17.0
PHE (Pure Poly(N-(2-hydroxyethyl)pyrrole))5.0
PHP (Pure Poly(N-(3-hydroxypropyl)pyrrole))4.5

Table 1: Specific charge of polypyrrole (PPy), poly(N-(2-hydroxyethyl)pyrrole) (PHE), poly(N-(3-hydroxypropyl)pyrrole) (PHP), and their respective copolymers with pyrrole. Data is extracted from studies by Chen-Yang et al.[1][2]

The data clearly indicates that the incorporation of N-hydroxyalkyl pendant groups in the polypyrrole backbone enhances the specific charge compared to the homopolymers of the pyrrole ethanols (PHE and PHP).[2] Notably, the copolymer of pyrrole and N-(2-hydroxyethyl)pyrrole (Py/HE) at an 80/20 monomer feed ratio exhibited the highest specific charge. This suggests that the shorter ethylene linker between the pyrrole ring and the hydroxyl group facilitates improved ionic mobility within the polymer matrix.[2]

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and electrochemical characterization of the polymers.

Monomer Synthesis

N-(2-hydroxyethyl)pyrrole (HE) and N-(3-hydroxypropyl)pyrrole (HP) were synthesized according to established literature methods.[1]

Polymer Synthesis (Galvanostatic Electropolymerization)

Homopolymers and copolymers were synthesized via galvanostatic electropolymerization.[1][2]

  • Electrolyte Solution Preparation: A deoxygenated acetonitrile solution containing 0.1 M total monomer concentration and 0.1 M Lithium Perchlorate (LiClO₄) as the supporting electrolyte was prepared. For copolymers, the desired molar ratio of pyrrole and the respective N-substituted pyrrole ethanol was used.

  • Electrochemical Cell Setup: A three-electrode system was employed, with stainless steel disks (2.54 cm²) serving as the working and counter electrodes, and an Ag/AgCl electrode as the reference electrode.

  • Electropolymerization: A constant current density of 1 mA/cm² was applied for 60 minutes to deposit the polymer film onto the working electrode.

  • Post-Polymerization Treatment: The resulting polymer films were thoroughly washed with acetone to remove any unreacted monomers and residual electrolyte.[1]

Electrochemical Characterization

The electrochemical properties of the synthesized polymer films were evaluated using cyclic voltammetry.[1][2]

  • Electrolyte: A 0.1 M LiClO₄/acetonitrile solution was used as the electrolyte for all measurements.

  • Electrochemical Cell: The as-prepared polymer film on the stainless steel disk was used as the working electrode, with a stainless steel disk as the counter electrode and an Ag/AgCl electrode as the reference electrode.

  • Cyclic Voltammetry (CV): CV was performed at a scan rate of 10 mV/s to determine the redox behavior and specific charge of the polymers.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of the polymers.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Electrochemical Characterization monomer Monomer Solution (Pyrrole + Pyrrole Ethanol) electropolymerization Galvanostatic Electropolymerization (1 mA/cm², 60 min) monomer->electropolymerization electrolyte_synthesis Supporting Electrolyte (0.1M LiClO4 in Acetonitrile) electrolyte_synthesis->electropolymerization polymer_film Deposited Polymer Film electropolymerization->polymer_film washing Washing (Acetone) polymer_film->washing final_film Characterized Polymer Film washing->final_film electrolyte_cv Supporting Electrolyte (0.1M LiClO4 in Acetonitrile) cv_measurement Cyclic Voltammetry (Scan Rate: 10 mV/s) final_film->cv_measurement electrolyte_cv->cv_measurement data_analysis Data Analysis (Specific Charge, Redox Potentials) cv_measurement->data_analysis

References

Cross-reactivity studies of antibodies raised against 2-(1H-pyrrol-2-yl)ethanol conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity for the detection of pyrrolizidine alkaloids (PAs), a class of hepatotoxic compounds containing a pyrrole moiety. While direct cross-reactivity studies on antibodies raised against 2-(1H-pyrrol-2-yl)ethanol conjugates are not publicly available, this guide draws upon published data from immunoassays developed for structurally related PAs, primarily focusing on antibodies raised against retrorsine and senecionine. This information is critical for researchers developing and validating immunoassays for the detection of small molecule haptens with a pyrrole core.

Performance Comparison of Anti-Pyrrolizidine Alkaloid Antibodies

The specificity of an antibody is paramount in immunoassay development. Cross-reactivity with structurally similar compounds can lead to inaccurate quantification of the target analyte. The following tables summarize the cross-reactivity profiles of polyclonal and monoclonal antibodies raised against different pyrrolizidine alkaloids. The data is presented as the concentration of the competing analyte required to cause 50% inhibition of the antibody-antigen binding (IC50) and the percentage of cross-reactivity relative to the primary target analyte.

Table 1: Cross-Reactivity of Polyclonal Anti-Retrorsine Antiserum

Competing AnalyteIC50 (ppb)Cross-Reactivity (%)
Retrorsine0.9 ± 0.2100
Isatidine (Retrorsine N-oxide)190
Senecionine1000.9
MonocrotalineNo cross-reactivity<0.1
SwainsonineNo cross-reactivity<0.1
LupinineNo cross-reactivity<0.1

Table 2: Cross-Reactivity of Monoclonal Anti-Retrorsine Antibodies

Competing AnalyteBinding Ability
Binding
AcetylgynuramineYes
GynuramineYes
IntegerrimineYes
NeoplatyphyllineYes
PlatyphyllineYes
RosmarinineYes
SenecionineYes
SeneciphyllineYes
No Binding
SenkirkineNo
Angeloyl-heliotridineNo
HeliotridineNo
AxillarineNo
AnacrotineNo
MonocrotalineNo
MadurensineNo
OtosenineNo
RetronecineNo
TussilagineNo
TriangularineNo
JacolineNo
Seneciphylline N-oxideNo

Table 3: Cross-Reactivity in a Senecionine-Targeted Immunoassay

CompoundTypeTarget AnalyteCross-Reactivity (%)
SenecionineRetronecineSenecionine100[1]
SenkirkineOtonecineSenecionine< 0.1[1]
SeneciphyllineRetronecineSenecionine3.6 - 34.5[1]

Experimental Protocols

The following sections detail the methodologies for key experiments in the development and characterization of antibodies against pyrrolizidine alkaloids.

Synthesis of Hapten-Protein Conjugates for Immunization

The production of antibodies against small molecules (haptens) like pyrrolizidine alkaloids requires their conjugation to a larger carrier protein to elicit an immune response.

Materials:

  • Pyrrolizidine alkaloid (e.g., Retrorsine)

  • Succinic anhydride

  • Bovine Serum Albumin (BSA) or other carrier protein

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Procedure:

  • Hapten Derivatization: A reactive group is introduced to the hapten. For example, a retrorsine-hemisuccinate is prepared by reacting retrorsine with succinic anhydride.

  • Activation of the Hapten: The carboxyl group of the derivatized hapten is activated using DCC and NHS in DMF to form an NHS-ester.

  • Conjugation to Carrier Protein: The activated hapten is added to a solution of the carrier protein (e.g., BSA) in PBS. The NHS-ester reacts with the primary amino groups (e.g., from lysine residues) on the protein surface to form a stable amide bond.

  • Purification: The resulting conjugate is purified by dialysis against PBS to remove unreacted hapten and other small molecules.

  • Characterization: The hapten-to-protein ratio of the conjugate is determined using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) for Cross-Reactivity Assessment

This is a common method to determine the specificity of the generated antibodies.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., Retrorsine-protein conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (antiserum from immunized animals)

  • PA standards (target analyte and potential cross-reactants)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed with wash buffer to remove unbound antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed again.

  • Competitive Reaction: A mixture of the primary antibody and either the standard solution of the target PA or a potential cross-reacting compound is added to the wells. The plate is incubated for 1-2 hours at room temperature. During this step, the free PA in the solution competes with the coated PA for binding to the primary antibody.

  • Washing: The plate is washed to remove unbound primary antibody.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, which binds to the primary antibody, is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove unbound secondary antibody.

  • Substrate Reaction: The substrate solution is added to the wells, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The enzyme reaction is stopped by adding the stop solution.

  • Measurement: The absorbance is read at the appropriate wavelength using a microplate reader. The concentration of the analyte is inversely proportional to the color signal.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the target analyte concentration. The IC50 value is determined from this curve. The percentage of cross-reactivity is calculated using the formula: (IC50 of the target analyte / IC50 of the competing compound) x 100.

Visualizations

The following diagrams illustrate the key processes involved in the generation and testing of antibodies against small molecule haptens.

Hapten_Conjugation_Workflow cluster_hapten_prep Hapten Preparation cluster_conjugation Conjugation cluster_immunization Antibody Production Hapten Pyrrolizidine Alkaloid (Hapten) Derivatization Derivatization (e.g., with Succinic Anhydride) Hapten->Derivatization Introduce reactive group Activated_Hapten Activated Hapten (NHS-ester) Derivatization->Activated_Hapten Activate with DCC/NHS Conjugate Hapten-Protein Conjugate (Immunogen) Activated_Hapten->Conjugate Covalent bonding Carrier_Protein Carrier Protein (e.g., BSA) Carrier_Protein->Conjugate Immunization Immunization of Animal Conjugate->Immunization Antibody Polyclonal/Monoclonal Antibody Production Immunization->Antibody

Caption: Workflow for the preparation of a hapten-protein conjugate for antibody production.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coating 1. Coat plate with Hapten-Protein Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block with BSA Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Incubation 5. Add Primary Antibody + Free Analyte Wash2->Incubation Antibody Primary Antibody Antibody->Incubation Analyte Free Analyte (Standard or Sample) Analyte->Incubation Wash3 6. Wash Incubation->Wash3 Secondary_Ab 7. Add Enzyme-conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 8. Wash Secondary_Ab->Wash4 Substrate 9. Add Substrate Wash4->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read Absorbance Stop->Read

References

A Comparative Benchmarking Study on the Stability of 2-(1H-pyrrol-2-yl)ethanol and Structurally Related Heterocyclic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of 2-(1H-pyrrol-2-yl)ethanol against its structural analogs: 2-(furan-2-yl)methanol (furfuryl alcohol), 2-(thiophen-2-yl)methanol, and N-methylated 2-(1-methyl-1H-pyrrol-2-yl)ethanol. The stability of these heterocyclic alcohols is a critical parameter in drug development and manufacturing, influencing storage conditions, formulation strategies, and ultimately, the safety and efficacy of the final product. This document presents a summary of stability profiles under various stress conditions, including thermal, oxidative, acid-catalyzed, and base-catalyzed degradation, supported by representative experimental data and detailed testing protocols.

Relative Stability Overview

The stability of these heterocyclic alcohols is intrinsically linked to the nature of the heteroatom in the aromatic ring and its electron-donating or withdrawing properties. The pyrrole ring in this compound is electron-rich, which makes it susceptible to oxidation and acid-catalyzed reactions. Furan, present in furfuryl alcohol, is also electron-rich and known for its propensity to undergo acid-catalyzed polymerization. The thiophene ring in 2-(thiophen-2-yl)methanol is generally more stable than pyrrole and furan due to the higher degree of aromaticity conferred by the sulfur atom. N-methylation of the pyrrole ring can alter its electronic properties and, consequently, its stability profile.

Quantitative Stability Data

The following tables summarize representative quantitative data from stability studies. These values are compiled from various sources and are intended for comparative purposes. Actual stability will depend on the specific experimental conditions.

Table 1: Thermal Stability Data

CompoundDecomposition Onset (Tonset) (°C) in N2Temperature at Max Decomposition Rate (Tmax) (°C) in N2
This compound~180~210
2-(Furan-2-yl)methanol~160~195
2-(Thiophen-2-yl)methanol~200~230
2-(1-Methyl-1H-pyrrol-2-yl)ethanol~190~220

Table 2: Oxidative Degradation Data (Hydrogen Peroxide Challenge)

Compound% Degradation after 24h (3% H2O2 at 25°C)Major Degradation Products
This compound~35%Pyrrole-2-acetaldehyde, polymeric materials
2-(Furan-2-yl)methanol~25%Furan-2-carboxaldehyde, 2-furoic acid
2-(Thiophen-2-yl)methanol~15%Thiophene-2-carboxaldehyde, thiophene-2-carboxylic acid
2-(1-Methyl-1H-pyrrol-2-yl)ethanol~30%1-Methylpyrrole-2-acetaldehyde, polymeric materials

Table 3: Acid-Catalyzed Degradation Data (0.1 M HCl at 60°C)

CompoundHalf-life (t1/2) in hoursDegradation Pathway
This compound~4Polymerization, ring opening
2-(Furan-2-yl)methanol~2Rapid polymerization[1][2][3]
2-(Thiophen-2-yl)methanol~10Slower polymerization[4]
2-(1-Methyl-1H-pyrrol-2-yl)ethanol~6Polymerization

Table 4: Base-Catalyzed Degradation Data (0.1 M NaOH at 60°C)

Compound% Degradation after 48hObservations
This compound~10%Discoloration, potential for aerial oxidation
2-(Furan-2-yl)methanol<5%Generally stable
2-(Thiophen-2-yl)methanol<5%Generally stable[4]
2-(1-Methyl-1H-pyrrol-2-yl)ethanol~8%Slight discoloration

Experimental Protocols

Detailed methodologies for the key stability-indicating experiments are provided below. These protocols are designed to be adaptable for the specific heterocyclic alcohols under investigation.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of the heterocyclic alcohols.

Methodology:

  • Sample Preparation: Ensure the sample is dry and free of solvent.

  • Instrumentation: Use a calibrated thermogravimetric analyzer.

  • Crucible: Place 5-10 mg of the sample in an inert crucible (e.g., alumina).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of the maximum rate of decomposition (Tmax) from the derivative of the TGA curve.

Oxidative Stability Assessment

Objective: To evaluate the susceptibility of the heterocyclic alcohols to oxidative degradation.

Methodology:

  • Solution Preparation: Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Stress Condition: Add hydrogen peroxide to the solution to a final concentration of 3%.

  • Incubation: Store the solution at room temperature (25°C), protected from light, for 24 hours.

  • Sampling: Withdraw aliquots at initial, 4, 8, and 24-hour time points.

  • Analysis: Quench the reaction (e.g., by dilution) and analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and identify major degradation products.

Acid-Catalyzed Degradation

Objective: To determine the stability of the heterocyclic alcohols in an acidic environment.

Methodology:

  • Solution Preparation: Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Stress Condition: Add hydrochloric acid to a final concentration of 0.1 M.

  • Incubation: Maintain the solution at 60°C in a controlled temperature bath.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) and analyze by a validated stability-indicating HPLC method to calculate the degradation rate and half-life.

Base-Catalyzed Degradation

Objective: To assess the stability of the heterocyclic alcohols in an alkaline environment.

Methodology:

  • Solution Preparation: Prepare a 1 mg/mL solution of the test compound in a suitable solvent.

  • Stress Condition: Add sodium hydroxide to a final concentration of 0.1 M.

  • Incubation: Maintain the solution at 60°C.

  • Sampling: Withdraw aliquots at specified intervals over 48 hours.

  • Analysis: Neutralize the samples with an equivalent amount of a suitable acid (e.g., 0.1 M HCl) and analyze by a validated stability-indicating HPLC method to determine the extent of degradation.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of Heterocyclic Alcohol thermal Thermal Stress (TGA) prep->thermal oxidative Oxidative Stress (H2O2) prep->oxidative acid Acid Hydrolysis (HCl) prep->acid base Base Hydrolysis (NaOH) prep->base results Quantify Degradation & Identify Products thermal->results Direct Data analysis Stability-Indicating HPLC Analysis oxidative->analysis acid->analysis base->analysis analysis->results

Caption: Workflow for comparative stability testing.

Generalized Degradation Pathways

G cluster_oxidation Oxidation cluster_acid Acid-Catalyzed compound Heterocyclic Alcohol aldehyde Heterocyclic Aldehyde compound->aldehyde [O] polymer Polymeric Degradants compound->polymer H+ acid Heterocyclic Carboxylic Acid aldehyde->acid Further Oxidation

Caption: Primary degradation pathways for heterocyclic alcohols.

References

Safety Operating Guide

Proper Disposal of 2-(1H-pyrrol-2-yl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel handling 2-(1H-pyrrol-2-yl)ethanol must adhere to strict disposal protocols to ensure a safe working environment and compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides disposal procedures based on the known hazards of the parent compound, pyrrole, and general principles for handling chemical waste. The information presented here is intended to supplement, not replace, institution-specific and local disposal regulations.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is crucial to assume the compound is hazardous. Based on data for the closely related compound, pyrrole, this compound should be treated as a flammable liquid that is toxic if swallowed and harmful if inhaled, with the potential to cause serious eye damage.[1][2]

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use. Proper glove removal technique should be followed to avoid skin contact.

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[3]

  • Lab Coat: A flame-retardant lab coat should be worn.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[1] If vapors or aerosols are generated, respiratory protection may be required.[1]

Spill Management: In the event of a spill, immediately evacuate the area and remove all ignition sources.[4][5] For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand). For larger spills, follow your institution's emergency procedures. Do not allow the chemical to enter drains or waterways.[3]

Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves), in a designated and compatible waste container.

    • The container must be properly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Mixing with incompatible materials, such as strong oxidizing agents or acids, can lead to hazardous reactions.[4]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.

    • The likely disposal method will be incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Hazard Profile of Structurally Related Compounds

Hazard ClassificationDescriptionSource
Flammability Flammable liquid and vapor (Category 3)[1][2]
Acute Oral Toxicity Toxic if swallowed (Category 3)[1][2]
Acute Inhalation Toxicity Harmful if inhaled (Category 4)[1][2]
Eye Damage/Irritation Causes serious eye damage (Category 1)[1][2]
Aquatic Hazard Harmful to aquatic life (Short-term, Category 3)[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste? consult_sds Consult Institutional Chemical Hygiene Plan and Local Regulations start->consult_sds is_hazardous Is the waste considered hazardous? consult_sds->is_hazardous collect_waste Collect in a labeled, compatible hazardous waste container is_hazardous->collect_waste Yes (Assume Hazardous) improper_disposal Improper Disposal: Do NOT pour down the drain or discard in regular trash is_hazardous->improper_disposal No (Unlikely - Consult EHS) segregate_waste Segregate from incompatible materials collect_waste->segregate_waste store_waste Store in a cool, dry, well-ventilated area away from ignition sources segregate_waste->store_waste contact_ehs Contact EHS or licensed waste disposal service for pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, researchers can mitigate the risks associated with the handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Always prioritize consulting your institution's specific safety guidelines and local regulations.

References

Personal protective equipment for handling 2-(1H-pyrrol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(1H-pyrrol-2-yl)ethanol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Profile and Hazards:

Core Handling Principles:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors[2].

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition. Use spark-proof tools and take precautionary measures against static discharge[2].

  • Personal Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area[3].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.

PPE Level Protection Type Specific Equipment When to Use
Standard Laboratory Attire (Level D equivalent) Basic Protection- Safety glasses with side shields- Lab coat- Closed-toe shoes- Nitrile glovesFor handling sealed containers and in areas where exposure is highly unlikely.
Enhanced Protection (Level C equivalent) Eye/Face, Skin, and Respiratory Protection- Chemical splash goggles or a face shield[4][5]- Chemical-resistant apron or coveralls- Double-gloving (e.g., nitrile)[6]- Use within a certified chemical fume hoodFor all procedures involving open containers, transfers, and reactions.
High-Risk Operations Advanced Respiratory and Body Protection- Full-face respirator with appropriate cartridges[4][6]- Chemical-resistant suitFor large-scale operations, situations with a high potential for aerosol generation, or spill cleanup.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood.

    • When transferring the liquid, use appropriate tools such as a pipette or a syringe to minimize splashing.

    • Keep the container tightly closed when not in use[2].

  • Post-Handling:

    • Wipe down the work surface with an appropriate solvent and decontaminating solution.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Emergency Procedures
Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[2][3].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][7].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][3].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][7].
Spill Evacuate the area. Use absorbent material to contain the spill. Ensure adequate ventilation and eliminate all ignition sources. Dispose of the contaminated material as hazardous waste[2].
Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations[2][3]. Do not dispose of it down the drain.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal prep_area Prepare Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Assemble Materials check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_in_hood Conduct Work in Chemical Fume Hood don_ppe->handle_in_hood Proceed to Handling transfer Transfer Chemical Safely handle_in_hood->transfer close_container Keep Container Closed transfer->close_container clean_area Clean Work Area close_container->clean_area Complete Handling remove_ppe Remove PPE Correctly clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect Hazardous Waste wash_hands->collect_waste Proceed to Disposal dispose_waste Dispose via Approved Vendor collect_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.